molecular formula C9H11BrN2 B1398179 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine CAS No. 1260779-54-1

5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Cat. No.: B1398179
CAS No.: 1260779-54-1
M. Wt: 227.1 g/mol
InChI Key: ZCXVHSIERUIKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is a useful research compound. Its molecular formula is C9H11BrN2 and its molecular weight is 227.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXVHSIERUIKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733334
Record name 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260779-54-1
Record name 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS No. 1260779-54-1). As a substituted tetrahydroisoquinoline (THIQ), this compound is a valuable building block for medicinal chemistry and drug discovery, belonging to a class of scaffolds known for a wide range of biological activities.[1] This document details a robust synthetic pathway, starting from isoquinoline, and discusses the reactivity imparted by its unique substitution pattern. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical intermediate.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a prominent structural motif found in a vast array of natural products, most notably in the isoquinoline alkaloids.[1] This scaffold is a well-established pharmacophore, forming the core of numerous compounds with significant therapeutic applications, including anti-cancer, anti-hypertensive, and anti-parkinsonian agents. The structural rigidity and defined stereochemical features of the THIQ core allow for precise spatial orientation of substituents, making it an ideal framework for designing targeted therapeutic agents.

This compound is a strategically functionalized derivative of the THIQ scaffold. The presence of a bromine atom at the 5-position and an amine group at the 8-position provides orthogonal handles for further chemical modification. The bromine atom is particularly amenable to transition-metal-catalyzed cross-coupling reactions, while the primary amine serves as a versatile nucleophile and a point for amide bond formation or other derivatizations. These features make it a highly valuable intermediate for the construction of complex molecular architectures in drug discovery programs.

Core Chemical and Physical Properties

A summary of the key identifiers and computed properties for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic workflows.

PropertyValueSource
CAS Number 1260779-54-1--INVALID-LINK--
Molecular Formula C₉H₁₁BrN₂--INVALID-LINK--
Molecular Weight 227.1 g/mol --INVALID-LINK--
IUPAC Name This compoundN/A
Appearance Solid (predicted)N/A
Purity Typically ≥98% (as supplied by vendors)--INVALID-LINK--
Storage Store at 2-8°CN/A

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, isoquinoline. The most logical and well-documented pathway involves a sequential bromination, nitration, and a final reduction step.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Aromatic Substitution cluster_1 Step 2: Reduction Isoquinoline Isoquinoline Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->Bromoisoquinoline NBS, H₂SO₄ (-25°C to -18°C) Nitroisoquinoline 5-Bromo-8-nitroisoquinoline Bromoisoquinoline->Nitroisoquinoline KNO₃, H₂SO₄ (-10°C to RT) Final_Product This compound Nitroisoquinoline->Final_Product Catalytic Hydrogenation (e.g., H₂, Pd/C or PtO₂) (Hypothesized)

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 5-Bromo-8-nitroisoquinoline

A robust and scalable one-pot procedure for the synthesis of the key intermediate, 5-bromo-8-nitroisoquinoline, has been rigorously documented in Organic Syntheses.[2] This procedure leverages the careful control of temperature to direct the electrophilic aromatic substitution reactions on the isoquinoline ring.

Causality of Experimental Choices:

  • Solvent and Acid Catalyst: Concentrated sulfuric acid serves as both the solvent and a strong acid catalyst. It protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and favoring substitution on the benzene ring.

  • Brominating Agent and Temperature Control: N-Bromosuccinimide (NBS) is used as the bromine source. The reaction temperature is maintained between -25°C and -18°C to ensure high regioselectivity for the 5-position over the 8-position.[2] Higher temperatures can lead to the formation of undesired isomers.

  • Nitrating Agent: Potassium nitrate in sulfuric acid generates the nitronium ion (NO₂⁺) in situ for the subsequent nitration at the 8-position. This reaction is also performed at low temperatures to control its exothermicity.

Experimental Protocol (Adapted from Organic Syntheses, Vol. 81, p. 98): [2]

  • Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel. The flask is charged with concentrated sulfuric acid (96%) and cooled to 0°C.

  • Addition of Isoquinoline: Isoquinoline is added slowly to the stirred sulfuric acid, ensuring the internal temperature remains below 30°C.

  • Bromination: The solution is cooled to -25°C. N-Bromosuccinimide (recrystallized, 1.3 equivalents) is added in portions, maintaining the temperature between -22°C and -26°C. The mixture is stirred for several hours at this temperature range.

  • Nitration: The reaction mixture is cooled to -15°C. Potassium nitrate (1.05 equivalents) is added portionwise, keeping the temperature below -10°C. The reaction is then allowed to stir overnight, gradually warming to room temperature.

  • Work-up and Isolation: The reaction mixture is poured onto crushed ice. The pH is carefully adjusted to 8.0 with 25% aqueous ammonia, maintaining a temperature below 30°C. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a toluene/heptane mixture to yield 5-bromo-8-nitroisoquinoline as a solid.

Step 2: Reduction to this compound

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are common and effective catalysts for the reduction of both aromatic nitro groups and nitrogen-containing heterocycles. The choice of catalyst can influence the reaction conditions required and the potential for side reactions.

  • Solvent: A protic solvent such as ethanol or acetic acid is typically used to facilitate proton transfer during the reduction process.

  • Hydrogen Pressure: The reaction is performed under a positive pressure of hydrogen gas. The pressure can be varied to influence the rate of reaction, with higher pressures generally leading to faster reductions.

  • Reaction Conditions: The temperature and reaction time must be carefully optimized to ensure complete conversion without promoting dehalogenation (removal of the bromine atom), which can be a competing side reaction.

Representative Experimental Protocol (Hypothesized):

  • Reaction Setup: A solution of 5-bromo-8-nitroisoquinoline in a suitable solvent (e.g., ethanol or acetic acid) is placed in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of 10% Palladium on carbon (or Platinum oxide) is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 atm). The mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Work-up and Isolation: The catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove any acidic residue. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Reactivity and Potential Applications in Medicinal Chemistry

The dual functionality of this compound makes it a versatile synthon for the construction of compound libraries for high-throughput screening.

Reactivity_Diagram cluster_bromo Reactions at the 5-Bromo Position cluster_amine Reactions at the 8-Amine Position Core This compound 5-Bromo 8-Amine Suzuki Suzuki Coupling (Aryl Boronic Acids) Core:bromo->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Core:bromo->Sonogashira Buchwald Buchwald-Hartwig (Amines, Alcohols) Core:bromo->Buchwald Acylation Acylation (Acyl Chlorides) Core:amine->Acylation Sulfonylation Sulfonylation (Sulfonyl Chlorides) Core:amine->Sulfonylation Reductive_Amination Reductive Amination (Aldehydes/Ketones) Core:amine->Reductive_Amination

Caption: Key reactivity pathways for the core molecule.

  • Cross-Coupling Reactions: The aryl bromide at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, alkyl, alkynyl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies.

  • Derivatization of the Amino Group: The primary amine at the 8-position can be readily acylated, sulfonated, or alkylated. This allows for the introduction of diverse functional groups that can modulate the compound's physicochemical properties, such as solubility and lipophilicity, or engage in specific interactions with biological targets.

The strategic placement of these functional groups on the rigid THIQ scaffold makes this compound a valuable starting material for the synthesis of novel ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes, which are key target classes in modern drug discovery.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis, while multi-stepped, relies on well-established and scalable chemical transformations. The orthogonal reactivity of its bromo and amino functionalities, coupled with the proven biological relevance of the tetrahydroisoquinoline scaffold, positions this compound as a valuable tool for the discovery and development of novel therapeutic agents. This guide provides a foundational understanding of its properties and synthesis to aid researchers in leveraging its full potential.

References

Introduction: The Enduring Significance of the Tetrahydroisoquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS 1260779-54-1): A Privileged Scaffold for Modern Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is found in numerous natural products, particularly isoquinoline alkaloids, and forms the structural basis for a wide array of synthetic molecules with significant therapeutic applications.[1][3][4] The inherent conformational flexibility of the saturated heterocyclic ring, combined with the aromatic portion, allows THIQ derivatives to effectively interact with a diverse range of biological targets. Consequently, the THIQ framework is a key component in clinically used drugs and serves as a vital building block in the development of novel therapeutic agents targeting cancer, neurodegenerative disorders, and infectious diseases.[1][2][5]

This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 1260779-54-1). The strategic placement of a bromine atom and an amine group on the aromatic ring provides two distinct and versatile handles for chemical modification. This dual functionality makes it an exceptionally valuable intermediate for constructing complex molecular architectures and for the combinatorial synthesis of compound libraries in drug discovery campaigns.

Physicochemical Properties and Structural Attributes

A clear understanding of the fundamental properties of a molecule is critical for its effective application in synthesis and research.

PropertyValueSource
CAS Number 1260779-54-1[6]
Molecular Formula C₉H₁₁BrN₂[6][7]
Molecular Weight 227.1 g/mol [6][7]
Appearance Typically an off-white to brown solidInferred from similar compounds
Purity ≥95% (as commercially available)[8]

The structure features a tetrahydroisoquinoline core with a bromine atom at the C5 position and an amine group at the C8 position. The bromine atom acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. The amine group provides a nucleophilic center for amide bond formation, sulfonylation, and other derivatizations.

Strategic Synthesis: A Proposed Pathway

A common and powerful strategy for the synthesis of the THIQ core is the Pictet-Spengler reaction .[1][3] This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. An alternative powerful method is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl derivative of a β-phenylethylamine to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the THIQ.[3]

Our proposed synthesis leverages key transformations including nitration, reduction, and bromination on a suitable isoquinoline precursor.

Synthetic_Pathway A Isoquinoline B 8-Nitroisoquinoline A->B Nitration (HNO₃, H₂SO₄) C 5-Bromo-8-nitroisoquinoline B->C Bromination (NBS, H₂SO₄) D 5-Bromo-8-aminoisoquinoline C->D Reduction (Nitro) (Fe, HCl or H₂, Pd/C) E This compound D->E Reduction (Ring) (H₂, PtO₂ or NaBH₄)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Nitration of Isoquinoline to form 8-Nitroisoquinoline

  • Causality: The initial step involves the regioselective nitration of the isoquinoline core. The reaction conditions are chosen to favor substitution at the C5 and C8 positions. While a mixture is expected, 8-nitroisoquinoline is a known and separable product.

  • Cool a stirred solution of concentrated sulfuric acid to 0°C.

  • Slowly add isoquinoline to the cooled acid.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Filter, wash with water, and dry the crude product. Purify by column chromatography or recrystallization to isolate 8-nitroisoquinoline.

Step 2: Bromination of 8-Nitroisoquinoline to form 5-Bromo-8-nitroisoquinoline

  • Causality: The nitro group is a meta-director. In the 8-nitroisoquinoline, this directs electrophilic substitution to the C5 and C7 positions. Bromination under these conditions is expected to yield the 5-bromo product.[9]

  • Dissolve 8-nitroisoquinoline in concentrated sulfuric acid.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Heat the mixture gently (e.g., 50-60°C) for several hours until TLC indicates the consumption of the starting material.

  • Cool the reaction and pour it onto ice.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 5-bromo-8-nitroisoquinoline.

Step 3: Reduction of the Nitro Group to form 5-Bromo-8-aminoisoquinoline

  • Causality: The nitro group is selectively reduced to an amine. Common methods include catalytic hydrogenation or the use of reducing metals in acidic media (e.g., iron in acetic acid or HCl).

  • Suspend 5-bromo-8-nitroisoquinoline in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture at reflux for several hours.

  • Cool, filter to remove the iron salts, and concentrate the filtrate.

  • Neutralize with a base and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain 5-bromo-8-aminoisoquinoline.

Step 4: Reduction of the Isoquinoline Ring

  • Causality: The final step is the reduction of the aromatic isoquinoline core to the tetrahydroisoquinoline. This is typically achieved through catalytic hydrogenation under pressure using catalysts like platinum oxide (PtO₂) or through chemical reduction, although the former is generally more effective for this transformation.

  • Dissolve 5-bromo-8-aminoisoquinoline in a solvent like acetic acid or ethanol.

  • Add a catalyst, such as platinum oxide (Adam's catalyst).

  • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) until hydrogen uptake ceases.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for creating diverse molecular libraries. The two functional groups, the C5-bromo and the C8-amine, offer orthogonal reactivity, allowing for sequential and selective derivatization.

Derivatization_Pathways cluster_0 C5-Bromo Derivatization (Cross-Coupling) cluster_1 C8-Amine Derivatization Core This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (Amines, Amides) Core->Buchwald Pd Catalyst, Ligand, Base Amide Amide Formation (Acyl Chlorides, Carboxylic Acids) Core->Amide Base or Coupling Agent Sulfonamide Sulfonamide Formation (Sulfonyl Chlorides) Core->Sulfonamide Base (e.g., Pyridine) Reductive Reductive Amination (Aldehydes, Ketones) Core->Reductive Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Key derivatization pathways for the title compound.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C5-bromo position is ideal for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents, enabling extensive Structure-Activity Relationship (SAR) studies.[10]

  • Amide and Sulfonamide Synthesis: The C8-amine is a nucleophile that can readily react with acyl chlorides, carboxylic acids (using coupling agents), or sulfonyl chlorides to form amides and sulfonamides, respectively. These functional groups are prevalent in many drug molecules and can modulate properties like solubility, hydrogen bonding capacity, and metabolic stability.

  • Scaffold Hopping and Library Synthesis: By combining these reactions, researchers can rapidly generate large libraries of novel compounds. For example, a Suzuki coupling at C5 followed by acylation at C8 can produce a diverse set of molecules for high-throughput screening. This synthetic versatility makes the title compound an excellent starting point for identifying new hits and optimizing lead compounds in drug discovery programs.[2][5]

Quality Control and Characterization

To ensure the identity and purity of this compound, a standard battery of analytical techniques should be employed:

  • ¹H NMR Spectroscopy: Will confirm the presence of the tetrahydroisoquinoline core protons and the aromatic protons, with characteristic shifts and splitting patterns. The integration of the signals will correspond to the number of protons in the structure.

  • ¹³C NMR Spectroscopy: Will show the correct number of carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula (C₉H₁₁BrN₂).

  • High-Performance Liquid Chromatography (HPLC): Is essential for determining the purity of the compound, typically aiming for >95% for use in further synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11] Keep the container tightly sealed.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the privileged nature of the THIQ scaffold. Its dual functionality at the C5 and C8 positions provides chemists with a powerful tool for the efficient synthesis of complex and diverse molecules. This guide has outlined its core properties, a plausible and detailed synthetic pathway, and its significant potential in modern medicinal chemistry. For researchers and drug development professionals, this compound represents a key starting point for the exploration of new chemical space and the development of next-generation therapeutics.

References

Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine: A Technical Guide for Chemical Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing from readily available isoquinoline. This document will detail the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for each key transformation. The synthesis involves an initial electrophilic bromination and nitration of the isoquinoline core, followed by a selective reduction of the heterocyclic ring, and culminating in the reduction of the nitro group to the target primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights and a robust procedural foundation for the successful synthesis of this important scaffold.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] The inherent structural features of the THIQ nucleus allow for diverse functionalization, enabling the exploration of chemical space and the optimization of pharmacological properties. The title compound, this compound, incorporates key functionalities: a bromine atom, which can serve as a handle for further cross-coupling reactions, and a primary aromatic amine, a versatile precursor for the introduction of various pharmacophoric groups. This makes it a highly sought-after intermediate in the development of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a three-stage approach starting from isoquinoline. The core strategy involves the sequential introduction of the bromo and nitro substituents onto the isoquinoline ring, followed by two selective reduction steps.

Retrosynthesis Target This compound Intermediate2 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline Target->Intermediate2 Nitro Reduction Intermediate1 5-Bromo-8-nitroisoquinoline Intermediate2->Intermediate1 Ring Reduction StartingMaterial Isoquinoline Intermediate1->StartingMaterial Bromination & Nitration

Caption: Retrosynthetic analysis of this compound.

This strategic disconnection allows for the use of well-established and reliable chemical transformations, ensuring a high overall yield and purity of the final product.

Synthesis Pathway and Experimental Protocols

The overall synthetic pathway is depicted below:

Synthesis Pathway cluster_0 Step 1: Bromination and Nitration cluster_1 Step 2: Ring Reduction cluster_2 Step 3: Nitro Reduction Isoquinoline Isoquinoline 5-Bromo-8-nitroisoquinoline 5-Bromo-8-nitroisoquinoline Isoquinoline->5-Bromo-8-nitroisoquinoline  NBS, KNO3, H2SO4   5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline 5-Bromo-8-nitroisoquinoline->5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline  H2, Catalyst (e.g., PtO2)   This compound This compound 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline->this compound  Reducing Agent (e.g., SnCl2 or H2, Pd/C)  

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 5-Bromo-8-nitroisoquinoline

The synthesis of the key intermediate, 5-bromo-8-nitroisoquinoline, is achieved through a one-pot electrophilic aromatic substitution on the isoquinoline core. This procedure involves a sequential bromination and nitration in a strong acidic medium.[2]

Causality of Experimental Choices:

  • Solvent and Acid: Concentrated sulfuric acid serves as both the solvent and a strong acid catalyst. It protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the more electron-rich benzene ring.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination.

  • Nitrating Agent: Potassium nitrate (KNO₃) in sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile for nitration.

  • Temperature Control: The reaction temperature is critical. Low temperatures are maintained during the addition of NBS and KNO₃ to control the reaction rate and minimize the formation of side products.

Detailed Experimental Protocol:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add concentrated sulfuric acid (96%) and cool to 0°C.

  • Slowly add isoquinoline to the stirred sulfuric acid, maintaining the temperature below 30°C.

  • Cool the solution to -20°C and add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains between -20°C and -15°C.

  • Stir the mixture at -15°C for 2-3 hours.

  • Add potassium nitrate (KNO₃) portion-wise, keeping the temperature below -10°C.

  • Allow the reaction to stir and slowly warm to room temperature overnight.

  • Pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated ammonium hydroxide solution to a pH of 8-9, while keeping the temperature below 25°C.

  • The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-bromo-8-nitroisoquinoline.

Data Presentation:

Reactant Molar Mass ( g/mol ) Equivalents Quantity
Isoquinoline129.161.0User-defined
N-Bromosuccinimide177.981.1Calculated
Potassium Nitrate101.101.05Calculated
Sulfuric Acid (96%)98.08-Sufficient Volume
Step 2: Synthesis of 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline

The selective reduction of the pyridine ring of 5-bromo-8-nitroisoquinoline is a crucial step. Catalytic hydrogenation is the method of choice for this transformation. The choice of catalyst is critical to achieve selective reduction of the heterocyclic ring without affecting the nitro group or the aryl bromide. Platinum-based catalysts, such as platinum(IV) oxide (Adam's catalyst), are often effective for the hydrogenation of the isoquinoline ring system.[3]

Causality of Experimental Choices:

  • Catalyst: Platinum(IV) oxide (PtO₂) is a robust catalyst for the hydrogenation of aromatic heterocycles.[4] It is typically used in acidic media, which activates the substrate for reduction.

  • Solvent: Acetic acid or ethanol are common solvents for such hydrogenations, as they can help to dissolve the substrate and facilitate the reaction.

  • Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen gas to ensure a sufficient supply of the reducing agent.

Detailed Experimental Protocol:

  • In a hydrogenation vessel, dissolve 5-bromo-8-nitroisoquinoline in a suitable solvent such as glacial acetic acid or ethanol.

  • Add a catalytic amount of platinum(IV) oxide (PtO₂).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding primary amine. This transformation can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common. The choice of method depends on the desired selectivity and the presence of other functional groups.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. It is important to select conditions that favor the reduction of the nitro group over the cleavage of the C-Br bond (hydrogenolysis).

Causality of Experimental Choices:

  • Catalyst: 10% Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of nitro groups.

  • Hydrogen Source: Hydrogen gas or a transfer hydrogenation reagent like ammonium formate can be used.

  • Solvent: Methanol or ethanol are common solvents for this reaction.

Detailed Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline in methanol or ethanol in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (balloon pressure or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield this compound.

Method B: Chemical Reduction with Tin(II) Chloride

Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines. This method is often preferred when catalytic hydrogenation might lead to undesired side reactions, such as dehalogenation.[5]

Causality of Experimental Choices:

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is an effective and chemoselective reducing agent for nitro groups in the presence of aryl halides.

  • Solvent: Ethanol or ethyl acetate are commonly used solvents.

  • Acid: Hydrochloric acid is often used to facilitate the reduction.

Detailed Experimental Protocol (Tin(II) Chloride Reduction):

  • To a solution of 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline in ethanol, add an excess of tin(II) chloride dihydrate.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Basify the mixture with a saturated sodium bicarbonate solution or sodium hydroxide to a pH of 8-9.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Data Presentation:

Parameter Method A (Catalytic Hydrogenation) Method B (SnCl₂ Reduction)
Reagents 10% Pd/C, H₂ (or Ammonium Formate)SnCl₂·2H₂O, HCl
Solvent Methanol or EthanolEthanol or Ethyl Acetate
Temperature Room TemperatureReflux
Workup Filtration, ConcentrationExtraction, Basification
Selectivity Potential for dehalogenationGenerally good for preserving C-Br bond

Characterization and Quality Control

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point (MP): To assess the purity of solid compounds.

Safety Considerations

  • Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Flammable Solvents: Organic solvents such as ethanol, methanol, and ethyl acetate are flammable. Avoid open flames and use in a well-ventilated area.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a properly maintained hydrogenation apparatus and ensure the system is purged with an inert gas before and after the reaction. Palladium on carbon can be pyrophoric when dry and should be handled with care.

  • Tin Compounds: Tin compounds can be toxic. Avoid inhalation and skin contact.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route to this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The presented methods offer flexibility, allowing for the selection of the most appropriate conditions based on available resources and desired selectivity.

References

Spectroscopic Data for 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of substituted tetrahydroisoquinolines. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The specific substitution pattern of the title compound makes it a valuable building block for the development of new therapeutic agents.

Molecular Structure and Key Features

This compound possesses a bicyclic heterocyclic system with a bromine atom and an amine group substituted on the aromatic ring. The presence of these functional groups, along with the chiral center at C-1 (unless derivatized), dictates the spectroscopic properties of the molecule. Understanding these features is crucial for the accurate interpretation of the spectral data.

Figure 1. Chemical structure of this compound.

Synthesis Overview

The synthesis of this compound can be approached through multi-step synthetic routes starting from commercially available isoquinoline or substituted phenethylamines. A common strategy involves the bromination and nitration of the isoquinoline core, followed by reduction of the nitro group and the heterocyclic ring.[2][3] The Pictet-Spengler reaction is another powerful method for the construction of the tetrahydroisoquinoline skeleton.[4][5]

G start Isoquinoline step1 Bromination start->step1 step2 Nitration step1->step2 step3 Reduction of Nitro Group step2->step3 step4 Reduction of Heterocycle step3->step4 end This compound step4->end

Figure 2. Generalized synthetic workflow for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts and coupling patterns provide valuable information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10d1HH-6
~ 6.60d1HH-7
~ 4.50s (br)2H-NH₂
~ 4.00s2HH-1
~ 3.20t2HH-3
~ 2.80t2HH-4
~ 2.00s (br)1H-NH

Causality behind Experimental Choices: The choice of a deuterated solvent like chloroform (CDCl₃) is standard for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal.[6] A 400 MHz spectrometer provides good resolution for distinguishing between closely spaced proton signals.

Interpretation:

  • Aromatic Region: The two doublets in the aromatic region (~7.10 and ~6.60 ppm) are characteristic of two adjacent aromatic protons. The downfield shift of H-6 is attributed to the deshielding effect of the bromine atom.

  • Aliphatic Region: The signals for the protons on the tetrahydroisoquinoline ring (H-1, H-3, and H-4) are expected in the aliphatic region. The benzylic protons at C-1 typically appear as a singlet around 4.00 ppm. The methylene protons at C-3 and C-4 will likely appear as triplets due to coupling with the adjacent methylene groups.

  • Amine Protons: The protons of the primary amine (-NH₂) and the secondary amine (-NH) will appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 145.0C-8
~ 135.0C-4a
~ 130.0C-8a
~ 128.0C-6
~ 118.0C-7
~ 115.0C-5
~ 48.0C-1
~ 42.0C-3
~ 28.0C-4

Trustworthiness of Protocol: The acquisition of a standard proton-decoupled ¹³C NMR spectrum is a robust and reliable method for determining the number of unique carbon environments in a molecule.[7]

Interpretation:

  • Aromatic Carbons: The six signals in the downfield region correspond to the aromatic carbons. The carbon bearing the amino group (C-8) is expected to be the most downfield due to the deshielding effect of the nitrogen atom. The carbon attached to the bromine atom (C-5) will also be significantly shifted.

  • Aliphatic Carbons: The three signals in the upfield region are assigned to the sp³ hybridized carbons of the tetrahydroisoquinoline ring (C-1, C-3, and C-4).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

m/zInterpretation
226/228[M]⁺, Molecular ion peak (presence of Br isotope pattern)
197/199[M - CH₂NH]⁺
118[M - Br - C₂H₄N]⁺

Authoritative Grounding: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum of a bromine-containing compound, leading to two molecular ion peaks separated by 2 m/z units.[8][9]

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 226 and 228, corresponding to the two isotopes of bromine. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals from the tetrahydroisoquinoline ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

Wavenumber (cm⁻¹)Functional Group
3400-3300N-H stretch (amine)
3050-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1600-1450C=C stretch (aromatic)
1050-1000C-Br stretch

Experimental Protocol:

  • Prepare a KBr pellet of the solid sample or a thin film of the sample on a salt plate.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Interpretation:

The IR spectrum will show characteristic absorption bands for the N-H bonds of the primary and secondary amines, the C-H bonds of the aromatic and aliphatic parts of the molecule, the C=C bonds of the aromatic ring, and the C-Br bond.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. The presented information, based on established spectroscopic principles and data from related compounds, serves as a valuable resource for the characterization and identification of this and similar molecules. The synthesis and further investigation of this compound could lead to the discovery of new chemical entities with significant therapeutic potential.

References

The Multifaceted Biological Activities of Brominated Tetrahydroisoquinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Therapeutic Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The strategic introduction of bromine atoms onto this scaffold has emerged as a powerful tool to modulate and enhance its biological profile. Bromination can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, electronic distribution, and metabolic stability, thereby influencing its interaction with biological targets. This guide provides an in-depth exploration of the diverse biological activities of brominated tetrahydroisoquinolines, with a focus on their anticancer, antimicrobial, and neurological effects. We will delve into the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Brominated tetrahydroisoquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2] Their mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of key enzymes involved in DNA replication, and disruption of cellular signaling pathways.

Mechanism of Action: Inducing Apoptosis and Inhibiting Topoisomerase

A primary mechanism by which brominated tetrahydroisoquinolines exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the intrinsic apoptotic pathway . This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c into the cytoplasm.[3] Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9 , an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 , which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[4][5]

Furthermore, certain brominated quinolines, the oxidized counterparts of tetrahydroisoquinolines, have been shown to inhibit human topoisomerase I .[2] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and repair.[6] By inhibiting topoisomerase I, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of brominated tetrahydroisoquinolines is significantly influenced by the position and number of bromine substituents.

  • Position of Bromination: Bromination at the C-5 and C-7 positions of the quinoline ring has been shown to be crucial for significant antiproliferative activity. In contrast, substitutions at the C-3, C-6, and C-8 positions alone may result in inactive compounds.[2]

  • Synergistic Effects: The presence of both bromine and a nitro group on the quinoline scaffold can have a synergistic effect, enhancing the anticancer potency. For instance, 6,8-dibromo-5-nitroquinoline displays remarkable inhibitory activity against various cancer cell lines, while its precursor, 6,8-dibromoquinoline, is inactive.[2]

  • Influence of Other Substituents: The conversion of a methoxy group at the C-8 position to a hydroxyl group may further enhance the inhibitory potential of brominated quinolines.[2]

Quantitative Data: Anticancer Activity of Brominated Quinolines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected brominated quinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) C6 (rat glioma)15.4[2]
HeLa (human cervical cancer)26.4[2]
HT29 (human colon adenocarcinoma)15.0[2]
Compound 17 (6,8-dibromo-5-nitroquinoline) C6 (rat glioma)50.0[2]
HeLa (human cervical cancer)24.1[2]
HT29 (human colon adenocarcinoma)26.2[2]

Diagram of the Intrinsic Apoptosis Pathway Induced by Brominated Tetrahydroisoquinolines

apoptosis_pathway Brom_THIQ Brominated Tetrahydroisoquinoline Mitochondria Mitochondria Brom_THIQ->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway initiated by brominated THIQs.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Brominated tetrahydroisoquinolines have shown promise as both antibacterial and antifungal agents.

Antibacterial Activity

While extensive data on the antibacterial properties of specifically brominated tetrahydroisoquinolines is still emerging, the broader class of tetrahydroisoquinolines has demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis.[3] The introduction of bromine is a known strategy to enhance antimicrobial potency. Structure-activity relationship studies on related scaffolds suggest that lipophilicity plays a role in antibacterial efficacy, with a general trend of improved potency with higher lipophilicity.[8]

Antifungal Activity

Several novel tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antifungal activity against various phytopathogenic fungi.[9] Some of these compounds exhibit potency comparable to the commercial fungicide boscalid.

Mechanism of Antifungal Action

The proposed mechanism of action for some antifungal tetrahydroisoquinoline derivatives involves the inhibition of succinate dehydrogenase (SDH) .[9] SDH is a key enzyme in both the citric acid cycle and the electron transport chain, and its inhibition disrupts fungal respiration and energy production. Molecular docking studies have supported the interaction of these compounds with the SDH enzyme.[9]

Quantitative Data: Antifungal Activity of Tetrahydroisoquinoline Derivatives

The following table presents the half-maximal effective concentration (EC50) values for representative tetrahydroisoquinoline derivatives against Alternaria alternata.

CompoundEC50 against A. alternata (mg/L)Reference
A13 2.375[9]
A25 2.251[9]
Boscalid (standard) 1.195[9]

Diagram of the Antifungal Mechanism of Action

antifungal_mechanism cluster_fungal_cell Inside Fungal Cell THIQ_derivative Antifungal THIQ Derivative Fungal_Cell Fungal Cell THIQ_derivative->Fungal_Cell Enters SDH Succinate Dehydrogenase (SDH) THIQ_derivative->SDH Inhibits Fungal_Cell->SDH ETC Electron Transport Chain ATP_Production ATP Production SDH->ATP_Production Disrupts Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to

Caption: Inhibition of fungal SDH by THIQ derivatives.

Neurological Effects: A Double-Edged Sword

The tetrahydroisoquinoline scaffold is also associated with significant effects on the central nervous system. Endogenously formed THIQs have been implicated in the pathology of neurodegenerative diseases like Parkinson's disease. This neurotoxicity is often linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The pro-oxidant nature of some THIQ derivatives can lead to oxidative damage to DNA and cellular proteins, ultimately triggering apoptosis in neuronal cells.[4]

Conversely, synthetic THIQ derivatives are being investigated for various neurological applications, leveraging their ability to interact with specific receptors and enzymes in the brain. The introduction of bromine can modulate these interactions, offering a pathway to develop novel therapeutics for neurological disorders. However, the potential for neurotoxicity must be carefully evaluated in the development of any brominated tetrahydroisoquinoline intended for therapeutic use.

Experimental Protocols

Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

This protocol outlines a general procedure for the direct bromination of 1,2,3,4-tetrahydroquinoline.

Materials:

  • 1,2,3,4-tetrahydroquinoline

  • Bromine

  • Acetic acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for the specified time (monitor by TLC).

  • Pour the reaction mixture into water and decolorize the excess bromine with a sodium thiosulfate solution.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

MTT Assay for Anticancer Activity

This protocol describes a colorimetric assay to assess the cytotoxic effects of brominated tetrahydroisoquinolines on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Brominated tetrahydroisoquinoline compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the brominated tetrahydroisoquinoline compound and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is for determining the MIC of a compound against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Brominated tetrahydroisoquinoline compound (stock solution in a suitable solvent)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare serial twofold dilutions of the brominated tetrahydroisoquinoline compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate containing the compound dilutions with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Brominated tetrahydroisoquinolines represent a promising class of compounds with a diverse range of biological activities. Their demonstrated anticancer and antifungal properties, coupled with the potential for modulation of neurological targets, make them attractive candidates for further drug discovery and development efforts. The synthetic accessibility of the tetrahydroisoquinoline scaffold allows for the generation of diverse libraries of brominated analogs, facilitating comprehensive structure-activity relationship studies. Future research should focus on elucidating the specific molecular targets of these compounds, optimizing their potency and selectivity, and evaluating their pharmacokinetic and toxicological profiles in preclinical models. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to explore the full therapeutic potential of this exciting class of molecules.

References

5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine: A Versatile Building Block for IAP-Recruiting Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers in Drug Discovery

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The rational design of potent and selective PROTACs hinges on the availability of robust building blocks that can effectively recruit E3 ubiquitin ligases. This guide provides a comprehensive technical overview of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine, a key building block for the synthesis of PROTACs that recruit the Inhibitor of Apoptosis (IAP) family of E3 ligases. We will delve into its synthesis, chemical properties, and strategic application in the development of IAP-based degraders, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Rise of IAP-Recruiting PROTACs

The majority of PROTACs in clinical development recruit either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases. However, expanding the repertoire of utilized E3 ligases is crucial to overcome potential resistance mechanisms and to tailor degrader activity to specific cellular contexts. The Inhibitor of Apoptosis (IAP) proteins, particularly cIAP1 and XIAP, represent a compelling class of E3 ligases for PROTAC-mediated degradation. Their frequent dysregulation in cancer and their role in apoptosis signaling make them attractive targets for therapeutic intervention.

The 1,2,3,4-tetrahydroisoquinoline scaffold has been identified as a privileged core structure for the development of potent IAP antagonists.[1] This guide focuses on a strategically functionalized derivative, this compound, as a versatile starting material for the synthesis of IAP-recruiting PROTACs. The bromine atom at the 5-position provides a convenient handle for linker attachment, while the 8-amino group is a key pharmacophoric feature for engaging the BIR domain of IAP proteins.

Synthesis and Chemical Properties of the Core Building Block

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, isoquinoline. The synthetic sequence is designed to introduce the desired functionalities at specific positions on the isoquinoline ring system, followed by reduction of the heterocyclic ring.

Synthetic Pathway

A plausible and efficient synthetic route is outlined below, based on established methodologies for the functionalization of isoquinolines.[2][3][4]

Synthesis_Workflow Start Isoquinoline Step1 Bromination (NBS, H2SO4) Start->Step1 Intermediate1 5-Bromoisoquinoline Step1->Intermediate1 Step2 Nitration (KNO3, H2SO4) Intermediate1->Step2 Intermediate2 5-Bromo-8-nitroisoquinoline Step2->Intermediate2 Step3 Reduction (e.g., H2, Pd/C or SnCl2, HCl) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5-Bromoisoquinoline

  • To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add isoquinoline.

  • Cool the mixture to -20 °C and add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below -15 °C.[2]

  • Stir the reaction mixture at -20 °C for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to pH 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 5-bromoisoquinoline.

Step 2: Synthesis of 5-Bromo-8-nitroisoquinoline

  • Dissolve 5-bromoisoquinoline in concentrated sulfuric acid at 0 °C.

  • Add potassium nitrate portion-wise, maintaining the temperature below 5 °C.[4]

  • Stir the reaction mixture at 0 °C for a few hours.

  • Carefully pour the mixture onto crushed ice.

  • Collect the resulting precipitate by filtration and wash with water until the filtrate is neutral.

  • Dry the solid to obtain 5-bromo-8-nitroisoquinoline.

Step 3: Synthesis of this compound

  • Dissolve 5-bromo-8-nitroisoquinoline in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This single step can achieve both the reduction of the nitro group to an amine and the saturation of the isoquinoline ring system.[3]

  • Alternatively, a chemical reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid can be used for the reduction of the nitro group, followed by a separate reduction of the heterocyclic ring.

  • After the reaction is complete, filter the catalyst (if used) and neutralize the reaction mixture.

  • Extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₁BrN₂
Molecular Weight 227.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Application as an IAP-Recruiting Building Block in PROTAC Design

The strategic placement of the amino and bromo functionalities on the this compound core makes it an ideal building block for the synthesis of IAP-recruiting PROTACs.

PROTAC_Structure cluster_IAP_Ligand IAP Ligand Core PROTAC Protein of Interest (POI) Ligand Linker E3 Ligase Ligand (IAP Recruiter) IAP_Core This compound 8-Amino Group (Binds to IAP BIR domain) 5-Bromo Group (Linker Attachment Point)

Caption: Modular design of an IAP-recruiting PROTAC.

The 8-amino group serves as a crucial pharmacophore that mimics the N-terminus of the endogenous IAP antagonist SMAC/DIABLO, enabling binding to the BIR3 domain of IAP proteins. The 5-bromo position acts as a versatile synthetic handle for the attachment of a chemical linker, which will connect the IAP ligand to a ligand for the protein of interest (POI).

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this building block typically involves a convergent approach where the IAP ligand-linker moiety and the POI ligand are synthesized separately and then coupled in a final step.

PROTAC_Synthesis_Workflow cluster_0 IAP Ligand-Linker Synthesis cluster_1 Final PROTAC Assembly IAP_Building_Block This compound Coupling1 Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) IAP_Building_Block->Coupling1 Linker Bifunctional Linker Linker->Coupling1 POI_Ligand POI Ligand with handle Coupling2 Final Coupling Reaction (e.g., Amide bond formation, Click chemistry) POI_Ligand->Coupling2 IAP_Linker_Intermediate IAP Ligand-Linker Coupling1->IAP_Linker_Intermediate IAP_Linker_Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

Caption: Convergent synthesis strategy for an IAP-recruiting PROTAC.

Experimental Protocols for Characterization of IAP-Based PROTACs

A series of biochemical and cellular assays are essential to validate the efficacy and mechanism of action of newly synthesized IAP-based PROTACs.

Target Protein Degradation Assay (Western Blot)

This is the primary assay to confirm that the PROTAC induces the degradation of the target protein.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. The DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) can be calculated.[5]

In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

  • Immunoblotting: Probe the membrane with an antibody that recognizes ubiquitin to visualize the polyubiquitinated target protein.[6]

Ternary Complex Formation Assays

These assays provide evidence for the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology (TR-FRET):

  • Reagents: Purified, recombinant target protein and IAP E3 ligase. Donor fluorophore-labeled antibody against the target protein and an acceptor fluorophore-labeled antibody against the E3 ligase.

  • Assay Setup: In a microplate, combine the target protein and the E3 ligase with serial dilutions of the PROTAC.

  • Incubation: Allow the components to incubate and form the ternary complex.

  • Antibody Addition: Add the donor and acceptor-labeled antibodies.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader. An increase in the FRET signal indicates the formation of the ternary complex.[6]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the development of IAP-recruiting PROTACs. Its straightforward synthesis and strategically placed functional groups allow for the efficient construction of a diverse range of degrader molecules. The ability to recruit IAP E3 ligases expands the toolkit for targeted protein degradation, offering an alternative to the commonly used VHL and CRBN systems and potentially overcoming mechanisms of resistance. As the field of targeted protein degradation continues to advance, the development and utilization of novel, well-characterized building blocks like the one described herein will be paramount to unlocking the full therapeutic potential of this exciting modality.

References

Unlocking Therapeutic Potential: A Technical Guide to 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. The specific derivatization of this scaffold, particularly with a bromine atom at the 5-position and an amine group at the 8-position, presents a unique chemical entity with significant therapeutic promise. This technical guide provides an in-depth exploration of the potential therapeutic targets of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine derivatives, drawing upon the established pharmacology of the broader THIQ and 8-aminoquinoline classes to propose and validate key molecular targets in oncology, neurodegenerative disorders, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for advancing these promising compounds through the discovery and preclinical pipeline.

Introduction: The Rationale for Targeting a Versatile Scaffold

The tetrahydroisoquinoline framework is a cornerstone in the development of therapeutics, with derivatives demonstrating a wide array of pharmacological activities, including antitumor, antimicrobial, and neuroprotective properties. The introduction of a bromine atom at the 5-position and an amine at the 8-position on the THIQ ring system creates a molecule with distinct electronic and steric properties, influencing its binding affinity and selectivity for various biological targets. The 8-aminoquinoline substructure, in particular, is renowned for its antimalarial activity, while the bromo-substitution can enhance binding interactions and provide a handle for further synthetic modification.

This guide will delve into three primary therapeutic areas where this compound derivatives are poised to make a significant impact:

  • Oncology: Targeting key drivers of cancer cell proliferation and survival.

  • Neurodegenerative Diseases: Modulating enzymatic activity implicated in neuronal dysfunction and death.

  • Infectious Diseases: Exploiting mechanisms of action established for related compounds against pathogens like Plasmodium falciparum.

For each area, we will present a hypothesized primary molecular target, the scientific rationale for its selection, and detailed, self-validating experimental protocols to rigorously assess the activity of novel derivatives.

Therapeutic Area: Oncology

The complex and multifaceted nature of cancer necessitates the development of therapeutics with novel mechanisms of action. The structural features of this compound derivatives suggest potential interactions with key oncogenic pathways.

Primary Target: Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS)

Rationale: The KRAS gene is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1][2] Mutant KRAS proteins are locked in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like RAF-MEK-ERK and PI3K-AKT-mTOR, which drive cell proliferation, survival, and differentiation.[1][3] The development of direct KRAS inhibitors has been a long-standing challenge, but recent breakthroughs with covalent inhibitors targeting the KRAS G12C mutation have revitalized interest in targeting this oncoprotein.[4][5] The quinoline scaffold has been identified in novel KRAS inhibitors, suggesting that the tetrahydroisoquinoline core of our lead compound could be a promising starting point for developing inhibitors that bind to allosteric pockets on the KRAS protein.[1]

Experimental Validation: KRAS Nucleotide Exchange Assay

This biochemical assay measures the ability of a test compound to inhibit the exchange of GDP for GTP on the KRAS protein, a critical step in its activation.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

    • KRAS Protein: Recombinant human KRAS (wild-type or specific mutant, e.g., G12D) pre-loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP).

    • Guanine Nucleotide Exchange Factor (GEF): Recombinant SOS1 protein (catalytic domain) to facilitate nucleotide exchange.

    • Test Compound: Serial dilutions of the this compound derivative in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

    • GTP Solution: A high concentration of non-fluorescent GTP.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells.

    • Add 10 µL of a mixture containing BODIPY-FL-GDP-loaded KRAS protein and SOS1 in assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the exchange reaction by adding 10 µL of the GTP solution.

    • Monitor the decrease in fluorescence polarization or fluorescence intensity over time (e.g., every minute for 60 minutes) using a plate reader. The displacement of the fluorescent GDP by non-fluorescent GTP will lead to a decrease in the signal.

  • Data Analysis:

    • Calculate the initial rate of nucleotide exchange for each concentration of the test compound.

    • Plot the rate of exchange against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Logical Relationship: KRAS Signaling Pathway

KRAS_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS GRB2/SOS1 RTK->GRB2_SOS Growth Factor KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP Activates GEF KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Exchange RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Derivative 5-Bromo-THIQ Derivative Derivative->KRAS_GDP Inhibits Exchange

Caption: KRAS signaling pathway and the proposed point of intervention.

Secondary Target: Tubulin Polymerization

Rationale: The microtubule network is essential for cell division, intracellular transport, and maintenance of cell shape.[6] Agents that interfere with microtubule dynamics, either by stabilizing or destabilizing the polymers, are among the most successful classes of anticancer drugs.[7] The indolo[2,1-a]isoquinoline scaffold, structurally related to THIQs, has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site.[8] Plinabulin, a tubulin polymerization inhibitor, has also been shown to disrupt KRAS signaling through its effects on endosomal recycling, suggesting a potential dual mechanism of action for compounds targeting tubulin.[9] Given these precedents, this compound derivatives are strong candidates for evaluation as tubulin polymerization inhibitors.

Experimental Validation: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in light scattering (turbidity).

Methodology:

  • Reagent Preparation:

    • Tubulin: Highly purified bovine brain tubulin (>99%).

    • Polymerization Buffer (PB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • GTP Stock: 100 mM GTP in water.

    • Test Compound: Serial dilutions in PB. Known inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) should be used as controls.

  • Assay Procedure (96-well plate format):

    • Chill the 96-well plate and all reagents on ice.

    • In each well, add the test compound or control to the polymerization buffer.

    • Add tubulin to each well to a final concentration of 2-3 mg/mL.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time to generate polymerization curves.

    • Analyze the curves for changes in the lag phase, the maximum rate of polymerization (Vmax), and the final polymer mass.

    • Calculate the IC₅₀ or EC₅₀ value for inhibition or promotion of polymerization, respectively.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Workflow start Start: Prepare Reagents on Ice add_reagents Add Buffer, Compound/Control, and Tubulin to 96-well Plate start->add_reagents initiate Initiate Polymerization: Add GTP and move to 37°C add_reagents->initiate measure Measure Absorbance (340 nm) Every 30s for 60-90 min initiate->measure analyze Analyze Polymerization Curves (Lag, Vmax, Plateau) measure->analyze calculate Calculate IC50 / EC50 analyze->calculate end End: Determine Effect on Tubulin Polymerization calculate->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Therapeutic Area: Neurodegenerative Diseases

The progressive loss of neuronal structure and function in diseases like Alzheimer's and Parkinson's is a major healthcare challenge. The neuroprotective potential of THIQ derivatives makes them attractive candidates for development in this area.

Primary Target: Monoamine Oxidases (MAO-A and MAO-B)

Rationale: Monoamine oxidases are enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters such as dopamine and serotonin.[10][11] There are two isoforms, MAO-A and MAO-B. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[] Both MAO-A and MAO-B are also implicated in the oxidative stress that contributes to the pathology of Alzheimer's disease.[10] Importantly, 5-phenoxy-8-aminoquinoline analogs have been shown to be potent inhibitors of both MAO-A and MAO-B, with selectivity for MAO-B.[13] This provides a strong rationale for investigating this compound derivatives as MAO inhibitors for the treatment of neurodegenerative diseases.

Experimental Validation: MAO Inhibition Assay

This fluorometric assay measures the activity of MAO by quantifying the production of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction.

Methodology:

  • Reagent Preparation:

    • Enzyme Source: Recombinant human MAO-A or MAO-B.

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).

    • Detection Reagent: A mixture containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).

    • Test Compound: Serial dilutions of the this compound derivative. Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) should be used as controls.

  • Assay Procedure (96-well black plate format):

    • Add the test compound or control to the wells.

    • Add the MAO enzyme (MAO-A or MAO-B) and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

    • Add the detection reagent to all wells.

    • Initiate the reaction by adding the p-tyramine substrate.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence (e.g., excitation 530-560 nm, emission 590 nm) at multiple time points (e.g., every 5 minutes for 30 minutes).

  • Data Analysis:

    • Calculate the rate of H₂O₂ production from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Data Presentation: Hypothetical MAO Inhibition Data

CompoundTargetIC₅₀ (nM)
Derivative 1MAO-A850
MAO-B150
Derivative 2MAO-A>10,000
MAO-B45
ClorgylineMAO-A10
MAO-B2,500
SelegilineMAO-A5,000
MAO-B20

Therapeutic Area: Infectious Diseases

The 8-aminoquinoline core is a well-established pharmacophore in the fight against malaria. Understanding the mechanism of action of this class of compounds is key to developing safer and more effective derivatives.

Primary Target: Plasmodium falciparum (in vitro growth inhibition and ROS generation)

Rationale: The 8-aminoquinoline drug primaquine is essential for the radical cure of relapsing malaria and for blocking transmission.[14] Its mechanism of action is thought to involve metabolic activation by host or parasite enzymes, leading to the generation of reactive oxygen species (ROS) that are toxic to the parasite. Given the structural similarity, this compound derivatives are prime candidates for antimalarial drug discovery. The primary validation in this area involves assessing the direct impact on parasite viability and the ability to induce oxidative stress.

Experimental Validation: In Vitro Antiplasmodial and ROS Assays

A. Plasmodium falciparum Growth Inhibition Assay

This assay determines the concentration of a compound required to inhibit the growth of the malaria parasite in red blood cells.

Methodology:

  • Parasite Culture:

    • Maintain a synchronous culture of a drug-sensitive strain of P. falciparum (e.g., 3D7) in human O+ erythrocytes in RPMI 1640 medium supplemented with Albumax I or human serum.[15][16][17]

    • Culture conditions: 37°C, 5% CO₂, 5% O₂, 90% N₂.

  • Assay Procedure (96-well plate format):

    • Serially dilute the test compound in culture medium in a 96-well plate.

    • Add synchronized ring-stage parasites at a starting parasitemia of ~0.5% and a hematocrit of 2%.

    • Incubate for 72 hours.

    • Quantify parasite growth using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or by microscopy of Giemsa-stained smears.

  • Data Analysis:

    • Plot the fluorescence or parasitemia against the logarithm of the drug concentration.

    • Calculate the IC₅₀ value from the dose-response curve.

B. Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the generation of intracellular ROS in parasite-infected red blood cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[18][19]

Methodology:

  • Cell Preparation:

    • Use a synchronous culture of late-stage (trophozoite/schizont) P. falciparum.

  • Assay Procedure:

    • Wash the infected red blood cells and resuspend them in a suitable buffer.

    • Load the cells with DCFH-DA (e.g., 10 µM) by incubating for 30 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Treat the cells with the test compound or a positive control (e.g., H₂O₂) for a defined period (e.g., 1-2 hours).

    • Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Quantify the fold-change in fluorescence intensity in treated cells compared to untreated controls.

Logical Relationship: Proposed Antimalarial Mechanism

Antimalarial_Mechanism Derivative 5-Bromo-THIQ-8-amine Derivative Metabolic_Activation Metabolic Activation (Host/Parasite Enzymes) Derivative->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites ROS Reactive Oxygen Species (ROS) Reactive_Metabolites->ROS Parasite Plasmodium falciparum ROS->Parasite Oxidative Stress Parasite_Death Parasite Death Parasite->Parasite_Death

Caption: Hypothesized mechanism of antimalarial action.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics. This guide has outlined a rational, target-based approach for exploring the potential of its derivatives in oncology, neurodegenerative diseases, and malaria. The proposed primary targets—KRAS, Monoamine Oxidase, and Plasmodium falciparum—are all clinically relevant and supported by existing literature on related chemical classes.

The experimental protocols provided offer a robust framework for the initial screening and characterization of new chemical entities. Successful validation of activity against these primary targets should be followed by more comprehensive secondary screening, including cell-based assays for downstream signaling (e.g., NF-κB reporter assays for the inflammatory component of the targeted diseases) and in vivo efficacy studies in relevant animal models. The versatility of the THIQ scaffold, combined with a rigorous and systematic approach to target validation, holds significant promise for the discovery of next-generation medicines.

References

An In-depth Technical Guide to the Structural Analysis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2][3] This guide focuses on a specific, highly functionalized derivative, 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS No. 1260779-54-1). While this compound represents a valuable building block for drug discovery, detailed public-domain data on its structural characterization is sparse. This whitepaper provides a comprehensive, predictive analysis and a detailed procedural framework for its synthesis and definitive structural elucidation. We will explore the rationale behind synthetic choices, predict the outcomes of key analytical techniques, and propose robust, self-validating experimental protocols to empower researchers in their work with this and related molecules.

Introduction: The Significance of the THIQ Scaffold

The THIQ nucleus is a privileged structure in drug development, renowned for its presence in compounds exhibiting a wide array of biological effects, including antitumor, antibacterial, anti-inflammatory, and anti-Parkinsonian activities.[1][4][5] The rigid, three-dimensional shape of the THIQ core allows appended functional groups to be presented to biological targets in a well-defined spatial orientation.

The subject of this guide, this compound, is of particular interest due to its unique substitution pattern:

  • An 8-amino group: Provides a key vector for further chemical modification (e.g., acylation, alkylation) and can act as a crucial hydrogen bond donor/acceptor for target engagement.

  • A 5-bromo substituent: Serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular complexity.[6] This position is also metabolically stable and can influence the electronic properties of the aromatic ring.

  • A tetrahydroisoquinoline core: The saturated heterocyclic portion provides conformational flexibility and desirable physicochemical properties, such as improved solubility, compared to its fully aromatic isoquinoline counterpart.

This combination makes the molecule an attractive starting point for fragment-based drug design and the development of novel therapeutics.

Proposed Synthetic Pathway

A robust synthesis is the prerequisite for any structural analysis. Based on established organo-synthetic procedures for related isoquinolines, a plausible and efficient multi-step pathway starting from isoquinoline is proposed.[6][7][8] This route is designed for high yields and careful control over regioselectivity.

The overall workflow can be visualized as follows:

Synthesis_Workflow Isoquinoline Isoquinoline Step1 Bromination Isoquinoline->Step1 H₂SO₄, NBS -25°C to -18°C Bromoisoquinoline 5-Bromoisoquinoline Step1->Bromoisoquinoline Step2 Nitration Bromoisoquinoline->Step2 H₂SO₄, HNO₃ 0°C to 10°C Nitroisoquinoline 5-Bromo-8-nitroisoquinoline Step2->Nitroisoquinoline Step3 Reduction Nitroisoquinoline->Step3 PtO₂, H₂ (g) or SnCl₂/HCl Target 5-Bromo-1,2,3,4- tetrahydroisoquinolin-8-amine Step3->Target

Caption: Proposed synthetic workflow from Isoquinoline to the target compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 5-Bromoisoquinoline.

    • Charge a three-necked flask with concentrated sulfuric acid (96%) and cool to 0°C.

    • Slowly add isoquinoline while maintaining the internal temperature below 30°C.[6]

    • Cool the solution to -25°C and add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains between -22°C and -26°C.[6] Careful temperature control is critical to suppress the formation of the 8-bromo isomer.[6]

    • Stir the reaction for several hours at low temperature before pouring onto crushed ice and neutralizing with aqueous ammonia to pH 9.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash, dry, and concentrate. Purify via fractional distillation or column chromatography.

  • Step 2: Synthesis of 5-Bromo-8-nitroisoquinoline.

    • The previously synthesized 5-bromoisoquinoline can be subjected to nitration without intermediate purification in a "one-pot" procedure.[8]

    • To the sulfuric acid solution of 5-bromoisoquinoline, add a nitrating mixture (e.g., nitric acid/sulfuric acid) while maintaining a temperature of 0-10°C.

    • After the reaction is complete, work up the mixture as described in Step 1. The product can be purified by recrystallization.[6]

  • Step 3: Concurrent Reduction of Nitro Group and Pyridine Ring.

    • Dissolve 5-bromo-8-nitroisoquinoline in a suitable solvent like ethanol or acetic acid.

    • Subject the solution to catalytic hydrogenation using a platinum(IV) oxide (PtO₂) catalyst under a hydrogen atmosphere. This powerful method facilitates the reduction of both the nitro group to an amine and the pyridine ring to the tetrahydroisoquinoline core.

    • Alternatively, a chemical reduction using a reagent like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed, which typically reduces the nitro group first, followed by a separate step for ring reduction if needed.

    • Upon completion, filter the catalyst, neutralize the solution, and extract the final product. Purify using column chromatography on silica gel.

Structural Analysis: A Predictive & Methodical Approach

Definitive structural confirmation relies on a combination of spectroscopic techniques. Below, we provide a predictive analysis of the expected data, followed by protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • Aromatic Protons (δ 6.5-7.5 ppm): Two doublets are expected for the two adjacent protons on the aromatic ring. The proton ortho to the bromine atom will likely appear more downfield than the proton ortho to the carbon bearing the aliphatic ring.

  • Amine Protons (δ 3.5-5.0 ppm): A broad singlet corresponding to the two protons of the primary amine (-NH₂) at the 8-position. A second, potentially broader singlet for the secondary amine (-NH-) proton at the 2-position. The chemical shift of these protons is highly dependent on solvent and concentration.

  • Aliphatic Protons (δ 2.7-3.5 ppm): The three sets of methylene protons (-CH₂-) in the tetrahydroisoquinoline ring will appear as complex multiplets, likely overlapping. Specifically, we expect two triplets for the C3 and C4 protons and a singlet or AB quartet for the C1 protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected. The carbon bearing the bromine (C5) will be significantly shielded, while the carbon bearing the amine (C8) will be deshielded.

  • Aliphatic Carbons (δ 25-55 ppm): Three signals corresponding to the C1, C3, and C4 methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Data (Electron Impact, EI):

  • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For C₉H₁₁BrN₂, the expected peaks would be at m/z 226 and 228.

  • Key Fragments: Fragmentation is likely to occur via loss of an H atom, followed by retro-Diels-Alder cleavage of the heterocyclic ring, which is a characteristic pathway for THIQ derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Absorption Bands:

  • N-H Stretch (3300-3500 cm⁻¹): Two distinct sharp peaks for the primary amine (-NH₂) and one broader peak for the secondary amine (-NH-).

  • C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Weak to medium absorption.

  • C-H Stretch (Aliphatic) (2850-2960 cm⁻¹): Strong, sharp absorptions.

  • C=C Stretch (Aromatic) (~1600 cm⁻¹ and ~1475 cm⁻¹): Medium absorptions.

  • C-Br Stretch (500-600 cm⁻¹): Absorption in the fingerprint region.

Comprehensive Structural Verification Workflow

The following workflow ensures a self-validating system for structural confirmation.

Analysis_Workflow Start Purified Compound MS High-Resolution MS (HRMS) Start->MS Verify Molecular Formula (Isotopic Pattern) IR FT-IR Spectroscopy Start->IR Confirm Functional Groups (N-H, C-Br) NMR NMR Spectroscopy Start->NMR Confirm Structure Confirmed MS->Confirm IR->Confirm H_NMR ¹H NMR NMR->H_NMR Proton Environments & Splitting C_NMR ¹³C NMR NMR->C_NMR Carbon Skeleton COSY 2D COSY H_NMR->COSY ¹H-¹H Correlations HSQC 2D HSQC C_NMR->HSQC ¹H-¹³C Correlations COSY->Confirm HSQC->Confirm

Caption: A logical workflow for the comprehensive structural analysis of the target compound.

Summary of Physicochemical Properties

The following table summarizes the key known and predicted properties for the compound.

PropertyValueSource/Method
CAS Number 1260779-54-1[9]
Molecular Formula C₉H₁₁BrN₂[9]
Molecular Weight 227.1 g/mol [9]
Predicted LogP 2.09[10]
Predicted TPSA 38.05 Ų[10]
Predicted H-Bond Donors 2[10]
Predicted H-Bond Acceptors 2[10]

Conclusion and Future Outlook

This compound is a molecule of significant potential for medicinal chemistry and drug discovery. While direct experimental data is not widely published, its structure can be confidently synthesized and characterized using the robust, well-established methods detailed in this guide. The predictive spectroscopic data serve as a benchmark for researchers, and the proposed workflows provide a clear path to unambiguous structural confirmation. The strategic placement of the bromo and amino functionalities on the privileged THIQ scaffold makes this compound a highly valuable building block, ripe for exploration in the synthesis of next-generation therapeutics.

References

An In-Depth Technical Guide to Pharmacophore Modeling with 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, pharmacophore modeling stands out as a cornerstone of computer-aided drug design (CADD).[1][2] This computational technique focuses on identifying the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to trigger or block a specific biological response.[3] By abstracting the key molecular interaction points, pharmacophore models serve as powerful tools for virtual screening, lead optimization, and understanding structure-activity relationships (SAR).[4][5]

This guide provides a comprehensive, in-depth exploration of pharmacophore modeling, centered around the molecule 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine. The tetrahydroisoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, appearing in a wide range of biologically active compounds.[6][7] The specific substitutions of a bromine atom at the 5-position and an amine group at the 8-position provide unique electronic and steric properties, making it an intriguing subject for pharmacophore-based drug design.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the step-by-step process of building and validating a pharmacophore model but will also delve into the strategic reasoning and scientific principles that underpin each decision in the workflow.

The Subject Molecule: this compound

Before embarking on pharmacophore modeling, a thorough understanding of the subject molecule is paramount.

Structure and Properties:

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂[8]
Molecular Weight 227.1 g/mol [8]
IUPAC Name This compound
CAS Number 1260779-54-1[8]
SMILES C1CNCC2=C1C(=C(C=C2)Br)N

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, known for its presence in numerous natural products and synthetic compounds with diverse biological activities.[6][7] The key structural features of our subject molecule that will inform the pharmacophore modeling process are:

  • Aromatic Ring: Provides a hydrophobic surface and potential for π-π stacking interactions.

  • Secondary Amine (within the THIQ core): Can act as a hydrogen bond donor and/or acceptor, and is ionizable at physiological pH.

  • Primary Amine (at the 8-position): A strong hydrogen bond donor and potential protonatable group.

  • Bromine Atom (at the 5-position): A halogen atom that can participate in halogen bonding and contributes to the overall lipophilicity and electronic properties of the aromatic ring.

Pharmacophore Modeling: A Strategic Overview

Pharmacophore modeling can be broadly categorized into two main approaches: ligand-based and structure-based.[9][10] The choice of method is dictated by the available information about the biological target and known active ligands.

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown.[10][11] It relies on a set of known active compounds to derive a common set of chemical features responsible for their biological activity.[11]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, this method can be used.[10][12] It involves analyzing the binding site to identify key interaction points.[12]

For the purpose of this guide, we will primarily focus on a ligand-based approach , as it is a common scenario in early-stage drug discovery where a target structure may not be available. We will, however, discuss how a structure-based model could be developed if a target were identified.

The Ligand-Based Pharmacophore Modeling Workflow

The development of a robust ligand-based pharmacophore model is a multi-step process that requires careful consideration at each stage.

LigandBasedWorkflow cluster_0 Model Generation cluster_1 Model Validation DataCollection 1. Data Collection & Curation ConformerGen 2. Conformational Analysis DataCollection->ConformerGen Training Set FeatureID 3. Feature Identification ConformerGen->FeatureID ModelGen 4. Hypothesis Generation FeatureID->ModelGen Validation 5. Model Validation ModelGen->Validation Pharmacophore Hypotheses Screening 6. Virtual Screening Validation->Screening Validated Model Optimization 7. Hit Optimization Screening->Optimization Hits

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Step 1: Data Collection and Curation (The Training Set)

The quality of a ligand-based pharmacophore model is intrinsically linked to the quality and diversity of the training set of active compounds.

Protocol:

  • Literature and Database Search: Conduct a thorough search of scientific databases (e.g., PubChem, ChEMBL) and the literature for analogs of this compound with known biological activity against a specific target.

  • Activity Thresholds: Classify the collected compounds as "active" and "inactive." A common practice is to consider compounds with an IC₅₀ or EC₅₀ value below a certain threshold (e.g., < 1 µM) as active.

  • Structural Diversity: The training set should be structurally diverse to ensure the resulting pharmacophore model is not biased towards a specific chemical scaffold.

  • Data Curation: Standardize the chemical structures, including protonation states at a physiological pH (e.g., 7.4) and tautomeric forms.

Step 2: Conformational Analysis

Since molecules are flexible, it is crucial to explore their possible 3D conformations to identify the "bioactive" conformation—the shape the molecule adopts when it binds to its target.

Protocol:

  • Conformer Generation: Use computational chemistry software to generate a diverse set of low-energy conformations for each molecule in the training set.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to find a stable, low-energy state.

Step 3: Feature Identification

Pharmacophoric features are abstract representations of the key chemical properties of a molecule.[13]

Common Pharmacophoric Features:

FeatureDescriptionPotential in Subject Molecule
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond.Nitrogen atoms in the THIQ core and the 8-amino group.
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond.The NH group in the THIQ core and the 8-amino group.
Hydrophobic (HY) A non-polar region of the molecule.The aromatic ring and the aliphatic portion of the THIQ core.
Aromatic Ring (AR) A planar, cyclic, conjugated system.The benzene ring of the THIQ core.
Positive Ionizable (PI) A group that is protonated at physiological pH.The secondary amine in the THIQ core.
Negative Ionizable (NI) A group that is deprotonated at physiological pH.Not prominently present in the subject molecule.
Halogen Bond Donor (HBD) The bromine atom can act as a halogen bond donor.The bromine at the 5-position.
Step 4: Pharmacophore Hypothesis Generation

The goal of this step is to align the conformers of the active molecules and identify a common spatial arrangement of pharmacophoric features.

Protocol:

  • Alignment: The conformers of the active compounds are superimposed in 3D space to maximize the overlap of their pharmacophoric features.

  • Hypothesis Generation: The software generates multiple pharmacophore hypotheses, each consisting of a specific combination of features and their spatial arrangement.

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active compounds in the training set.

Step 5: Model Validation

A critical step to ensure the generated pharmacophore model is predictive and not a result of chance.[14][15]

Protocol:

  • Internal Validation (Training Set): The best-ranked hypotheses are evaluated on their ability to correctly identify the active compounds within the training set.

  • External Validation (Test Set): A more rigorous validation involves using an independent "test set" of compounds (not used in model generation) containing both known actives and inactives.[9] The model's ability to distinguish between these is assessed.

  • Decoy Set Screening: A large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but structurally different and assumed to be inactive) is screened. A good model should have a low hit rate for decoys.

  • Güner-Henry (GH) Score: This is a common metric for validating a pharmacophore model's ability to enrich active compounds from a database.[16][17] A GH score greater than 0.7 is indicative of a very good model.[16]

GH Score Calculation Parameters:

ParameterDescription
Ht Total number of hits retrieved from the database.
Ha Number of active hits retrieved.
A Total number of active compounds in the database.
D Total number of compounds in the database.
Enrichment Factor (E) A measure of how much better the model is at finding actives than random screening.
Goodness of Hit (GH) Score A score that balances hit rate, enrichment, and the percentage of actives found.
Step 6: Virtual Screening

Once validated, the pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features.

VirtualScreening Pharmacophore Validated Pharmacophore Model Screening Virtual Screening Pharmacophore->Screening Database Chemical Database Database->Screening Hits Potential Hits Screening->Hits

Caption: Virtual Screening Workflow.

Step 7: Hit Optimization

The compounds identified through virtual screening ("hits") are starting points for further optimization. This involves synthesizing and testing the compounds, and potentially using the initial pharmacophore model to guide further structural modifications to improve potency and other drug-like properties.

Structure-Based Pharmacophore Modeling: An Alternative Approach

If a 3D structure of the biological target complexed with a ligand is available, a structure-based pharmacophore model can be developed.[12][14]

Workflow:

  • Protein Preparation: The protein structure is prepared by adding hydrogens, assigning protonation states, and removing water molecules that are not involved in binding.

  • Binding Site Identification: The active site of the protein is identified.

  • Interaction Mapping: The key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the protein and the ligand are identified.

  • Pharmacophore Feature Generation: These interaction points are then translated into pharmacophoric features.[13]

StructureBasedWorkflow Protein Protein-Ligand Complex BindingSite Identify Binding Site Protein->BindingSite InteractionMap Map Interactions BindingSite->InteractionMap PharmacophoreGen Generate Pharmacophore Model InteractionMap->PharmacophoreGen

Caption: Structure-Based Pharmacophore Modeling Workflow.

Conclusion

Pharmacophore modeling is a powerful and versatile computational tool in the drug discovery arsenal.[1] By focusing on the essential molecular interactions, it allows for the efficient exploration of chemical space to identify novel and potent drug candidates. This guide has provided a detailed, technically grounded framework for developing a pharmacophore model, using this compound as a focal point. The principles and protocols outlined herein are broadly applicable and can be adapted to a wide range of drug discovery projects. The successful application of these methods relies on a combination of robust computational techniques and sound scientific judgment.

References

Methodological & Application

Application Notes & Protocols: Leveraging 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for medicinal chemists on the strategic application of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine as a versatile building block in drug discovery.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] This motif is prevalent in a wide array of natural products and clinically approved drugs, demonstrating its inherent ability to interact with diverse biological targets.[2][4][5] The strategic functionalization of the THIQ core is paramount for developing novel therapeutics. This guide focuses on a particularly valuable, bifunctional building block: This compound .

The unique arrangement of its functional groups makes this compound an exceptional starting point for library synthesis and lead optimization. The 8-amino group serves as a primary vector for building out the core pharmacophore, typically through amide bond formation. Simultaneously, the 5-bromo substituent provides a reactive handle for late-stage diversification via modern cross-coupling reactions, enabling extensive exploration of the Structure-Activity Relationship (SAR). This document provides a detailed overview of its properties, synthesis, and a practical protocol for its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitor analogs, a prominent area of oncology research.[6][7]

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is fundamental for successful and safe experimentation.

PropertyValueSource
CAS Number 1260779-54-1[8][9]
Molecular Formula C₉H₁₁BrN₂[8][9]
Molecular Weight 227.11 g/mol [9]
Appearance Typically a solid powder[8]
Purity ≥95-98% (Commercial Grades)[9][10]
Storage Store in a cool, dry place[8]

Safety & Handling: While specific GHS classifications for this exact compound are not detailed in the provided literature, related bromo-tetrahydroisoquinoline structures are listed as harmful if swallowed and causing skin and eye irritation.[11] Standard laboratory precautions should be observed:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that typically begins with isoquinoline. The general strategy involves the sequential introduction of the bromo and amino functionalities, followed by the reduction of the heterocyclic ring.[12][13]

Synthesis_Workflow A Isoquinoline B 5-Bromoisoquinoline A->B Bromination (e.g., NBS, H₂SO₄) C 5-Bromo-8-nitroisoquinoline B->C Nitration (e.g., KNO₃, H₂SO₄) D 5-Bromo-8-aminoisoquinoline C->D Nitro Reduction (e.g., Fe, NH₄Cl or H₂, Pd/C) E This compound D->E Ring Reduction (e.g., H₂, PtO₂)

Figure 1: General synthetic workflow for the preparation of the target scaffold.

Protocol: Reduction of 5-Bromo-8-nitroisoquinoline

This protocol details the critical step of reducing the nitro group to form the key 8-amino intermediate. This transformation is crucial as the resulting amine is often the primary point of diversification.

Materials:

  • 5-Bromo-8-nitroisoquinoline

  • Iron powder (Fe), fine grade

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Bromo-8-nitroisoquinoline (1.0 eq).

  • Reagent Addition: Add ethanol and water (e.g., a 4:1 to 2:1 mixture). To this suspension, add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq).

  • Reaction: Heat the mixture to reflux (typically 70-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours). Causality: The combination of iron and a mild acid source like NH₄Cl in a protic solvent is a classic and robust method for the reduction of aromatic nitro groups, often favored for its cost-effectiveness and functional group tolerance over catalytic hydrogenation in early-stage synthesis.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Bromo-8-aminoisoquinoline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amine.

Application in the Synthesis of PARP-1 Inhibitor Analogs

The scaffold is an ideal starting point for synthesizing inhibitors of PARP-1, a key enzyme in DNA repair and a validated target in oncology.[7] Many potent PARP inhibitors feature a core structure that can be readily constructed from our building block. The general strategy involves acylating the 8-amino group to form a pharmacophoric amide and subsequently using the 5-bromo position to modulate properties and explore further interactions within the enzyme's active site.[6][14]

PARP_Inhibitor_Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cross-Coupling A 5-Bromo-1,2,3,4- tetrahydroisoquinolin-8-amine C Amide Intermediate A->C A->C Amidation (Base, Solvent) B Carboxylic Acid (e.g., Nicotinoyl Chloride) B->C B->C Amidation (Base, Solvent) D Amide Intermediate F Final PARP Inhibitor Analog D->F D->F Suzuki Coupling (Pd Catalyst, Base) E Boronic Acid / Ester (Ar-B(OR)₂) E->F E->F Suzuki Coupling (Pd Catalyst, Base)

Figure 2: Two-step strategy for synthesizing PARP inhibitor analogs.

Protocol: Amide Coupling with Nicotinoyl Chloride

This protocol describes the formation of the critical amide bond, a cornerstone of many PARP inhibitor backbones.

Materials:

  • This compound (1.0 eq)

  • Nicotinoyl chloride hydrochloride (or the corresponding carboxylic acid with a coupling agent like EDCI/HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5-3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve this compound in anhydrous DCM in a flame-dried, inert-atmosphere (N₂ or Ar) flask. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add the base (e.g., TEA) to the solution and stir for 10-15 minutes. Causality: The base is required to neutralize the HCl generated from the acid chloride and the HCl salt of the reagent, driving the reaction to completion.

  • Acylating Agent Addition: Add nicotinoyl chloride hydrochloride portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quenching & Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide product.

Strategic Exploration of Structure-Activity Relationships (SAR)

The true power of this scaffold lies in its capacity for systematic SAR exploration. The two distinct reactive sites allow for the independent or combined modification of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

SAR_Exploration cluster_R1 R¹ Modifications (Pharmacophore) cluster_R2 R² Modifications (ADME/Tuning) Core 8-NH₂ 5-Bromo-THIQ Core 5-Br R1_1 Amides Core:port_n->R1_1 Acylation R1_2 Sulfonamides Core:port_n->R1_2 Sulfonylation R1_3 Ureas R2_1 Aryl Groups Core:port_br->R2_1 Suzuki/Stille R2_2 Heteroaryl Groups Core:port_br->R2_2 Coupling R2_3 Alkyl Groups

Figure 3: SAR exploration enabled by the bifunctional scaffold.

  • R¹ Position (from 8-NH₂): This position is typically directed towards the primary binding site of the target enzyme (e.g., the nicotinamide pocket in PARP). Modifications here directly impact potency and selectivity. A library of amides can be rapidly synthesized to identify the optimal pharmacophore.

  • R² Position (from 5-Br): This position often points towards the solvent-exposed region or a secondary binding pocket. Introducing various aryl and heteroaryl groups via cross-coupling can fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as solubility and metabolic stability, or capture additional favorable interactions with the target.

By leveraging this dual-handle approach, medicinal chemists can efficiently navigate chemical space to develop drug candidates with superior efficacy and drug-like properties.

References

Application Notes & Protocols for the Synthesis of Derivatives from 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile building block, 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including potential as antitumor and cardiovascular agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals. It offers a deep dive into the strategic derivatization of this bifunctional molecule, covering chemoselective N-alkylation and N-acylation, as well as palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational scaffold in a vast number of natural products and synthetic pharmaceuticals.[4] The specific starting material, this compound, offers three distinct points for diversification, making it an exceptionally valuable starting material for constructing libraries of complex molecules.

  • The Secondary Amine (N-2): Amenable to a wide range of modifications, including alkylation, acylation, and reductive amination.

  • The Aryl Bromide (C-5): An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups.

  • The Aromatic Amine (C-8): Can be acylated, alkylated, or used to direct further electrophilic aromatic substitution.

The presence of two distinct amino groups with different nucleophilicities, along with the aryl bromide, necessitates a thoughtful and strategic approach to its derivatization, often requiring the use of orthogonal protecting groups to achieve the desired chemoselectivity.

Synthesis of the Starting Material: this compound

The synthesis of the title compound is a multi-step process that begins with isoquinoline. The following protocol is a compilation and adaptation of established procedures.[5][6][7]

Workflow for Starting Material Synthesis

cluster_0 Synthesis of this compound Isoquinoline Isoquinoline Bromination Bromination Isoquinoline->Bromination NBS, H₂SO₄ -25 °C to -18 °C 5-Bromoisoquinoline 5-Bromoisoquinoline Bromination->5-Bromoisoquinoline Nitration Nitration 5-Bromoisoquinoline->Nitration KNO₃, H₂SO₄ 5-Bromo-8-nitroisoquinoline 5-Bromo-8-nitroisoquinoline Nitration->5-Bromo-8-nitroisoquinoline Reduction Reduction 5-Bromo-8-nitroisoquinoline->Reduction H₂, Pd/C or SnCl₂ This compound This compound Reduction->this compound

Caption: Synthesis of the target compound from isoquinoline.

Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline

This procedure is adapted from the Organic Syntheses procedure by Brown and Gouliaev.[5]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Potassium Nitrate (KNO₃)

  • Diethyl ether

  • Aqueous Ammonia (25%)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and thermometer, cool 340 mL of concentrated sulfuric acid to 0°C.

  • Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline, keeping the internal temperature below 30°C.

  • Cool the solution to -25°C in a dry ice/acetone bath.

  • Add 64.6 g (363 mmol) of recrystallized N-bromosuccinimide in portions, maintaining the temperature between -26°C and -22°C.

  • Stir the mixture at -22°C for 2 hours, then at -18°C for 3 hours.

  • To this reaction mixture, add 43.1 g (426 mmol) of potassium nitrate in portions, keeping the temperature below -15°C.

  • Stir the reaction mixture at -18°C for an additional 4 hours.

  • Pour the reaction mixture onto 1.5 kg of crushed ice.

  • Adjust the pH to 9 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extract the aqueous suspension with diethyl ether (3 x 300 mL).

  • Wash the combined organic layers with 1M NaOH (200 mL) and water (200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a heptane/toluene mixture to yield 5-bromo-8-nitroisoquinoline as light yellow needles.[7]

Experimental Protocol: Reduction to this compound

The reduction of both the nitro group and the isoquinoline ring can be achieved simultaneously via catalytic hydrogenation.

Materials:

  • 5-Bromo-8-nitroisoquinoline

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

Procedure:

  • Dissolve 5-bromo-8-nitroisoquinoline (10 mmol) in methanol (100 mL) in a hydrogenation vessel.

  • Carefully add 10% Pd/C (10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by column chromatography on silica gel.

Chemoselective Derivatization Strategies

The presence of two nucleophilic nitrogen atoms requires careful planning to achieve selective functionalization. The secondary amine in the tetrahydroisoquinoline ring is generally more nucleophilic and less sterically hindered than the aromatic amine at the 8-position. This inherent difference can be exploited for selective reactions. For more complex syntheses, an orthogonal protecting group strategy is recommended.

Orthogonal Protection Workflow

cluster_1 Orthogonal Protection and Derivatization Start This compound Protect_N2 Protect N-2 Amine Start->Protect_N2 Boc₂O, Et₃N Derivatize_N8 Derivatize 8-Amine Protect_N2->Derivatize_N8 Acyl Chloride or Alkyl Halide Derivatize_C5 Derivatize 5-Bromo Derivatize_N8->Derivatize_C5 Suzuki or Buchwald-Hartwig Deprotect_N2 Deprotect N-2 Derivatize_C5->Deprotect_N2 TFA, DCM Final_Product Final_Product Deprotect_N2->Final_Product

Caption: A sample workflow for sequential derivatization.

N-Acylation Protocols

Due to its higher nucleophilicity, the secondary amine can often be acylated selectively under carefully controlled conditions.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 mmol) in DCM (10 mL) and cool to 0°C.

  • Add triethylamine (1.1 mmol).

  • Slowly add the acyl chloride (1.05 mmol) dropwise.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench with water.

  • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Causality: The use of slightly more than one equivalent of the acylating agent at low temperature favors mono-acylation at the more reactive secondary amine. The aromatic amine is significantly less nucleophilic and will react much slower under these conditions.

To exclusively acylate the 8-amino group, the secondary amine must first be protected, for example, with a Boc group.[8]

Materials:

  • N-Boc-5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

  • Acyl Chloride

  • Pyridine

  • DCM

Procedure:

  • Dissolve the N-Boc protected starting material (1 mmol) in DCM (10 mL).

  • Add pyridine (1.5 mmol).

  • Add the desired acyl chloride (1.2 mmol) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Work-up as described in 3.2.1.

N-Alkylation Protocols

Reductive amination is a common and effective method for N-alkylation of secondary amines.[9]

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the starting material (1 mmol) in DCE (10 mL), add the aldehyde or ketone (1.1 mmol).

  • Stir for 30 minutes, then add STAB (1.5 mmol) in one portion.

  • Stir at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with DCM, dry, and purify as previously described.

Causality: Reductive amination conditions are generally mild enough to avoid significant alkylation of the less nucleophilic aromatic amine.

Palladium-Catalyzed Cross-Coupling Reactions

The C-5 bromine atom is a versatile handle for introducing molecular diversity through C-C and C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the aryl bromide and an organoboron species.[10][11]

cluster_2 Suzuki-Miyaura Coupling Start Protected THIQ-Br Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Start->Catalyst BoronicAcid Ar-B(OH)₂ BoronicAcid->Catalyst Product Coupled Product Catalyst->Product Heat Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst

Caption: General workflow for Suzuki-Miyaura coupling.

Note: It is highly recommended to protect both amino groups (e.g., N-Boc for the secondary amine and N-acetyl for the 8-amino group) to prevent side reactions and catalyst poisoning.

Materials:

  • Protected this compound

  • Arylboronic acid (1.2-1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vial, combine the protected starting material (1 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture (10 mL).

  • Heat the reaction to 80-100°C and stir for 4-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Causality: Pd(dppf)Cl₂ is a robust catalyst suitable for a wide range of aryl bromides and boronic acids. The aqueous base is crucial for the transmetalation step in the catalytic cycle.[10] The electron-donating nature of the amino group at C-8 can make oxidative addition more challenging; thus, a reliable catalyst and sufficient heat are necessary.[12]

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, allowing the introduction of a wide variety of primary and secondary amines at the C-5 position.[13][14]

cluster_3 Buchwald-Hartwig Amination Start Protected THIQ-Br Catalyst Pd Pre-catalyst + Ligand Start->Catalyst Amine R₂NH Amine->Catalyst Product Coupled Product Catalyst->Product Heat Base Base (e.g., NaOtBu) Base->Catalyst Solvent Solvent (e.g., Toluene) Solvent->Catalyst

Caption: General workflow for Buchwald-Hartwig amination.

Note: As with the Suzuki coupling, protection of the existing amino groups is strongly advised.

Materials:

  • Protected this compound

  • Primary or Secondary Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos or other suitable Buchwald ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a reaction vial with the protected starting material (1 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and the ligand (0.04 mmol).

  • Add anhydrous, degassed toluene (10 mL) followed by the amine (1.2 mmol).

  • Seal the vial and heat to 100-110°C for 6-18 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl.

  • Wash with water and brine, dry, concentrate, and purify by column chromatography.

Causality: The choice of ligand is critical in Buchwald-Hartwig amination.[15] Bulky, electron-rich phosphine ligands like XPhos are effective for coupling electron-rich aryl bromides by promoting the rate-limiting oxidative addition and subsequent reductive elimination steps.[16] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine coupling partner.[17]

Characterization of Derivatives

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For example, in a successful N-acylation of the secondary amine, one would expect to see the appearance of new signals corresponding to the acyl group and a downfield shift of the adjacent methylene protons.[18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.

Derivative Type Expected ¹H NMR Changes Expected Mass Change (from starting material)
N-2 AcetylAppearance of a singlet around 2.1 ppm (3H).+42.04 Da
N-2 BenzylAppearance of aromatic protons (5H) and a singlet for the benzylic CH₂ around 4.5-5.0 ppm.+90.12 Da
C-5 Phenyl (Suzuki)Appearance of new aromatic signals.+76.09 Da
C-5 Morpholinyl (B-H)Appearance of two triplets for the morpholine protons.+85.13 Da

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Handle all reagents with care. Palladium catalysts, phosphine ligands, and strong bases like NaOtBu are hazardous and should be handled under an inert atmosphere. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 8-Amino-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceutical agents.[1][2][3][4][5] Functionalization of this core allows for the exploration of vast chemical space, leading to the development of novel therapeutics.[1][6] Specifically, the 8-amino-5-bromo-1,2,3,4-tetrahydroisoquinoline moiety represents a versatile building block. The presence of a nucleophilic amino group at the 8-position and a synthetically tractable bromine atom at the 5-position provides orthogonal handles for diverse chemical modifications.

This guide provides a comprehensive overview and detailed protocols for leveraging modern palladium-catalyzed cross-coupling reactions to derivatize 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine. We will delve into the practical application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira-Hagihara reactions, offering insights into catalyst selection, reaction optimization, and troubleshooting. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate libraries of novel compounds for screening and lead optimization.

Core Concepts: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, earning the 2010 Nobel Prize in Chemistry for their developers.[7] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[8][9][10] The choice of palladium precursor, ligand, base, and solvent is critical to the success of these transformations, influencing reaction rates, yields, and substrate scope.[8][10]

cluster_0 General Palladium Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation / Migratory Insertion Pd(II)_Complex->Transmetalation Coupling Partner Intermediate Ar-Pd(II)-R Transmetalation->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing C(sp²)-C(sp²) bonds, coupling an organoboron species with an organic halide.[8][9] For our substrate, this allows for the introduction of a wide array of aryl and heteroaryl moieties at the 5-position, significantly expanding the structural diversity of the resulting compounds.

Mechanistic Considerations

The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex.[8][9] This is followed by transmetalation with a boronic acid or ester, a step that is critically facilitated by a base.[11] The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[8][9] The choice of base is crucial to activate the boronic acid for transmetalation without promoting undesired side reactions.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of 1,4-dioxane.

  • Seal the Schlenk flask with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Add the catalyst pre-mixture to the Schlenk flask via syringe, followed by degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The final reaction concentration should be approximately 0.1 M with respect to the starting bromide.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine.

Data Presentation: Comparative Conditions for Suzuki Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₄ (5)-K₂CO₃ (2.5)Toluene/EtOH/H₂O9065-80"Classical" conditions, may require longer reaction times.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)1,4-Dioxane/H₂O10085-95Highly efficient for a broad range of boronic acids.
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF11070-88Good for sterically hindered or electron-poor boronic acids.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[12][13][14][15] This reaction is particularly valuable for synthesizing derivatives of our target molecule where the bromine at the 5-position is replaced with a primary or secondary amine, a common transformation in drug discovery.

Mechanistic Considerations

Similar to the Suzuki coupling, the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to a Pd(0) species.[13][15] The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13] The choice of a sterically hindered phosphine ligand is critical to facilitate the reductive elimination step.[12][13]

cluster_1 Buchwald-Hartwig Amination Workflow Start Start: Assemble Reactants Reactants 5-Bromo-THIQ-8-amine Amine Coupling Partner Pd Precursor & Ligand Base Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (Argon Purge) Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Reaction Temperature (e.g., 100-120 °C) Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC / LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification

Figure 2: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a strong stream of argon, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3.5 mol%), and NaOtBu (1.4 equiv) to an oven-dried reaction vial.

  • Add this compound (1.0 equiv).

  • Seal the vial, remove from the glovebox (if applicable), and add degassed toluene via syringe.

  • Add morpholine (1.2 equiv) via syringe.

  • Place the vial in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with EtOAc, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 5-(morpholino)-1,2,3,4-tetrahydroisoquinolin-8-amine.

Section 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[16][17][18] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations, such as click chemistry, or as key structural elements in pharmacologically active molecules.

Mechanistic Considerations

The Sonogashira coupling typically involves a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[16][17] The palladium cycle is similar to other cross-coupling reactions. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[18] Reductive elimination then yields the arylalkyne product.[18] Copper-free versions of the Sonogashira reaction have also been developed to avoid potential issues with copper contamination.[19]

Protocol: Copper-Cocatalyzed Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (e.g., 2:1 v/v), add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with Et₂O and filter through a pad of celite, washing thoroughly with Et₂O.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 5-(phenylethynyl)-1,2,3,4-tetrahydroisoquinolin-8-amine.

Troubleshooting and Key Considerations

  • Protection of the Amino Groups: The presence of two amino groups (at the 2- and 8-positions) can potentially lead to side reactions or interfere with the catalyst. For certain substrates or more forcing conditions, protection of one or both amino groups (e.g., as Boc or Cbz carbamates) may be necessary. The primary amine at the 8-position is generally less nucleophilic than the secondary amine in the ring, but its reactivity should be considered.

  • Catalyst and Ligand Selection: If standard conditions fail, screening a panel of palladium catalysts and phosphine ligands is recommended. For example, for challenging Suzuki couplings, highly active catalysts formed from palladacycle precursors or ligands like Buchwald's SPhos or Hartwig's BrettPhos can be effective.[20]

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst. Degassing solvents is a critical step.

  • Base Sensitivity: The choice of base is paramount. Strong bases like NaOtBu are often required for Buchwald-Hartwig aminations, while milder carbonate or phosphate bases are typically used for Suzuki couplings to avoid degradation of the boronic acid.[20]

  • Purification: The products of these reactions often retain trace amounts of palladium. For applications in drug development, it is crucial to employ purification methods that effectively remove residual heavy metals, such as treatment with metal scavengers or specialized chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust and versatile toolkit for the derivatization of this compound. By mastering these Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira protocols, researchers can efficiently generate diverse libraries of novel 8-amino-tetrahydroisoquinoline analogs. This capability is essential for accelerating structure-activity relationship studies and advancing the discovery of new therapeutic agents.

References

Application Notes and Protocols: Leveraging 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine for Novel PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Quest for Novel Chemical Matter

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the cell's native ubiquitin-proteasome system (UPS).[1][2] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can trigger the degradation of multiple target proteins.[3][5]

The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for systematic optimization.[1][6][7] While ligands for established E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are commonly used, the exploration of novel chemical scaffolds is crucial for expanding the reach of PROTAC technology.[1][4][7][8] New scaffolds can lead to the recruitment of different E3 ligases, potentially offering improved tissue specificity, degradation efficiency, and novel routes for intellectual property.[4][8]

This application note explores the potential of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine as a versatile building block in the development of new PROTACs. Its substituted tetrahydroisoquinoline core, coupled with reactive handles—a bromine atom and a primary amine—presents an attractive starting point for the synthesis of libraries of PROTACs aimed at discovering novel E3 ligase recruiters or target-binding warheads. We will provide a conceptual framework and detailed protocols for researchers to investigate the utility of this compound in their PROTAC discovery workflows.

The Strategic Value of this compound in PROTAC Design

The chemical structure of this compound offers two key points for chemical modification, making it an ideal candidate for combinatorial library synthesis:

  • The 8-amino group: This primary amine can be readily functionalized, for example, through amide bond formation, to attach a linker or a known POI-binding ligand.

  • The 5-bromo group: The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties to explore the chemical space for binding to an E3 ligase or a target protein.

This dual functionality allows for a modular "plug-and-play" approach to PROTAC synthesis. One could envision synthesizing a library where the tetrahydroisoquinoline core is explored as a novel E3 ligase ligand, with a known POI ligand appended via the amine. Conversely, it could serve as a scaffold for developing new POI ligands.

Conceptual PROTAC Development Workflow

The journey from a building block to a validated PROTAC involves a multi-step process. The following workflow outlines the key stages for leveraging this compound in a PROTAC discovery campaign.

PROTAC_Development_Workflow cluster_synthesis Phase 1: Synthesis & Library Generation cluster_invitro Phase 2: In Vitro Validation cluster_cellular Phase 3: Cellular Characterization synthesis Synthesis of PROTAC Precursor (Functionalized Tetrahydroisoquinoline) library Combinatorial Library Synthesis (Linker & Ligand Conjugation) synthesis->library purification Purification & Characterization (HPLC, LC-MS, NMR) library->purification binding Binary Binding Assays (SPR, ITC) purification->binding ternary Ternary Complex Formation (FRET, NanoBRET, SPR) binding->ternary ubiquitination In Vitro Ubiquitination Assay ternary->ubiquitination permeability Cell Permeability Assessment (e.g., NanoBRET) ubiquitination->permeability degradation Target Degradation Assay (Western Blot, HiBiT) permeability->degradation doseresponse Dose-Response Analysis (DC50, Dmax) degradation->doseresponse viability Cell Viability & Cytotoxicity (e.g., CellTiter-Glo) doseresponse->viability

Caption: A generalized workflow for developing PROTACs using a novel scaffold.

Protocols for PROTAC Synthesis and Evaluation

Here, we provide detailed, adaptable protocols for key stages of the PROTAC development workflow, using a hypothetical scenario where this compound is functionalized to create a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-studied target in cancer.[9][10] For this example, we will use JQ1 as the BRD4 ligand and hypothesize that the novel tetrahydroisoquinoline moiety will recruit an E3 ligase.

Protocol 1: Synthesis of a Hypothetical BRD4-Targeting PROTAC

This protocol describes a two-step synthesis: first, attaching a linker to the amine group of the core scaffold, and second, conjugating the BRD4 ligand JQ1.

Step 1: Linker Attachment to the Core Scaffold

  • Materials:

    • This compound

    • An appropriate linker with an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (e.g., NHS-PEG4-alkyne)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2 equivalents) to the solution.

    • Add the NHS-PEG4-alkyne linker (1.1 equivalents) portion-wise while stirring at room temperature.

    • Allow the reaction to proceed for 4-6 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alkyne-functionalized intermediate by column chromatography.

Step 2: PROTAC Final Assembly via Click Chemistry

  • Materials:

    • Alkyne-functionalized intermediate from Step 1

    • Azide-functionalized JQ1 (JQ1-azide)[10]

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

    • Sodium ascorbate

    • tert-Butanol/Water (1:1) solvent mixture

  • Procedure:

    • Dissolve the alkyne-functionalized intermediate (1 equivalent) and JQ1-azide (1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

    • In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.

    • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution.

    • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by LC-MS.

    • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the final PROTAC product by preparative HPLC.

    • Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.

Protocol 2: In Vitro Ternary Complex Formation Assay (Time-Resolved FRET)

This assay determines if the synthesized PROTAC can induce the formation of a ternary complex between the target protein (BRD4) and a putative E3 ligase.[1]

  • Materials:

    • Purified, tagged BRD4 protein (e.g., GST-BRD4)

    • Purified, tagged E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC as a control, or a cell lysate containing potential novel E3 ligases)

    • Synthesized PROTAC

    • FRET donor-labeled antibody (e.g., anti-GST-terbium)

    • FRET acceptor-labeled antibody (e.g., anti-His-d2)

    • Assay buffer (e.g., PBS with 0.1% BSA)

  • Procedure:

    • In a 384-well microplate, add the tagged BRD4 protein and the tagged E3 ligase complex to the assay buffer.

    • Add the synthesized PROTAC at various concentrations (e.g., from 1 nM to 10 µM). Include a DMSO control.

    • Incubate for 1 hour at room temperature.

    • Add the FRET donor and acceptor-labeled antibodies.

    • Incubate for another 1-2 hours at room temperature, protected from light.

    • Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.

    • A positive FRET signal that is dependent on the PROTAC concentration indicates the formation of the ternary complex.

Protocol 3: Cellular Target Protein Degradation Assay (Western Blot)

This is the definitive assay to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.[5]

  • Materials:

    • A relevant cell line expressing the target protein (e.g., HeLa or Ramos cells for BRD4)

    • Synthesized PROTAC

    • Complete cell culture medium

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Primary antibody against the target protein (e.g., anti-BRD4)

    • Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 1 µM) for a set period (e.g., 4, 8, 16, or 24 hours). Include a DMSO-treated control.

    • After treatment, wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Wash again and apply the chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Data Analysis and Interpretation

The successful development of a PROTAC is marked by key quantitative metrics derived from the cellular degradation assays.

ParameterDescriptionTypical Assay
DC₅₀ The concentration of the PROTAC that results in 50% degradation of the target protein.[1][6]Western Blot, HiBiT
Dₘₐₓ The maximum percentage of protein degradation achieved at optimal PROTAC concentrations.[1]Western Blot, HiBiT
Hook Effect A phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of binary complexes that compete with the ternary complex.[5]Dose-response curve from degradation assays

A potent PROTAC will exhibit a low DC₅₀ value and a high Dₘₐₓ value. The presence of a hook effect is also a characteristic feature of many PROTACs.[5]

Mechanism of Action Visualization

The following diagram illustrates the catalytic cycle of a PROTAC, which is the ultimate goal of this development workflow.

PROTAC_Mechanism cluster_cycle PROTAC Catalytic Cycle POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ubiquitination Poly-ubiquitination of POI Ternary->Ubiquitination Ubiquitin Transfer Degradation 26S Proteasome Degradation Ubiquitination->Degradation Recognition Degradation->PROTAC Recycling

Caption: The mechanism of PROTAC-mediated protein degradation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel PROTACs. Its inherent chemical functionalities provide a robust platform for combinatorial synthesis and the exploration of new chemical space for recruiting E3 ligases or targeting proteins of interest. The protocols and workflow outlined in this application note provide a comprehensive guide for researchers to systematically evaluate the potential of this and other novel building blocks. By expanding the toolkit of available E3 ligase ligands and target-binding moieties, the scientific community can continue to push the boundaries of targeted protein degradation and develop new therapeutics for a wide range of diseases.

References

5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine as an intermediate for API synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine: Synthesis, Application, and Protocol for API Intermediates

Abstract

This compound is a pivotal intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The strategic placement of the bromine atom and the amino group on the tetrahydroisoquinoline (THIQ) scaffold provides two distinct points for chemical modification, making it a versatile building block in medicinal chemistry. The THIQ nucleus is a well-established pharmacophore found in numerous natural products and clinically approved drugs, recognized for a wide range of biological activities.[1][2][3] This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed multi-step synthesis protocol from isoquinoline, and its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a significant class of anticancer agents.[4][5][6]

Physicochemical Properties & Safety Profile

A thorough understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 1260779-54-1[7]
Molecular Formula C₉H₁₁BrN₂[7]
Molecular Weight 227.10 g/mol [7]
Appearance Solid (typical)[7]
Purity Typically >95% for synthetic applications[7]
Storage Store in a dry, cool, and well-ventilated place[7][8]
Safety and Handling

The precursor, 5-Bromo-1,2,3,4-tetrahydroisoquinoline, is classified as harmful if swallowed and causes skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[10] Therefore, it is critical to handle this compound and its precursors with appropriate safety measures.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8][10]

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8]

  • Handling: Avoid breathing dust and prevent contact with skin and eyes.[10] Wash hands and any exposed skin thoroughly after handling.[8]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[8][10]

    • Skin: Flush skin with running water. If irritation occurs, seek medical attention.[10]

    • Inhalation: Remove the individual to fresh air. If breathing difficulties occur, seek medical attention.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

Synthesis Pathway and Protocols

The synthesis of this compound is a multi-step process that typically starts from isoquinoline. The following protocols are based on established and reliable procedures, providing a clear pathway for researchers.[11][12]

Logical Workflow for Synthesis

The overall synthesis strategy involves the sequential functionalization and reduction of the isoquinoline core.

Synthesis_Workflow cluster_reduction Dual Reduction A Isoquinoline B Step 1: Bromination A->B H₂SO₄, NBS -25°C to -18°C C 5-Bromoisoquinoline B->C D Step 2: Nitration C->D KNO₃, H₂SO₄ (One-pot) E 5-Bromo-8-nitroisoquinoline D->E F Step 3: Nitro Reduction E->F Catalytic Hydrogenation (e.g., H₂, Pd/C) G 5-Bromo-1,2,3,4-tetrahydro- isoquinolin-8-amine F->G

Synthesis workflow from Isoquinoline to the target intermediate.
Protocol 2.1: Synthesis of 5-Bromo-8-nitroisoquinoline

This procedure combines bromination and nitration in a convenient one-pot reaction, which is efficient and minimizes handling of the intermediate 5-bromoisoquinoline.[11]

Causality Behind Experimental Choices:

  • Low Temperature (-25°C to -18°C): Careful temperature control during the addition of N-bromosuccinimide (NBS) is critical. It suppresses the formation of the undesired 8-bromoisoquinoline isomer, which is difficult to separate from the desired 5-bromo product.[11]

  • Sulfuric Acid as Solvent: Using concentrated sulfuric acid as the solvent facilitates both the initial bromination and the subsequent nitration without the need to isolate the first intermediate, streamlining the process.[11][12]

Materials and Equipment:

  • Three-necked, round-bottomed flask with mechanical stirrer and internal thermometer

  • Addition funnel with nitrogen inlet

  • Isoquinoline

  • Concentrated sulfuric acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Potassium nitrate (KNO₃)

  • Crushed ice, 25% aqueous ammonia, diethyl ether, anhydrous MgSO₄

Procedure:

  • Bromination:

    • Charge a 1-L, three-necked flask with concentrated sulfuric acid (340 mL) and cool to 0°C.

    • Slowly add isoquinoline (40 mL, 330 mmol) while stirring, ensuring the internal temperature remains below 30°C.

    • Cool the solution to -25°C using a dry ice-acetone bath.

    • Add recrystallized NBS (64.6 g, 363 mmol) in portions to the vigorously stirred solution, maintaining the temperature between -22°C and -26°C.[11]

    • Stir the suspension for 2 hours at -22°C, then for 3 hours at -18°C. At this stage, the reaction mixture should become homogeneous, containing the intermediate 5-bromoisoquinoline.[11]

  • Nitration:

    • Cool the reaction mixture to -15°C.

    • Add potassium nitrate (37.0 g, 366 mmol) in portions over 30 minutes, keeping the temperature below -12°C.

    • Stir the mixture for 3 hours at -12°C.

    • Carefully pour the reaction mixture onto 1.5 kg of crushed ice in a large flask.

    • Adjust the pH to 9.0 with 25% aqueous ammonia, maintaining the temperature below 25°C.

    • Extract the resulting suspension with diethyl ether (3 x 300 mL).

    • Wash the combined organic layers with 1M NaOH and water, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and recrystallize the crude product from ethanol to yield 5-bromo-8-nitroisoquinoline as a yellow solid.[11]

Protocol 2.2: Synthesis of this compound

This final step involves the simultaneous reduction of both the nitro group and the isoquinoline ring system. Catalytic hydrogenation is an effective method for this transformation.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This method is chosen for its efficiency in reducing both the aromatic nitro group to an amine and the heterocyclic ring system in a single step.[13] The choice of catalyst (e.g., Palladium on carbon) is standard for such reductions.

Materials and Equipment:

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • 5-Bromo-8-nitroisoquinoline

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source

Procedure:

  • Reaction Setup:

    • In a high-pressure reactor, dissolve 5-bromo-8-nitroisoquinoline (10 g, 39.5 mmol) in methanol (150 mL).

    • Carefully add 10% Pd/C catalyst (approx. 1 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the reactor.

  • Hydrogenation:

    • Purge the reactor with hydrogen gas several times to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by observing hydrogen uptake or by using TLC/LC-MS analysis of aliquots. The reaction may take several hours to complete.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Application in API Synthesis: PARP Inhibitors

The unique structure of this compound makes it an ideal starting point for synthesizing complex heterocyclic systems, most notably PARP inhibitors.[4][14] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[5][6]

Logical Pathway to API Synthesis

The intermediate serves as a scaffold onto which other functionalities are built, typically through coupling and cyclization reactions, to form the final pharmacologically active molecule.

API_Synthesis_Logic A 5-Bromo-1,2,3,4- tetrahydroisoquinolin-8-amine (Intermediate) B Reaction at C5-Br (e.g., Suzuki Coupling) A->B C Reaction at C8-NH₂ (e.g., Acylation, Condensation) A->C D Advanced Intermediate B->D C->D E Cyclization/ Further Modification D->E F Final API (e.g., PARP Inhibitor) E->F

Role of the intermediate in building a complex API structure.
Protocol 3.1: Exemplary Synthesis of a PARP Inhibitor Scaffold

This protocol illustrates a common synthetic route where the bromo- and amino- groups are sequentially functionalized to build a tricyclic system reminiscent of PARP inhibitors like TIQ-A.[4][14]

Causality Behind Experimental Choices:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a highly reliable and versatile method for forming carbon-carbon bonds, making it ideal for attaching a thiophene ring (or other aryl groups) at the C5 position.[4]

  • Intramolecular Cyclization: The subsequent acylation and cyclization steps efficiently construct the final lactam ring, which is a common feature in many PARP inhibitors and contributes to binding at the enzyme's active site.[15]

Materials and Equipment:

  • This compound

  • Methyl 3-boronothiophene-2-carboxylate (or similar boronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium phosphate (K₃PO₄)

  • Dioxane/Water solvent mixture

  • Standard glassware for inert atmosphere reactions

Procedure:

  • N-Protection (Optional but Recommended):

    • Protect the secondary amine of the THIQ ring (at position 2) with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions. This step simplifies purification and improves yield.

  • Suzuki-Miyaura Cross-Coupling:

    • In a reaction vessel, combine the N-protected this compound (1 equiv.), methyl 3-boronothiophene-2-carboxylate (1.1 equiv.), K₃PO₄ (2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).[4]

    • Add a degassed mixture of dioxane and water (e.g., 6:1 ratio).

    • Heat the mixture under an inert atmosphere (argon) at 90°C for 12-24 hours, monitoring by TLC or LC-MS.[4]

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through Celite®.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

  • Amide Formation and Cyclization:

    • The resulting product from step 2, which now has a thiophene ester attached at C5, can undergo intramolecular cyclization.

    • Often, heating the molecule in a high-boiling solvent (e.g., diphenyl ether) or using a coupling agent followed by acid/base-catalyzed cyclization will facilitate the formation of the lactam ring between the C8-amine and the adjacent thiophene ester. This forms the core of thieno[2,3-c]isoquinolin-5(4H)-one derivatives.[4][14]

  • Deprotection:

    • If an N-protecting group was used, remove it using standard conditions (e.g., TFA or HCl for a Boc group) to yield the final API scaffold.

References

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

The tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a wide range of biological activities. The ability to functionalize this scaffold is paramount for the development of new chemical entities. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[1][2]

This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of 5-bromo-tetrahydroisoquinolines. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts and reagents, and provide step-by-step procedures and troubleshooting advice to enable successful synthesis of 5-aryl-tetrahydroisoquinolines.

The Mechanism of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 5-bromo-tetrahydroisoquinoline. This step forms a Pd(II) intermediate. The rate of this step can be influenced by the electron density of the aryl bromide and the nature of the palladium ligand.[6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, replacing the bromide ion. The base is essential for the formation of a more nucleophilic boronate species, which facilitates this transfer.[7]

  • Reductive Elimination: This is the final step where the two organic groups on the palladium center couple and are eliminated as the desired 5-aryl-tetrahydroisoquinoline product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Ar-Br Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)-R'L2 Ar-Pd(II)-R'L2 Transmetalation->Ar-Pd(II)-R'L2 R'-B(OR)2 Base Ar-Pd(II)-R'L2->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R'L2->Reductive Elimination Ar-R' Ar-R' Reductive Elimination->Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Selection Guide

The success of a Suzuki coupling reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. For a substrate like 5-bromo-tetrahydroisoquinoline, which is a heteroaryl halide, certain considerations are key. The following table provides a starting point for selecting reaction conditions based on the nature of the boronic acid coupling partner.

Boronic Acid/Ester Palladium Catalyst Ligand Base Solvent System Temperature (°C) Notes and Considerations
Simple Arylboronic AcidsPd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃ (if not pre-ligated)K₂CO₃ or Cs₂CO₃Toluene/H₂O, Dioxane/H₂O, or DMF80-110A classic and often effective starting point. The aqueous base is crucial for the transmetalation step.[8][9]
Electron-Rich Arylboronic AcidsPd(OAc)₂SPhos or XPhosK₃PO₄Dioxane/H₂O or Toluene/H₂O80-100Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step and are effective for challenging couplings.[10][11]
Electron-Poor Arylboronic AcidsPd₂(dba)₃Buchwald Ligands (e.g., RuPhos)K₃PO₄ or CsFTHF/H₂O or Dioxane/H₂O60-90Electron-poor boronic acids can be prone to protodeboronation; milder conditions and specific ligands can mitigate this.[12]
Heteroarylboronic AcidsPd(dppf)Cl₂dppfK₂CO₃ or K₃PO₄DME or Dioxane/H₂O80-100The dppf ligand is often effective for couplings involving heteroaryl partners, minimizing side reactions.[13]
Sterically Hindered Boronic AcidsPd(OAc)₂Buchwald Ligands (e.g., XPhos)K₃PO₄Toluene or Dioxane100-120Highly hindered substrates may require more forcing conditions and specialized, bulky ligands to facilitate the coupling.
Alkylboronic Acids/TrifluoroboratesPdCl₂(dppf) or Pd(OAc)₂SPhosCs₂CO₃ or K₃PO₄THF/H₂O or Dioxane/H₂ORoom Temp to 80Alkyl couplings can be challenging due to β-hydride elimination. Specific catalyst systems and the use of trifluoroborates can improve outcomes.[14]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two common Suzuki coupling scenarios with a generic N-protected 5-bromo-tetrahydroisoquinoline.

Protocol 1: Coupling with a Phenylboronic Acid using a Standard Catalyst

This protocol is a robust starting point for simple aryl couplings.

Materials:

  • N-protected 5-bromo-tetrahydroisoquinoline (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.03 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the N-protected 5-bromo-tetrahydroisoquinoline, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with a Heteroarylboronic Acid using a Buchwald Ligand

This protocol is designed for more challenging couplings, such as those involving heteroaryl partners.

Materials:

  • N-protected 5-bromo-tetrahydroisoquinoline (1.0 eq)

  • Heteroarylboronic acid (e.g., 3-pyridylboronic acid) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the N-protected 5-bromo-tetrahydroisoquinoline, heteroarylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos to a flame-dried reaction vessel.

  • Solvent Addition: Add degassed toluene and a minimal amount of degassed water (e.g., 10:1 toluene:water) to the vessel.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Start Starting Materials: 5-Bromo-THIQ Boronic Acid Base Setup Combine Reagents in Flame-Dried Flask Start->Setup Inert Establish Inert Atmosphere (N2 or Ar Purge) Setup->Inert Solvents Add Degassed Solvents Inert->Solvents Catalyst Add Palladium Catalyst and Ligand Solvents->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Quench Quench and Dilute with Solvent Cool->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Pure 5-Aryl-THIQ Purify->Product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor solubility of reagents- Inappropriate base or solvent- Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Try a different solvent system to improve solubility.[15]- Screen different bases; K₃PO₄ is often more effective than K₂CO₃ for challenging substrates.
Protodeboronation of Boronic Acid - Presence of excess water or protic solvents- Prolonged reaction time at high temperature- Instability of the boronic acid- Use freshly dried solvents and minimize the amount of water.- Consider using the corresponding boronic ester (e.g., pinacol ester) which is often more stable.- Add the boronic acid portion-wise during the reaction.
Homo-coupling of Boronic Acid - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without complete reduction to Pd(0)- Ensure thorough degassing of solvents and a robust inert atmosphere.- Add a small amount of a reducing agent (e.g., a phosphine ligand) if using a Pd(II) source.[4]
Dehalogenation of 5-Bromo-THIQ - Presence of a hydrogen source (e.g., water, alcohol)- Certain catalyst/ligand combinations- Use anhydrous solvents and minimize water content.- Screen different phosphine ligands; sometimes less electron-rich ligands can suppress this side reaction.
Difficulty in Product Purification - Co-elution with byproducts (e.g., homo-coupled product)- Residual palladium catalyst- Optimize chromatography conditions (e.g., different solvent system, gradient elution).- Treat the crude product with a palladium scavenger before chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 5-aryl-tetrahydroisoquinolines. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently access a wide range of novel analogs for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this important transformation.

References

Application Notes & Protocols: Strategic Synthesis of Novel Antitumor Agents Utilizing 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant pharmacological activities, including potent antitumor effects.[1][2][3] This guide provides a detailed framework for leveraging the bifunctional building block, 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS 1260779-54-1), in the rational design and synthesis of novel anticancer drug candidates. We present strategic insights, step-by-step protocols for key transformations, and a discussion on the mechanistic basis for the antitumor potential of the resulting derivatives, such as the inhibition of the NF-κB signaling pathway.[4][5]

Introduction: The Strategic Value of the THIQ Scaffold

The THIQ nucleus is a cornerstone in the development of therapeutic agents, with its derivatives showing a remarkable breadth of biological activities.[5][6] Its prominence stems from its rigid, three-dimensional structure which allows for precise orientation of substituents to interact with biological targets. Many THIQ alkaloids and their synthetic analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2]

The starting material, this compound, is a particularly valuable intermediate for constructing libraries of potential drug candidates. Its structure offers two distinct and orthogonal reactive sites:

  • The 8-amino group: A versatile nucleophile, ideal for elaboration via acylation, sulfonylation, reductive amination, or urea/thiourea formation. This allows for the introduction of pharmacophores that can modulate solubility, cell permeability, and target engagement.

  • The 5-bromo group: An aryl halide perfectly positioned for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the facile introduction of diverse aryl, heteroaryl, or alkyl groups, providing a powerful tool for structure-activity relationship (SAR) studies.[7]

This dual reactivity allows for a divergent synthetic approach, where a common intermediate can be rapidly diversified to generate a multitude of structurally distinct analogs for biological screening.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for safe handling and successful experimentation.

PropertyValueReference
CAS Number 1260779-54-1[8]
Molecular Formula C₉H₁₁BrN₂[8]
Molecular Weight 227.10 g/mol [8]
Appearance Off-white to yellow solidSupplier Data
Purity ≥95% (typically)[8]

Safety & Handling: While specific toxicity data for this exact compound is limited, related brominated tetrahydroisoquinolines and aromatic amines are classified as hazardous.[9][10] The following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[11][12]

  • Engineering Controls: Handle the solid material in a certified chemical fume hood to avoid inhalation of dust.[11]

  • Health Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] For skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or in case of ingestion.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

Synthetic Strategy: A Divergent Approach

The core strategy involves the sequential or parallel modification of the amine and bromide functionalities to build molecular complexity. The choice of which position to react first depends on the stability of the protecting groups and the desired final structure. A common approach is to first acylate the more reactive 8-amino group, followed by a palladium-catalyzed cross-coupling reaction at the 5-bromo position.

G start_node start_node intermediate_node intermediate_node final_node final_node process_node process_node A 5-Bromo-THIQ-8-amine (Starting Material) P1 Pathway 1: Acylation A->P1 P3 Pathway 2: Suzuki Coupling A->P3 B Amide Intermediate P2 Suzuki Coupling B->P2 C Final Product 1 (Diverse R') D Coupled Intermediate P4 Acylation D->P4 E Final Product 2 (Diverse R) P1->B  R-COOH,  Coupling Agent P2->C  R'-B(OH)₂,  Pd Catalyst P3->D P4->E  R-COOH,  Coupling Agent G cluster_cytoplasm Cytoplasm stimulus stimulus pathway_component pathway_component inhibited_component inhibited_component outcome outcome inhibitor inhibitor LPS Stimulus (e.g., LPS, TNFα) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Nuclear Translocation IkB_NFkB->NFkB IκBα degradation releases NF-κB Transcription Gene Transcription Nucleus->Transcription Proliferation Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor THIQ Derivative Inhibitor->NFkB Blocks Translocation

References

Development of Anti-HIV Agents from Tetrahydroisoquinoline Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of HIV and the Promise of Tetrahydroisoquinolines

The human immunodeficiency virus (HIV) remains a significant global health challenge. While highly active antiretroviral therapy (HAART) has transformed HIV infection from a fatal diagnosis to a manageable chronic condition, the emergence of drug-resistant strains and the persistence of latent viral reservoirs necessitate the continued development of novel therapeutic agents.[1] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a prevalent motif in many alkaloids, has emerged as a promising framework for the design of a new generation of anti-HIV drugs.[2][3] THIQ-based compounds have demonstrated a diverse range of biological activities, including potent antiviral effects against HIV.[3][4]

This guide provides a comprehensive overview of the strategies and methodologies for the development of anti-HIV agents derived from tetrahydroisoquinoline analogs. It is designed to equip researchers with the foundational knowledge and practical protocols to navigate the complex landscape of antiviral drug discovery, from initial hit identification to lead optimization and preclinical evaluation.

Targeting the HIV Lifecycle: Mechanisms of Action for Tetrahydroisoquinoline Analogs

Tetrahydroisoquinoline derivatives have been shown to inhibit HIV replication through various mechanisms, targeting different stages of the viral lifecycle.[5][6] Understanding these mechanisms is crucial for rational drug design and the development of targeted screening assays.

Entry and Fusion Inhibition

A primary mechanism of action for several THIQ analogs is the inhibition of viral entry into host cells.[7][8] This is often achieved by antagonizing the CXCR4 co-receptor, which, along with the CD4 receptor, is essential for the entry of T-tropic HIV strains.[9][10] By binding to CXCR4, these compounds prevent the conformational changes in the viral envelope glycoprotein gp120 required for fusion with the host cell membrane.[10][11]

Key Signaling Pathway: The binding of the HIV gp120 protein to the CD4 receptor on a host T-cell triggers a conformational change in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4. This co-receptor binding initiates a series of events leading to the fusion of the viral and cellular membranes, allowing the viral core to enter the cell. THIQ-based CXCR4 antagonists competitively bind to the CXCR4 receptor, preventing this crucial interaction.

HIV_Entry_Inhibition cluster_virus HIV Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CXCR4 CXCR4 Co-receptor CD4->CXCR4 2. Conformational Change & Co-receptor Binding Cell Entry Viral Entry CXCR4->Cell Entry 3. Membrane Fusion THIQ THIQ Analog (CXCR4 Antagonist) THIQ->CXCR4 Inhibition

Caption: Inhibition of HIV entry by a THIQ-based CXCR4 antagonist.

Reverse Transcriptase Inhibition

Another significant target for THIQ analogs is the viral enzyme reverse transcriptase (RT).[12] These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the RT enzyme distinct from the active site. This binding induces a conformational change that allosterically inhibits the enzyme's polymerase activity, preventing the conversion of viral RNA into DNA.

Integrase Inhibition

HIV integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome.[2] Some tetrahydroisoquinoline derivatives have been found to inhibit the interaction between HIV-1 integrase and the human lens epithelium-derived growth factor (LEDGF)/p75 protein, a cellular co-factor essential for the integration process.[2][13] By disrupting this protein-protein interaction, these compounds prevent the tethering of the pre-integration complex to the host chromatin, thereby blocking viral integration.[2]

Synthetic Strategies for Tetrahydroisoquinoline Analogs

The synthesis of diverse libraries of THIQ analogs is fundamental to establishing robust structure-activity relationships (SAR). Several synthetic routes are commonly employed.

Pictet-Spengler Reaction

The Pictet-Spengler condensation is a widely used and efficient method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core.[14][15] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[15]

General Reaction Scheme: A β-phenylethylamine is reacted with an aldehyde in the presence of an acid catalyst to form a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution to yield the tetrahydroisoquinoline ring system.

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction provides another versatile route to the THIQ scaffold. This method involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline intermediate, which is then reduced to the corresponding tetrahydroisoquinoline.

In Vitro Assay Development and Screening Protocols

A tiered approach to in vitro screening is essential for the efficient identification and characterization of promising anti-HIV agents. This typically involves a combination of biochemical and cell-based assays.[1]

Primary Screening: Cell-Based Assays

Cell-based assays are crucial for initial screening as they assess the ability of a compound to inhibit HIV replication in a cellular context, providing insights into cell permeability and potential cytotoxicity.[1][16]

Protocol: MTT-Based Cytoprotection Assay [15][17]

This assay measures the ability of a compound to protect HIV-infected cells from virus-induced cell death (cytopathic effect).

Materials:

  • C8166 or MT-4 T-lymphocyte cell line

  • HIV-1 (e.g., IIIB or NL4-3 strain)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Lysis buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microtiter plates

Procedure:

  • Seed C8166 cells into 96-well plates at a density of 4 x 10^4 cells/well in 100 µL of complete medium.

  • Add 100 µL of serially diluted test compounds to the wells. Include wells with virus only (positive control) and cells only (negative control).

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.03.

  • Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of lysis buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

Data Interpretation: A high SI value indicates that the compound is effective at inhibiting viral replication at concentrations that are not toxic to the host cells.

Secondary Screening: Target-Specific Assays

Once active compounds are identified in primary screens, target-specific assays are employed to elucidate their mechanism of action.[1]

Protocol: CXCR4 Antagonist Assay (Calcium Mobilization) [18]

This assay measures the ability of a compound to block the CXCL12-induced calcium flux in cells expressing the CXCR4 receptor.

Materials:

  • HEK293 cells stably expressing the human CXCR4 receptor

  • Fluo-4 AM calcium indicator dye

  • Recombinant human CXCL12

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds

  • Fluorescence plate reader

Procedure:

  • Plate CXCR4-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Add the test compounds at various concentrations and incubate for 30 minutes.

  • Measure the baseline fluorescence.

  • Add CXCL12 to stimulate calcium mobilization and immediately measure the change in fluorescence over time.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the CXCL12-induced calcium signal.

Protocol: HIV-1 Reverse Transcriptase Inhibition Assay [19]

This is a cell-free enzymatic assay that measures the direct inhibition of the HIV-1 RT enzyme.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds

  • Scintillation vials and scintillation fluid

  • Filter paper and trichloroacetic acid (TCA)

Procedure:

  • Set up the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by spotting the mixture onto filter paper and precipitating the newly synthesized DNA with cold TCA.

  • Wash the filters to remove unincorporated [³H]-dTTP.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the IC50 value from the dose-response curve.

Protocol: HIV-1 Integrase-LEDGF/p75 Interaction Assay [2]

This assay quantifies the ability of a compound to disrupt the interaction between HIV-1 integrase and its cellular cofactor LEDGF/p75. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a suitable format.

Materials:

  • Recombinant purified HIV-1 integrase (e.g., with a His-tag)

  • Recombinant purified LEDGF/p75 IBD (Integrase Binding Domain) (e.g., with a GST-tag)

  • AlphaScreen donor and acceptor beads (e.g., Nickel chelate donor beads and Glutathione acceptor beads)

  • Assay buffer

  • Test compounds

  • 384-well microplate

  • AlphaScreen-compatible plate reader

Procedure:

  • Add the His-tagged integrase, GST-tagged LEDGF/p75 IBD, and test compounds to the wells of a 384-well plate.

  • Incubate to allow for binding.

  • Add the AlphaScreen donor and acceptor beads and incubate in the dark.

  • If the proteins interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission at 520-620 nm.

  • Measure the luminescence signal.

  • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the protein-protein interaction.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

SAR studies are crucial for identifying the key structural features of the THIQ scaffold that are responsible for anti-HIV activity and for guiding the design of more potent and selective analogs.[20][21]

Workflow for SAR-Guided Lead Optimization:

SAR_Workflow A Initial Hit Compound (THIQ Scaffold) B Systematic Modification of Substituents at R1, R2, etc. A->B C Synthesis of Analog Library B->C D In Vitro Screening (Potency & Selectivity) C->D E Establish SAR D->E G Design of Next-Generation Analogs E->G F Computational Modeling (Docking Studies) F->G H Iterative Optimization Cycles G->H H->C Refined Synthesis I Lead Candidate Selection H->I

Caption: Iterative workflow for SAR-guided lead optimization of THIQ analogs.

Key Considerations for SAR Studies:

  • Stereochemistry: The stereochemistry of the THIQ core can significantly impact biological activity. For example, in some CXCR4 antagonists, the (S)-enantiomer is more potent than the (R)-enantiomer.[18]

  • Substituents on the Aryl Ring: The nature and position of substituents on the aryl portion of the THIQ nucleus can influence potency and pharmacokinetic properties.[15]

  • Substituents on the Nitrogen Atom: Modifications at the nitrogen atom can modulate the compound's interaction with the target protein and affect its physicochemical properties.

Quantitative Data Summary:

The following table summarizes the anti-HIV activity of representative THIQ analogs from the literature.

CompoundTargetAssayEC50 / IC50CC50Selectivity Index (SI)Reference
Compound 24cCXCR4Anti-HIV (NL4-3)< 100 nM31 µM> 310[18]
Compound 6dIntegrase-LEDGF/p75In vitro interaction~10 µM~140 µM~14[2][13]
Compound 6Reverse TranscriptaseAnti-HIV (IIIB)8.2 µM784.3 µM> 95[15]
Compound 24Reverse TranscriptaseAnti-HIV (IIIB)4.6 µM727.3 µM> 159[15]
Compound 36Reverse TranscriptaseAnti-HIV (IIIB)5.3 µM687.3 µM> 130[15]

In Vivo Evaluation and Pharmacokinetic Profiling

Promising lead candidates identified through in vitro screening and SAR studies must be evaluated in vivo to assess their efficacy, pharmacokinetics (PK), and safety.[22]

Protocol: In Vivo Pharmacokinetic Study in Rodents [22]

This protocol outlines a general procedure for determining the PK profile of a THIQ derivative in mice or rats.

Materials:

  • Test compound

  • Vehicle for administration (e.g., saline, PEG400)

  • Mice or rats

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer the test compound to a cohort of animals via the desired route (e.g., oral gavage, intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Calculate key pharmacokinetic parameters, including:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t½ (half-life)

    • Oral bioavailability (F%)

Data Interpretation: The PK profile provides critical information about the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is essential for determining its potential as a drug candidate.

Conclusion

The development of anti-HIV agents from tetrahydroisoquinoline analogs represents a promising avenue for combating the global HIV epidemic. The versatility of the THIQ scaffold allows for the design of inhibitors targeting multiple stages of the viral lifecycle. By employing a systematic approach that integrates rational drug design, robust synthetic chemistry, and a comprehensive suite of in vitro and in vivo assays, researchers can effectively identify and optimize novel THIQ-based drug candidates with the potential for improved efficacy and resistance profiles. This guide provides a framework of protocols and methodologies to support these critical research and development efforts.

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry, offering a complementary approach to traditional high-throughput screening (HTS).[1] Instead of screening large, complex molecules, FBDD focuses on identifying low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with high ligand efficiency.[2] These initial, often weak-binding hits serve as starting points for the rational, structure-guided evolution into potent and selective drug candidates. This approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.

Within the vast landscape of fragment libraries, halogenated compounds, particularly those containing bromine, offer distinct advantages. The bromine atom, often considered a "magic bullet" in medicinal chemistry, can participate in highly directional and favorable halogen bonds, a non-covalent interaction with a nucleophilic partner on the protein target.[3][4] This interaction can significantly contribute to binding affinity and specificity. Furthermore, the presence of a bromine atom provides a versatile synthetic handle for subsequent hit-to-lead optimization through various cross-coupling reactions.

This application note details the strategic use of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine , a unique fragment that combines the privileged tetrahydroisoquinoline scaffold with the advantageous properties of a bromine substituent. The tetrahydroisoquinoline core is a common motif in numerous biologically active natural products and approved drugs, recognized for its rigid, three-dimensional structure that can effectively present substituents for interaction with protein targets.[5][6] The addition of a bromine atom and an amino group on the aromatic ring provides both a vector for synthetic elaboration and a key interaction point, respectively, making this fragment a valuable tool for FBDD campaigns targeting a wide range of protein classes.

Physicochemical Properties of this compound

A thorough understanding of a fragment's physicochemical properties is crucial for its effective application in FBDD. The following table summarizes the key computed and, where available, experimental properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂---
Molecular Weight 227.10 g/mol ---
CAS Number 1260779-54-1---
LogP (calculated) ~1.5 - 2.0---
Topological Polar Surface Area (TPSA) 38.91 Ų---
Hydrogen Bond Donors 2---
Hydrogen Bond Acceptors 2---
Rotatable Bonds 1---

These properties align well with the "Rule of Three," a common guideline for fragment library design, which suggests a molecular weight under 300 Da, a LogP less than 3, fewer than 3 hydrogen bond donors, and fewer than 3 hydrogen bond acceptors.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from isoquinoline. This protocol is based on established literature procedures for the synthesis of related compounds.[3][4][7]

Step 1: Synthesis of 5-Bromo-8-nitroisoquinoline [3][8]

This step involves the bromination and subsequent nitration of isoquinoline.

  • Materials: Isoquinoline, N-Bromosuccinimide (NBS), Potassium Nitrate (KNO₃), Concentrated Sulfuric Acid (H₂SO₄), Diethyl ether, Heptane, Toluene, Celite.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.

    • Slowly add isoquinoline to the sulfuric acid while maintaining the temperature below 10°C.

    • Cool the mixture to -20°C and add N-bromosuccinimide portion-wise, keeping the temperature below -15°C.

    • Stir the reaction mixture at -20°C for 2 hours.

    • Slowly add potassium nitrate to the reaction mixture, maintaining the temperature below -15°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a heptane/toluene mixture to yield 5-bromo-8-nitroisoquinoline as a solid.

Step 2: Reduction to this compound

This step involves the simultaneous reduction of the nitro group and the isoquinoline ring system.

  • Materials: 5-Bromo-8-nitroisoquinoline, Palladium on carbon (10% Pd/C), or Platinum(IV) oxide (PtO₂), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve 5-bromo-8-nitroisoquinoline in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C or PtO₂ to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel.

Characterization:

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a doublet and a singlet in the aromatic region), and the aliphatic protons of the tetrahydroisoquinoline ring (triplets and multiplets in the aliphatic region).

  • ¹³C NMR: The carbon NMR will confirm the number of distinct carbon environments in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Application in Fragment-Based Drug Discovery: A Workflow

The utility of this compound in an FBDD campaign can be realized through a systematic workflow.

Caption: A typical FBDD workflow utilizing this compound.

Protocol: Biophysical Screening Cascade

A multi-tiered screening approach is recommended to confidently identify true binders and eliminate false positives.

1. Primary Screening (High-Throughput):

  • Method: Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR).[5][9][10]

  • Objective: To rapidly screen the fragment library and identify initial "hits" that interact with the target protein.

  • DSF Protocol Outline:

    • Prepare a solution of the target protein in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Dispense the protein-dye mixture into a 96- or 384-well plate.

    • Add this compound (and other fragments) to individual wells at a final concentration of 100-500 µM.

    • Measure the fluorescence intensity as the temperature is gradually increased.

    • A shift in the melting temperature (Tm) of the protein in the presence of the fragment indicates a binding event.

2. Secondary Screening (Medium-Throughput):

  • Method: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Saturation Transfer Difference - STD, Water-LOGSY) or Isothermal Titration Calorimetry (ITC).[2][10]

  • Objective: To validate the hits from the primary screen and gain initial insights into the binding mode.

  • STD-NMR Protocol Outline:

    • Prepare a solution of the target protein in a deuterated buffer.

    • Acquire a reference ¹H NMR spectrum of this compound in the same buffer.

    • Add the target protein to the fragment solution.

    • Acquire an STD-NMR spectrum by selectively saturating protein resonances.

    • If the fragment binds to the protein, magnetization will be transferred from the protein to the fragment, resulting in observable signals in the STD spectrum.

3. Hit Characterization and Structural Biology:

  • Method: X-ray crystallography or high-resolution NMR spectroscopy.

  • Objective: To determine the three-dimensional structure of the fragment-protein complex.

  • Significance of the Bromo-substituent: In X-ray crystallography, the electron-dense bromine atom provides a strong anomalous scattering signal, which can greatly aid in the unambiguous determination of the fragment's position and orientation within the binding site.[11]

Hit-to-Lead Optimization: Leveraging the Versatility of the Fragment

Once a validated hit, the unique structural features of this compound offer multiple avenues for optimization into a potent lead compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine and its derivatives. This class of compounds holds significant interest for drug development professionals due to the versatile tetrahydroisoquinoline scaffold. However, the presence of a basic secondary amine within the heterocyclic ring and an electron-donating primary amine on the aromatic ring introduces specific challenges during purification. These include strong interactions with silica gel, susceptibility to oxidation, and difficulty in separating structurally similar impurities.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical principles to empower researchers to make informed decisions and adapt methodologies to their specific derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a complex mixture. What is a robust, general purification strategy to start with?

A robust initial strategy leverages the basicity of your target compound. An acid-base extraction is the most effective first-pass purification technique to separate your amine-containing product from neutral or acidic impurities.[1][2][3]

  • The Principle: Your target compound, being an amine, is basic. It will react with an acid (like 1M HCl) to form a water-soluble ammonium salt. Neutral organic impurities (e.g., unreacted starting materials, non-basic byproducts) will remain in the organic layer and can be washed away.

  • Workflow:

    • Dissolve your crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Extract the organic solution with 1M aqueous HCl. Your basic product will move into the aqueous layer as its hydrochloride salt.

    • Separate the layers. The organic layer contains neutral impurities and can be discarded (after checking via TLC to ensure no product remains).

    • Wash the acidic aqueous layer with fresh organic solvent one more time to remove any trapped neutral impurities. This is a critical "back-wash" step.

    • Cool the aqueous layer in an ice bath and carefully basify it with a base like 2M NaOH or saturated NaHCO₃ until it is alkaline (pH > 9). This neutralizes the ammonium salt, regenerating the free amine which will typically precipitate or form an oil.

    • Extract your purified product back into an organic solvent (e.g., DCM or EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

This procedure, detailed further in the protocols section, often yields a significantly purified product that may be suitable for the next step or can be further polished by chromatography or recrystallization.

Q2: I'm attempting silica gel column chromatography, but my compound is streaking severely and I'm getting poor recovery. What is happening?

This is the most common issue when purifying amines on standard silica gel. The streaking (tailing) occurs because the basic amine functionality interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, often irreversible, binding leads to poor elution, broad peaks, and product loss on the column.[4]

Solutions:

  • Deactivate the Silica Gel: The most effective solution is to add a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase. The triethylamine is a stronger base than your product and will preferentially bind to the acidic sites on the silica, effectively "masking" them and allowing your compound to elute cleanly.[4]

    • Ammonia: For more polar systems, using a mobile phase like DCM/Methanol with 1-2% of a 7N solution of ammonia in methanol can be highly effective.

  • Use a Different Stationary Phase:

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water is an option where acidic site interactions are not an issue.

Q3: How can I remove a closely-eluting impurity that has a similar polarity to my product?

When impurities have very similar polarity, baseline separation on a column can be challenging.[5] If an acid-base extraction did not remove the impurity, consider these options:

  • Recrystallization: This is a powerful technique for purification if a suitable solvent system can be found. For compounds like 5-bromo-8-nitroisoquinoline, a precursor to your amine, solvent systems like heptane/toluene have proven effective.[6][7][8]

    • Screening Process: Start with a single solvent in which your compound is soluble when hot but poorly soluble when cold (e.g., isopropanol, ethyl acetate, acetonitrile). If a single solvent doesn't work, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, then slowly add a "poor" solvent (in which it is insoluble) until turbidity persists. Gently heat to redissolve, then allow to cool slowly.

  • Derivative Formation: If the impurity lacks the amine functionality, you can temporarily protect your product's amine group (e.g., as a Boc-carbamate). This will drastically change the polarity of your desired compound, allowing for easy chromatographic separation from the impurity. The protecting group can then be removed in a subsequent step.

Q4: My purified, colorless product turns yellow or brown upon standing. How can I prevent this degradation?

Aromatic amines, especially those with electron-donating groups on the ring like your 8-amino derivative, are susceptible to air oxidation. The color change is a classic indicator of the formation of oxidized, often polymeric, byproducts. This is analogous to the oxidation observed in related tetrahydroquinoline systems.[9]

Prevention Strategies:

  • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (Nitrogen or Argon) whenever possible.

  • Degassed Solvents: When preparing solutions for storage or analysis, use solvents that have been degassed by sparging with N₂ or Ar.

  • Cold and Dark Storage: Store the solid material or solutions at low temperatures (e.g., in a freezer at -20°C) and protected from light, which can catalyze oxidation.

  • Store as a Salt: The hydrochloride salt of your amine is significantly more stable to air oxidation than the free base. If the free base is not immediately required for the next reaction, consider storing it as the HCl salt.

Q5: My compound is chiral. What is the best method to separate the enantiomers?

The tetrahydroisoquinoline skeleton contains a chiral center, and it is common for enantiomers to have different pharmacological effects.[10][11] Therefore, chiral separation is often a critical step.

  • Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is the most effective and widely used method for the enantioseparation of tetrahydroisoquinoline derivatives. Studies have shown that polysaccharide-based columns (e.g., Chiralpak® series with amylose or cellulose derivatives) often provide superior performance compared to other types of chiral columns for this class of compounds.[10]

  • Capillary Electrophoresis (CE): Chiral CE using cyclodextrins as chiral selectors is another powerful analytical technique for resolving enantiomers of these alkaloids.[10][11]

In-Depth Experimental Protocols

Protocol 1: Modified Flash Column Chromatography for Basic Amines

This protocol describes a self-validating system for purifying your amine derivative on silica gel while preventing streaking and product loss.

Methodology:

  • Prepare the Slurry: In a beaker, add your crude product (adsorbed onto a small amount of silica gel for dry loading) to a minimal amount of the starting eluent.

  • Prepare the Column and Eluent:

    • Select a starting eluent system based on TLC analysis (e.g., 95:5 DCM/Methanol).

    • Crucially, add 1% triethylamine (Et₃N) to the bulk eluent mixture. For a 1 L preparation, add 10 mL of Et₃N. Mix thoroughly.

    • Pack your column using this modified eluent.

  • Loading and Elution:

    • Carefully load the slurry onto the top of the packed column.

    • Begin elution with the starting mobile phase (e.g., 95:5 DCM/MeOH + 1% Et₃N).

    • Gradually increase the polarity by increasing the percentage of methanol as needed, while keeping the Et₃N concentration constant at 1%.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions.

  • Workup: Evaporate the solvent in vacuo. The triethylamine is volatile and will co-evaporate, but trace amounts may remain. If meticulously pure, base-free material is required, the residue can be redissolved in DCM, washed with water, dried, and re-concentrated.

Eluent SystemModifierTypical Observation
Dichloromethane/MethanolNoneSevere streaking (low Rf tail), poor separation, low recovery.
Dichloromethane/Methanol1% Triethylamine Symmetrical, well-defined spots; higher Rf value; excellent recovery.
Ethyl Acetate/HexanesNoneSevere streaking, often the compound will not elute from the origin.
Ethyl Acetate/Hexanes1% Triethylamine Symmetrical spots, predictable elution.
Protocol 2: Acid-Base Extraction for Bulk Impurity Removal

This protocol provides a step-by-step method for an extractive workup to isolate your basic product.

Methodology:

  • Dissolve the crude reaction mixture (e.g., 1.0 g) in 50 mL of ethyl acetate in a 250 mL separatory funnel.

  • Add 25 mL of 1M HCl (aq) to the funnel. Stopper the funnel, invert, and vent. Shake vigorously for 30 seconds.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with a fresh 25 mL portion of 1M HCl (aq). Combine the aqueous extracts.

  • The organic layer now contains neutral/acidic impurities. It can be set aside.

  • Return the combined acidic aqueous extracts to the separatory funnel. Add 25 mL of ethyl acetate. Shake and separate. This "back-wash" removes residual neutral impurities from the aqueous layer. Discard this organic wash.

  • Transfer the aqueous layer to a flask and cool in an ice bath.

  • Slowly add 2M NaOH (aq) with stirring until the pH is > 9 (check with pH paper). A precipitate or oil (your product) should form.

  • Pour this basic suspension back into the separatory funnel. Extract the free amine with three 30 mL portions of ethyl acetate.

  • Combine all organic extracts from the previous step. Wash with one 30 mL portion of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate on a rotary evaporator to yield the purified amine.

Troubleshooting Workflow Diagram

Below is a logical workflow for diagnosing and solving common issues during the purification of this compound derivatives.

G start Start: Crude Product Purification method_choice Initial Purification Method? start->method_choice acid_base Acid-Base Extraction method_choice->acid_base  High Impurity Load   chromatography Column Chromatography method_choice->chromatography  Relatively Clean   acid_base_result Product Still Impure? acid_base->acid_base_result chrom_result Observe Streaking / Poor Recovery? chromatography->chrom_result recrystallize Attempt Recrystallization acid_base_result->recrystallize Yes, Crystalline Solid chrom_again Run Column Chromatography acid_base_result->chrom_again Yes final_product Pure Product acid_base_result->final_product No add_base Add 1% Et3N or NH3 to Eluent chrom_result->add_base Yes chrom_result->final_product No recrystallize->final_product chrom_again->chrom_result add_base->chromatography

Caption: Troubleshooting Decision Tree for Purification

References

Technical Support Center: Overcoming Challenges in the Bromination of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize brominated THIQs as critical intermediates in pharmaceutical and materials science. Brominated THIQs are foundational scaffolds for a multitude of biologically active compounds, but their synthesis can present significant challenges, from controlling regioselectivity to preventing unwanted side reactions.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions, ensuring reliable and reproducible outcomes.

Core Principles: Understanding the Reaction

The bromination of the tetrahydroisoquinoline scaffold is a classic example of electrophilic aromatic substitution (SEAr). The benzene ring of the THIQ is generally electron-rich, making it susceptible to attack by an electrophile, in this case, an electrophilic source of bromine (e.g., Br⁺ or a polarized bromine species). The reaction's outcome is dictated by the interplay of substituent effects, reagent choice, and reaction conditions.

The secondary amine within the heterocyclic ring is a powerful activating group that directs electrophiles to the ortho and para positions (C5 and C7). However, substituents on either the benzene or heterocyclic ring can profoundly influence this directive effect, leading to common challenges.

Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for brominating tetrahydroisoquinolines?

The choice of brominating agent is critical and depends on the substrate's reactivity and the desired outcome. The most common reagents include:

  • N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid. It is often the first choice for activated aromatic rings because it provides a low concentration of electrophilic bromine, which can help minimize over-bromination.[1]

  • Molecular Bromine (Br₂): A strong brominating agent, often used for less-activated rings or when a more forceful reaction is needed. It requires careful handling due to its corrosive and toxic nature.

  • Copper(II) Bromide (CuBr₂): A milder alternative that can offer different selectivity profiles and is sometimes used when NBS or Br₂ lead to decomposition.[2]

  • Pyridinium Tribromide (PyHBr₃): A solid, stable source of bromine that is less hazardous than liquid Br₂ and can provide good yields.

Q2: How do I control where the bromine adds to the ring (regioselectivity)?

Regioselectivity is the most common challenge. It is primarily governed by the electronic and steric properties of the substituents on the THIQ core.[3]

  • Activating Groups (e.g., -OH, -OCH₃, alkyl groups) on the benzene ring will strongly direct bromination to their ortho and para positions. For example, a 6-hydroxy-THIQ will strongly direct bromination to the C5 position.[4]

  • Deactivating Groups (e.g., -NO₂, -CN) will slow the reaction and direct bromination to the meta position relative to themselves.

  • N-Protecting Groups: The nature of the nitrogen protecting group (e.g., Boc, Cbz, tosyl) can influence the electron density of the aromatic ring and sterically hinder certain positions, thereby altering the regiochemical outcome.

Q3: My reaction is turning dark, and I'm getting a lot of baseline material on my TLC. What's happening?

This typically indicates substrate or product decomposition. THIQs, especially those with electron-donating groups, can be sensitive to strongly acidic or oxidative conditions.

  • Cause: The HBr byproduct generated during bromination with NBS or Br₂ can create a harsh acidic environment.

  • Solution: Consider adding a non-nucleophilic base like pyridine or 2,6-lutidine to scavenge the acid.[5] Alternatively, switching to a milder reagent system or running the reaction at a lower temperature can prevent decomposition.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems encountered during the bromination of THIQs in a practical, question-and-answer format.

Problem 1: Poor or No Conversion to Product

Q: I've run my reaction overnight, but TLC/LC-MS analysis shows only starting material. What are the likely causes and solutions?

A: This issue points to insufficient electrophilicity of the brominating agent or a deactivated substrate.

Causality: The aromatic ring of your THIQ derivative may be too electron-poor to react with the chosen brominating agent under the current conditions. This can be due to electron-withdrawing groups on the ring or a strongly electron-withdrawing N-protecting group.

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion Observed sub_check Is the THIQ substrate a) N-protected with a strong EWG? b) Bearing other EWGs? start->sub_check reagent_check Is the brominating agent sufficiently reactive? sub_check->reagent_check No sol_protect Solution: Change N-protecting group to a less deactivating one (e.g., Boc). sub_check->sol_protect Yes sol_reagent Solution 1: Switch to a stronger brominating agent (e.g., NBS -> Br₂). reagent_check->sol_reagent No sol_catalyst Solution 2: Add a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to activate Br₂. reagent_check->sol_catalyst No sol_temp Solution 3: Increase reaction temperature cautiously. reagent_check->sol_temp No

Caption: Decision workflow for troubleshooting low reaction conversion.

Recommended Actions:

  • Increase Reagent Electrophilicity: If you are using a mild agent like NBS, consider switching to molecular bromine (Br₂).

  • Add a Catalyst: For unreactive substrates, the addition of a Lewis acid catalyst like FeBr₃ can polarize the Br-Br bond, creating a more potent electrophile.[6]

  • Solvent Choice: Switching to a more polar solvent can sometimes accelerate SEAr reactions, but this must be evaluated on a case-by-case basis.

  • Review the N-Protecting Group: If the nitrogen is protected with a strongly deactivating group (e.g., trifluoroacetyl), consider switching to a more neutral or activating group like Boc or methyl for the bromination step.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

Q: My reaction produces a mixture of the C6 and C8-brominated isomers, and they are difficult to separate. How can I improve selectivity?

A: Achieving high regioselectivity is often a matter of fine-tuning steric and electronic influences. The C6 and C8 positions are electronically similar, making differentiation challenging without a directing group.

Causality: When the electronic directing effects of substituents are not overwhelmingly strong, both ortho positions (C6 and C8, relative to the fused benzene ring) can be attacked. Steric hindrance often plays a deciding role in these cases.

Comparison of Brominating Agents for Selectivity
ReagentTypical ConditionsProsCons
N-Bromosuccinimide (NBS) CH₂Cl₂ or MeCN, 0 °C to RTMild, easy to handle, often favors the less sterically hindered position.May not be reactive enough for deactivated systems.
Molecular Bromine (Br₂) Acetic acid or CH₂Cl₂, RTHighly reactive, effective for a wide range of substrates.Less selective, can lead to over-bromination, hazardous.
Copper(II) Bromide (CuBr₂) Reflux in EtOAc or CHCl₃Can offer unique selectivity, milder than Br₂.Requires higher temperatures, stoichiometry can be high.[2]
Directed ortho Metalation N-Boc-THIQ, s-BuLi, TMEDA, -78 °C; then Br₂Excellent for C8 functionalization, highly regioselective.[7]Requires strictly anhydrous/anaerobic conditions, strong base.

Recommended Actions:

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., -20 °C or 0 °C) can enhance selectivity by favoring the pathway with the lower activation energy, which is often the formation of the sterically less hindered isomer.

  • Change the Brominating Agent: The size of the brominating agent can influence where it attacks. A bulkier reagent may show a higher preference for the less sterically crowded position.

  • Directed ortho Metalation (DoM): For specific C8-bromination, a DoM strategy is highly effective. By using an N-Boc protecting group, which acts as a directed metalation group (DMG), a strong base like s-BuLi can selectively deprotonate the C8 position. Quenching the resulting aryllithium species with an electrophilic bromine source provides the C8-bromo-THIQ with excellent selectivity.[8][9]

Problem 3: Over-bromination (Di- or Tri-brominated Products)

Q: My desired mono-bromo product is forming, but I'm also getting a significant amount of di-brominated byproduct. How can I stop the reaction at the first addition?

A: Over-bromination occurs when the mono-brominated product is as reactive, or more reactive, than the starting material.

Causality: The addition of a bromine atom makes the aromatic ring slightly less electron-rich. However, if the ring is highly activated to begin with (e.g., containing a phenol or aniline moiety), it may still be reactive enough to undergo a second bromination.

Recommended Actions:

  • Control Stoichiometry: Use only 1.0 to 1.1 equivalents of the brominating agent. Add the reagent slowly (dropwise as a solution) to the reaction mixture to avoid localized high concentrations.[6]

  • Use a Milder Reagent: NBS is generally less prone to causing over-bromination than Br₂ because it maintains a lower steady-state concentration of the active brominating species.[10]

  • Lower the Temperature: As with selectivity, lowering the reaction temperature can help stop the reaction after the first addition.

  • Deactivate the Substrate: If possible, temporarily convert a highly activating group into a less activating one. For example, a phenol (-OH) can be protected as an acetate (-OAc) or silyl ether (-OTBS), which are less activating and can be removed after bromination.

Validated Experimental Protocol: Regioselective Mono-bromination using NBS

This protocol describes a general procedure for the mono-bromination of an activated N-Boc-tetrahydroisoquinoline at the less sterically hindered position.

Objective: To synthesize 6-bromo-N-Boc-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Materials:

  • N-Boc-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.05 eq)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Reaction Setup: Dissolve the N-Boc-THIQ substrate (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add recrystallized NBS (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly. Rationale: Slow addition prevents localized excess of the brominating agent, minimizing di-bromination.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours. Self-Validation: Monitoring ensures the reaction is stopped once the starting material is consumed, preventing byproduct formation.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining electrophilic bromine.

  • Workup: Allow the mixture to warm to room temperature. Remove the acetonitrile under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Rationale: The bicarbonate wash removes any acidic byproducts like succinimide.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 6-bromo product.

References

Improving the stability of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Stability in Experimental Solutions

Welcome to the technical support guide for 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine. This resource is designed for researchers, chemists, and drug development scientists to address common challenges related to the stability of this compound in solution. As a senior application scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to make informed decisions in your experiments. Aromatic amines, particularly those with halogen substituents, are known for their reactivity and susceptibility to degradation.[1] This guide provides a series of troubleshooting questions and in-depth answers to help you mitigate these issues effectively.

Quick Reference: Key Stability Factors

For immediate reference, the table below summarizes the most critical factors affecting the stability of this compound in solution and the top-level recommendations for control.

FactorRiskMitigation Strategy
Oxygen (Air) High: Leads to rapid oxidative degradation and color change.Use degassed solvents; sparge solutions with inert gas (Argon/Nitrogen); work in a glovebox.
Light Moderate to High: Can induce photochemical degradation.Use amber vials or wrap containers in foil; minimize exposure to ambient light.
Temperature Moderate: Higher temperatures accelerate all degradation pathways.[2]Store stock solutions at ≤ -20°C; prepare working solutions fresh; avoid repeated freeze-thaw cycles.
pH Solution Dependent: Both highly acidic and basic conditions can promote degradation.Maintain pH within a stable range (typically near neutral, e.g., pH 4-8) using a suitable buffer system if applicable.[3]
Solvent Choice Variable: Protic solvents may participate in reactions; reactive impurities can initiate degradation.Use high-purity, anhydrous, and degassed solvents. DMSO and DMF are common choices for stock solutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My solution of this compound is rapidly turning yellow or brown. What is causing this discoloration?

This is the most common sign of degradation and is almost certainly due to oxidation. Aromatic amines are highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[4] The electron-rich nature of the amino group on the aromatic ring makes it prone to losing electrons, initiating a cascade of reactions that form highly colored, conjugated products, likely quinone-imine type structures. This process can be accelerated by exposure to light and elevated temperatures.

The core issue is the reactivity of the aromatic amine functional group itself, which has a tendency to darken upon storage and contact with air.[4]

Q2: What are the primary chemical pathways that lead to the degradation of this compound?

Understanding the degradation mechanisms is key to preventing them. For this molecule, two pathways are of primary concern:

  • Oxidative Degradation: This is the dominant pathway. The primary amine can be oxidized to form nitroso and nitro compounds, or undergo oxidative coupling to form polymeric, colored impurities. The presence of dissolved oxygen in the solvent is the main driver of this process.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate radical reactions.[2][5] Halogenated aromatic compounds can be particularly susceptible to photolysis, where the carbon-bromine bond could potentially cleave, leading to a host of unwanted side products.

The diagram below illustrates the major factors contributing to compound instability.

Caption: Key environmental factors leading to the degradation of the compound in solution.

Q3: What is the definitive, step-by-step protocol for preparing and storing a stable stock solution?

To maximize the shelf-life of your stock solution, you must rigorously control the environmental factors discussed above. Commercial suppliers often recommend storing the solid compound at -20°C, sealed and away from moisture, which provides a strong baseline for solution storage.

The following protocol is a self-validating system designed to minimize degradation from the outset.

  • Solvent Selection & Preparation:

    • Choice: Select a high-purity (≥99.8%), anhydrous grade solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions.

    • Degassing: This is the most critical step. Sparge the solvent with an inert gas (e.g., argon or high-purity nitrogen) for at least 15-20 minutes. This removes dissolved oxygen. A simple method is to bubble the gas through the solvent via a long needle or glass pipette.

  • Weighing and Dissolution:

    • Weigh the this compound solid quickly to minimize air exposure.

    • Add the solid to your chosen storage vessel (e.g., an amber glass vial with a PTFE-lined cap).

    • Using a pipette, add the appropriate volume of the pre-degassed solvent to the vial.

    • Briefly vortex or sonicate to ensure complete dissolution.

  • Inert Atmosphere Blanketing:

    • Before sealing the vial, gently flush the headspace above the solution with the same inert gas for 10-15 seconds. This displaces the air that entered during the dissolution step.

    • Immediately and tightly seal the vial with the cap.

  • Storage:

    • Light Protection: Wrap the vial securely with aluminum foil or parafilm, even if it is already an amber vial, for extra protection.

    • Temperature: Store the sealed, protected vial in a freezer at -20°C or, for long-term storage, at -80°C.

    • Organization: Label the vial clearly with the compound name, concentration, date, and a note indicating it is under an inert atmosphere.

  • Usage:

    • When you need to use the solution, allow it to thaw completely and equilibrate to room temperature before opening to prevent atmospheric moisture from condensing inside.

    • If aliquoting, consider preparing single-use aliquots during the initial preparation to avoid repeated freeze-thaw cycles and re-introduction of air.

The workflow below visualizes this essential process.

StockSolutionWorkflow start Start select_solvent Select High-Purity, Anhydrous Solvent (e.g., DMSO) start->select_solvent degas Degas Solvent with Ar or N₂ (15-20 min) select_solvent->degas weigh Quickly Weigh Compound into Amber Vial degas->weigh dissolve Add Degassed Solvent & Dissolve weigh->dissolve blanket Flush Vial Headspace with Inert Gas dissolve->blanket seal Seal Tightly & Wrap in Foil blanket->seal store Store at -20°C or -80°C seal->store end End store->end

Caption: Recommended workflow for preparing a stabilized stock solution.

Q4: Which solvents should I use or avoid? Is an aqueous solution feasible?

Solvent choice is critical and depends on your downstream application.

SolventRecommendation & Rationale
DMSO / DMF Highly Recommended (for stock). Aprotic, polar solvents that can dissolve a wide range of organic molecules. Use anhydrous, high-purity grades and degas thoroughly.
Ethanol / Methanol Use with Caution. Protic solvents. While they can be effective, the free amine may be less stable. Ensure the solvent is high-purity and degassed. Prepare fresh for each experiment.
Acetonitrile (ACN) Good Choice. A common solvent for analytical chemistry (e.g., HPLC). It is aprotic and generally less reactive than alcohols. Always use HPLC-grade or higher and degas.
Aqueous Buffers Challenging; Application-Specific. The compound's stability in water is likely to be low due to the high concentration of dissolved oxygen and potential for pH-catalyzed hydrolysis. If an aqueous solution is required for an assay, prepare it fresh immediately before use from a concentrated DMSO stock. Buffer the solution to a pH between 4 and 8.[3] Avoid highly acidic or basic conditions.
Halogenated Solvents (e.g., DCM, Chloroform) Avoid. These should generally be avoided for storage as they can contain acidic impurities (e.g., HCl from chloroform degradation) that can protonate and degrade the amine. There is also a risk of reaction between a halogenated solvent and an amine.[6][7]
Q5: How can I monitor the degradation of my compound over time?

Regularly assessing the purity of your stock solution is good laboratory practice.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reverse-phase HPLC method with UV detection is ideal.

    • Procedure: Dilute a small aliquot of your stock solution to an appropriate concentration. Run an injection on your HPLC system.

    • Analysis: A stable solution will show a single, sharp peak corresponding to your compound. Degradation will manifest as a decrease in the main peak's area and the appearance of new, smaller peaks (often at different retention times).

  • Visual Inspection: While not quantitative, it is the simplest check. Any change from a colorless/pale solution to a yellow or brown hue is a clear indicator of significant degradation. Discard any solution that shows visible discoloration.

By implementing these rigorous handling, storage, and monitoring procedures, you can significantly improve the stability and reliability of your experiments involving this compound.

References

Technical Support Center: Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is a multi-step process critical for the development of various pharmaceutical agents. While the synthetic route appears straightforward, each step presents unique challenges regarding side product formation. Achieving high purity of the final compound necessitates a deep understanding of the underlying reaction mechanisms and precise control over experimental conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with this synthesis, ensuring the integrity and success of their experimental outcomes.

Common Synthetic Pathway Overview

A prevalent and logical synthetic route begins with isoquinoline, proceeds through electrophilic aromatic substitution to install the bromo and nitro groups, and concludes with the reduction of both the heterocyclic ring and the nitro functionality. The sequence of these steps is crucial for controlling regioselectivity and minimizing impurities.

G cluster_0 Core Synthesis Workflow Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline Step 1: Bromination 5-Bromo-8-nitroisoquinoline 5-Bromo-8-nitroisoquinoline 5-Bromoisoquinoline->5-Bromo-8-nitroisoquinoline Step 2: Nitration Target_Compound This compound 5-Bromo-8-nitroisoquinoline->Target_Compound Step 3: Dual Reduction

Caption: A typical synthetic workflow for the target compound.

Part 1: Troubleshooting Guide for Bromination & Nitration Steps

The initial steps of functionalizing the isoquinoline core are critical for the final product's purity. Errors in regioselectivity at this stage are often difficult to rectify later.

Question 1: My initial bromination of isoquinoline yields a mixture of 5-bromo and 8-bromo isomers. How can I improve the regioselectivity for the 5-position?

Answer: This is a classic regioselectivity problem governed by reaction conditions. The formation of the undesired 8-bromoisoquinoline isomer is a known side reaction.

Root Cause Analysis:

  • Thermodynamic vs. Kinetic Control: The bromination of isoquinoline is highly sensitive to temperature. At higher temperatures, the reaction can favor the formation of the thermodynamically more stable product, which may not be the desired 5-bromo isomer.

  • Solvent and Reagent Choice: The reaction's selectivity is strongly influenced by the solvent system. Using concentrated sulfuric acid as the solvent protonates the isoquinoline nitrogen, altering the electron density of the aromatic rings and directing the electrophilic attack.

Proven Solution: To favor the formation of 5-bromoisoquinoline, stringent temperature control is paramount. The established procedure involves cooling a solution of isoquinoline in concentrated sulfuric acid to as low as -25°C before the portion-wise addition of N-bromosuccinimide (NBS).[1] Maintaining the internal temperature between -26°C and -18°C throughout the reaction is crucial to suppress the formation of the 8-bromo isomer.[1][2]

Question 2: During the synthesis of 5-bromo-8-nitroisoquinoline, I'm observing the formation of 5,8-dibromoisoquinoline. What is the cause and how can it be prevented?

Answer: The formation of 5,8-dibromoisoquinoline is a common side product that arises from over-bromination or impurities in the brominating agent.

Root Cause Analysis:

  • Stoichiometry: Using a significant excess of N-bromosuccinimide (NBS) can lead to a second bromination event at the 8-position.

  • NBS Purity: Commercial NBS can sometimes contain residual bromine, which is a more aggressive brominating agent. Recrystallizing NBS from water before use is recommended to ensure high purity and avoid a substantial excess that could lead to dibromination.[2]

Preventative Measures:

  • Strict Stoichiometry: Use a carefully measured amount of NBS (typically 1.1 equivalents) relative to the isoquinoline starting material.[1]

  • Purify NBS: If dibromination persists, recrystallize the NBS from water and dry it thoroughly before use.[2]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and prevent the reaction from running for an unnecessarily long time, which could favor side product formation.

Part 2: Troubleshooting Guide for Reduction Steps

The final reduction step is the most delicate phase, where multiple side reactions can occur simultaneously, including dehalogenation, incomplete reduction, and over-reduction.

Question 3: My final product is missing the bromine substituent. Why is dehalogenation occurring during the reduction step?

Answer: Dehalogenation is a very common and problematic side reaction, typically caused by the choice of catalyst and reaction conditions during catalytic hydrogenation.

Root Cause Analysis:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a highly active catalyst that is known to promote hydrodehalogenation, especially of aryl bromides.[3] While effective for reducing the nitro group and the isoquinoline ring, its high activity often cleaves the C-Br bond.

  • Hydrogen Pressure and Temperature: High hydrogen pressure and elevated temperatures can exacerbate the rate of dehalogenation.

Recommended Solutions: To preserve the bromo substituent, avoid aggressive hydrogenation catalysts like Pd/C. Consider one of the following, more chemoselective reduction strategies:

  • Metal-Acid Systems: Use of easily oxidized metals in acidic media is a classic and effective method for reducing nitro groups without affecting aryl halides.[4]

    • Iron in Acetic Acid (Fe/AcOH): This is a mild and cost-effective option.[3]

    • Tin(II) Chloride (SnCl₂): Another mild reagent that is highly selective for the nitro group.[3]

  • Alternative Catalysts: If catalytic hydrogenation is preferred, Raney Nickel is often a better choice than Pd/C for substrates where dehalogenation is a concern.[3]

G cluster_0 Reduction with Pd/C, H₂ Start 5-Bromo-8-nitroisoquinoline Desired Desired Product: This compound Start->Desired Desired Pathway (Reduction) Side_Product Side Product: 1,2,3,4-Tetrahydroisoquinolin-8-amine (Dehalogenated) Start->Side_Product Side Reaction (Dehalogenation)

Caption: Competing reaction pathways during catalytic hydrogenation.

Question 4: My analysis shows impurities with molecular weights corresponding to nitroso or hydroxylamine intermediates. How do I ensure the complete reduction of the nitro group?

Answer: The presence of these intermediates indicates an incomplete reduction of the nitro group. The reduction from a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine species.[5]

Root Cause Analysis:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be too low to complete the six-electron reduction.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Low Temperature: The reaction temperature might be too low to provide the necessary activation energy for the final reduction steps.

Troubleshooting Steps:

  • Increase Reducing Agent: Incrementally increase the molar equivalents of your reducing agent (e.g., Fe, SnCl₂) and monitor the reaction progress by TLC or LC-MS.

  • Extend Reaction Time: Allow the reaction to stir for a longer period at the optimal temperature.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-60°C for metal-acid reductions) can often drive the reaction to completion.

Question 5: I am observing over-aromatization or dehydrogenation of my tetrahydroisoquinoline product back to an isoquinoline. What could cause this?

Answer: While less common during a reduction, dehydrogenation can occur, particularly during workup or if certain reagents are used.

Root Cause Analysis:

  • Air Oxidation: Tetrahydroisoquinolines, especially those with electron-donating groups like an amine, can be susceptible to air oxidation, which can be accelerated by heat or the presence of residual metals.

  • Oxidizing Agents: Certain reagents, like N-bromosuccinimide (NBS) when used under specific conditions, can act as both a brominating agent and an oxidant, leading to dehydrogenation.[6] While not part of the reduction step, contamination or improper quenching can be a factor. There are also specific protocols that use oxidants like pyridine-N-oxide to intentionally rearomatize tetrahydroisoquinolines.[7]

Preventative Measures:

  • Inert Atmosphere: During workup and purification, especially if heating is required, consider using an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Careful Reagent Selection: Ensure that no unintended oxidants are present in the reaction mixture.

  • Prompt Purification: Purify the product promptly after the reaction is complete to minimize degradation over time.

Part 3: Summary of Potential Side Products & Analytical Data

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Common CauseKey Analytical Signature
8-BromoisoquinolineC₉H₆BrN208.06Poor temperature control during bromination.[1][2]Distinct isomeric pattern in aromatic region of ¹H NMR.
5,8-DibromoisoquinolineC₉H₅Br₂N286.95Excess brominating agent.[2]Absence of one aromatic proton signal; mass peak at M+2, M+4.
1,2,3,4-Tetrahydroisoquinolin-8-amineC₉H₁₂N₂148.21Dehalogenation during reduction (e.g., with Pd/C).[3][8]Absence of bromine isotope pattern in MS; simpler aromatic NMR.
5-Bromo-8-nitroso-1,2,3,4-tetrahydroisoquinolineC₉H₉BrN₂O241.10Incomplete nitro group reduction.[5]Identified by LC-MS; often transient.
5-Bromo-8-hydroxylamino-1,2,3,4-tetrahydroisoquinolineC₉H₁₁BrN₂O243.10Incomplete nitro group reduction.[5]Identified by LC-MS.

Part 4: Recommended Experimental Protocol

Protocol: Selective Reduction of 5-Bromo-8-nitroisoquinoline

This protocol is optimized to achieve dual reduction of the nitro group and the isoquinoline ring while minimizing the risk of dehalogenation.

Reagents & Equipment:

  • 5-Bromo-8-nitroisoquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-bromo-8-nitroisoquinoline (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (approx. 5.0 eq) to the suspension.

  • Reaction Initiation: Slowly add concentrated HCl to the mixture. The reaction is exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Basification: Slowly and carefully add NaOH solution to the cooled mixture to neutralize the acid and precipitate tin salts. Adjust the pH to >10.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via column chromatography on silica gel to obtain the final product.

References

Technical Support Center: Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth, field-proven perspective on a reliable synthetic route, focusing on troubleshooting common issues and explaining the fundamental chemistry behind each step to ensure successful scale-up.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high purity and yield. While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions are powerful for building the tetrahydroisoquinoline core, a more robust and scalable approach for this specific substitution pattern involves the functionalization of the isoquinoline core itself.[1][2]

The strategy detailed here begins with commercially available isoquinoline and proceeds through a four-step sequence:

  • Regioselective Bromination: Introduction of a bromine atom at the C5 position.

  • Directed Nitration: Installation of a nitro group at the C8 position.

  • Selective Nitro Group Reduction: Conversion of the nitro group to a primary amine.

  • Heterocycle Reduction: Saturation of the isoquinoline ring system to yield the final tetrahydroisoquinoline product.

This pathway is advantageous as it builds upon a stable aromatic core and leverages well-established, scalable reactions.

Synthetic_Pathway Isoquinoline Isoquinoline Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->Bromoisoquinoline 1. NBS, H₂SO₄ (-25 °C) NitroBromoisoquinoline 5-Bromo-8-nitroisoquinoline Bromoisoquinoline->NitroBromoisoquinoline 2. KNO₃, H₂SO₄ (-10 °C) AminoBromoisoquinoline 5-Bromo-8-aminoisoquinoline NitroBromoisoquinoline->AminoBromoisoquinoline 3. Fe / NH₄Cl (Reduction) FinalProduct This compound AminoBromoisoquinoline->FinalProduct 4. H₂, PtO₂ (Reduction)

Caption: Overall synthetic route from isoquinoline.

Detailed Experimental Protocols & Data

The following protocols are baseline procedures. Optimization may be required depending on the scale and available equipment.

Step Reaction Key Reagents Typical Conditions Expected Yield Reference
1Bromination Isoquinoline, N-Bromosuccinimide (NBS), H₂SO₄-25°C to -18°C, 5 hours47-68%[3][4]
2Nitration 5-Bromoisoquinoline, KNO₃, H₂SO₄-20°C to room temp, 2-3 hours~69% (from isoquinoline)[5]
3Nitro Reduction 5-Bromo-8-nitroisoquinoline, Iron powder, NH₄ClReflux in Ethanol/Water>90%(Standard Method)
4Ring Reduction 5-Bromo-8-aminoisoquinoline, PtO₂ (Adam's cat.), H₂50 psi H₂, RT, 24 hours>85%(Standard Method)
Protocol 1: Synthesis of 5-Bromoisoquinoline
  • Setup: Charge a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel with concentrated sulfuric acid (96%). Cool the acid to 0°C in an ice bath.

  • Addition: Slowly add isoquinoline via the addition funnel, ensuring the internal temperature does not exceed 30°C.

  • Cooling: Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Bromination: Add N-bromosuccinimide (NBS, recrystallized) in portions, maintaining the temperature between -26°C and -22°C. This step is highly exothermic and requires vigorous stirring.[3]

  • Reaction: Stir the mixture for 2 hours at -22°C, then for an additional 3 hours at -18°C.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to ~9.0 with aqueous ammonia, keeping the temperature below 25°C.

  • Extraction: Extract the aqueous slurry with diethyl ether or dichloromethane. Wash the combined organic layers with 1M NaOH and then water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by fractional distillation under reduced pressure or by column chromatography.[3]

Protocol 2: Synthesis of 5-Bromo-8-nitroisoquinoline (One-Pot from Isoquinoline)
  • Bromination: Follow steps 1-5 from Protocol 1.

  • Nitration: After the bromination is complete (as determined by TLC or HPLC), add solid potassium nitrate (KNO₃) in one portion to the reaction mixture at -20°C.[5] Allow the temperature to rise to between -12°C and -10°C.

  • Reaction: Stir at -10°C to -20°C for 2 hours, then allow the mixture to warm to room temperature.

  • Workup & Purification: Proceed with the workup and extraction as described in Protocol 1 (steps 6-7). The resulting solid, 5-bromo-8-nitroisoquinoline, can be purified by recrystallization from a toluene/heptane mixture.[3]

Protocol 3 & 4: Reductions to Final Product
  • Nitro Reduction: To a solution of 5-bromo-8-nitroisoquinoline in ethanol/water (e.g., 4:1), add ammonium chloride followed by iron powder. Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Filtration: Once complete, cool the reaction and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain crude 5-bromo-8-aminoisoquinoline. This intermediate is often carried forward without extensive purification.

  • Ring Reduction: Dissolve the crude 5-bromo-8-aminoisoquinoline in a suitable solvent like methanol or acetic acid. Add a catalytic amount of Platinum(IV) oxide (PtO₂, Adam's catalyst).

  • Hydrogenation: Place the vessel in a Parr hydrogenator or similar apparatus and pressurize with hydrogen gas (typically 50 psi). Shake or stir the reaction at room temperature for 24-48 hours until hydrogen uptake ceases.

  • Final Workup: Filter the reaction mixture through Celite® to remove the catalyst. Concentrate the filtrate. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Troubleshooting_Workflow cluster_0 Step 1: Bromination cluster_1 Step 4: Final Reduction LowYield_B Low Yield of 5-Bromoisoquinoline? TempControl Was Temp < -20°C during NBS addition? LowYield_B->TempControl YesTemp Yes TempControl->YesTemp Yes NoTemp No TempControl->NoTemp No NBS_Purity Was NBS recrystallized? YesNBS Yes NBS_Purity->YesNBS Yes NoNBS No NBS_Purity->NoNBS No Stirring Was stirring vigorous? YesTemp->NBS_Purity Isomer High 8-bromo isomer likely. Improve cooling/addition rate. NoTemp->Isomer YesNBS->Stirring ImpureNBS Impure NBS reduces efficiency. Recrystallize before use. NoNBS->ImpureNBS Incomplete_Red Incomplete Ring Reduction? Catalyst_Activity Is the PtO₂ catalyst fresh/active? Incomplete_Red->Catalyst_Activity Debromination Side Product: Debromination? Incomplete_Red->Debromination H2_Pressure Is H₂ pressure sufficient? Catalyst_Activity->H2_Pressure Yes OldCat Old catalyst may be poisoned. Use fresh batch. Catalyst_Activity->OldCat No PressureLow Increase H₂ pressure (e.g., to 60 psi). H2_Pressure->PressureLow No Pd_Issue Palladium catalysts (Pd/C) are more prone to debromination. Stick with PtO₂. Debromination->Pd_Issue

Caption: Decision workflow for common troubleshooting issues.

Questions on Step 1 & 2 (Bromination & Nitration)

Q: My yield of 5-bromoisoquinoline is very low, and the NMR shows a mixture of isomers. What went wrong? A: This is almost certainly an issue of temperature control during the NBS addition. The bromination of isoquinoline in strong acid is highly regioselective for the 5-position only at low temperatures (below -20°C).[3] If the temperature rises, you will begin to form the thermodynamically favored 8-bromoisoquinoline, which is difficult to separate.

  • Corrective Action: Ensure your cooling bath is robust and that NBS is added slowly and in small portions to prevent exothermic spikes. Vigorous stirring is essential to dissipate heat.

Q: After the one-pot bromination/nitration, my TLC shows multiple spots and the final yield is poor. Why? A: This can be caused by two main factors:

  • Incomplete Bromination: If the initial bromination is not complete before adding KNO₃, you will nitrate the starting isoquinoline, leading to 5-nitroisoquinoline as a significant impurity.[3]

  • Impure NBS: Using old or non-recrystallized NBS can lead to side reactions and lower yields. It is critical to use pure, dry NBS for this reaction.[3]

  • Corrective Action: Monitor the initial bromination by TLC or HPLC to ensure full conversion of isoquinoline before proceeding with nitration. Always use high-purity, recrystallized NBS.

Q: Is there an alternative to the H₂SO₄ solvent system? A: While sulfuric acid is effective and allows for the one-pot nitration, other superacid systems like trifluoroacetic acid (TFA) can also be used for Pictet-Spengler type reactions, though conditions for this specific substrate may require significant optimization.[6][7] For this specific transformation, the H₂SO₄ system is well-documented and reliable for scale-up.[5]

Questions on Step 3 & 4 (Reductions)

Q: The reduction of the nitro group with iron seems messy. Are there cleaner alternatives? A: Yes. While Fe/NH₄Cl is inexpensive and effective, catalytic hydrogenation is a cleaner alternative. You could use H₂ gas with a Palladium catalyst (e.g., 10% Pd/C) in a solvent like ethanol or ethyl acetate. However, be aware that some hydrogenation catalysts can also reduce the isoquinoline ring or cause debromination if the reaction is run for too long or at high temperatures. A staged approach is recommended if using this method. Another common method is using tin(II) chloride (SnCl₂) in concentrated HCl.

Q: My final hydrogenation step to the tetrahydroisoquinoline is slow or stalls completely. What should I check? A: This is a common issue with catalytic hydrogenations.

  • Catalyst Activity: The most frequent culprit is catalyst poisoning. The amine functional group or trace impurities from previous steps can inhibit the platinum catalyst. Ensure your 5-bromo-8-aminoisoquinoline intermediate is reasonably pure. Always use a fresh batch of high-quality PtO₂.

  • Hydrogen Pressure/Delivery: Ensure there are no leaks in your hydrogenation apparatus and that the pressure is maintained. For less reactive substrates, increasing the H₂ pressure may be necessary.

  • Solvent: Acetic acid is an excellent solvent for this reduction as it protonates the nitrogen, activating the ring towards reduction. If using alcohols like methanol, the reaction may be slower.

Q: I am observing a significant amount of debrominated product in my final material. How can I prevent this? A: This side reaction, known as hydrogenolysis, is more common with palladium catalysts than with platinum.[8]

  • Corrective Action: The best way to avoid this is to use Platinum(IV) oxide (PtO₂) as the catalyst, which is generally less prone to causing hydrogenolysis of aryl bromides. If you must use a palladium catalyst, carefully monitor the reaction and stop it as soon as the starting material is consumed. Lowering the hydrogen pressure and temperature can also help minimize this side reaction.

References

Refinement of analytical methods for 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical refinement of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS: 1260779-54-1). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the challenges and solutions associated with the analysis of this specific halogenated tetrahydroisoquinoline. Our focus is on the causality behind experimental choices to ensure robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and analysis of this compound.

Q1: What are the primary stability concerns for this compound?

A1: this compound possesses two key structural motifs that influence its stability: a tetrahydroisoquinoline (THIQ) core and an aromatic amine. The secondary amine within the THIQ core and the primary aromatic amine are susceptible to oxidation.[1][2] Exposure to air (oxygen), light, and trace metals can catalyze oxidative degradation, potentially leading to the formation of iminium intermediates or colored polymeric impurities.[1] Therefore, proper handling is critical.

  • Storage: Store the compound at 2-8°C under an inert atmosphere (Argon or Nitrogen) and protected from light.[3]

  • Sample Preparation: Prepare solutions fresh for analysis. If solutions must be stored, keep them refrigerated in amber vials and use them within 24 hours. The use of antioxidants in solutions is generally not recommended as it can interfere with analysis, but if necessary, it should be thoroughly validated.

Q2: Which analytical techniques are most suitable for purity determination and quantification?

A2: A multi-technique approach is recommended for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the workhorse method for purity analysis and quantification due to its high resolution and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and byproducts. However, the primary and secondary amine functionalities can cause peak tailing and may require derivatization for optimal results.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and identification of impurities that have a distinct structure from the main compound.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for identifying unknown impurities by providing molecular weight information, which is invaluable during troubleshooting and forced degradation studies.

Q3: What are the likely process-related impurities from its synthesis?

A3: The synthesis of this compound likely involves the reduction of a nitro group precursor, such as 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline.[7][8] Based on this, potential impurities include:

  • Unreacted Starting Material: The 5-bromo-8-nitro precursor.

  • Intermediates: Partially reduced species like nitroso or hydroxylamine derivatives.

  • Over-reduction Products: De-brominated species (8-amino-1,2,3,4-tetrahydroisoquinoline).

  • Reagents from Synthesis: Residual catalysts (e.g., Palladium) or reducing agents.

Section 2: Analytical Workflow & Troubleshooting Guides

This section provides detailed troubleshooting advice in a Q&A format for the most common analytical techniques.

General Analytical Workflow

The following diagram outlines a robust workflow for the analysis of a new batch of this compound.

Analytical_Workflow Figure 1: General Analytical Workflow cluster_0 Sample Handling & Prep cluster_1 Analytical Testing cluster_2 Data Review & Reporting SampleReceipt Sample Receipt Storage Store at 2-8°C under Inert Gas SampleReceipt->Storage Prep Prepare Solutions Fresh in Amber Vials Storage->Prep HPLC RP-HPLC-UV (Purity & Assay) Prep->HPLC GCMS GC-MS (Volatile Impurities) Prep->GCMS NMR ¹H & ¹³C NMR (Structure ID) Prep->NMR LCMS LC-MS (Impurity ID) Prep->LCMS Review Review & Correlate Data HPLC->Review GCMS->Review NMR->Review LCMS->Review Spec Compare to Specification Review->Spec Report Generate Certificate of Analysis Spec->Report

Caption: A typical workflow from sample receipt to final analysis report.

Troubleshooting High-Performance Liquid Chromatography (HPLC)

Q4: My HPLC chromatogram shows significant peak tailing for the main analyte. What is the cause and how can I fix it?

A4: Peak tailing for this compound is almost always caused by secondary ionic interactions between the protonated amine groups and residual acidic silanol groups on the silica-based column packing.[4] Amines are basic and will be protonated in typical acidic mobile phases.

Troubleshooting Decision Tree:

HPLC_Tailing_Troubleshooting Figure 2: HPLC Peak Tailing Troubleshooting Start Peak Tailing Observed CheckColumn Is column specifically base-deactivated or for basic compounds? Start->CheckColumn CheckMobilePhase Is mobile phase pH and ionic strength optimized? CheckColumn->CheckMobilePhase No ChangeColumn Action: Switch to a base-deactivated column (e.g., C18 B, Phenyl-Hexyl) CheckColumn->ChangeColumn Success Problem Resolved CheckColumn->Success Yes, but still tails CheckHardware Is there dead volume in fittings or a column void? CheckMobilePhase->CheckHardware No AdjustMobilePhase Action: Add competing base (e.g., 10-20mM Triethylamine) or increase buffer concentration. CheckMobilePhase->AdjustMobilePhase CheckMobilePhase->Success Yes, but still tails FixHardware Action: Check fittings, re-cut tubing. Reverse flush or replace column. CheckHardware->FixHardware CheckHardware->Success Yes, but still tails ChangeColumn->Success AdjustMobilePhase->Success FixHardware->Success

Caption: A decision tree for resolving HPLC peak tailing issues.

  • Causality: Standard silica columns have acidic silanol groups (Si-OH). Basic amines (R-NH₂) are protonated (R-NH₃⁺) in acidic mobile phases and interact strongly with deprotonated silanols (Si-O⁻), causing a mixed-mode retention mechanism that leads to tailing.

  • Primary Solution: Use a column specifically designed for basic compounds. These often have end-capping or a modified silica surface to shield the silanols.

  • Secondary Solution: Modify the mobile phase. Adding a small amount of a competing base, like triethylamine (TEA), will bind to the active silanol sites and prevent the analyte from interacting with them. Increasing the buffer strength can also help saturate these sites.[9]

Q5: I'm seeing new, small peaks appear in my chromatogram over time when analyzing the same sample solution. Why?

A5: This is a classic sign of sample instability in the solution. As discussed in Q1, the compound is prone to oxidation. The appearance of new peaks, especially if the solution develops a slight color, points to oxidative degradation.

  • Verification: Re-prepare the sample solution fresh from solid material and inject it immediately. If the new peaks are gone, this confirms in-solution instability.

  • Solution: Always analyze samples as quickly as possible after preparation. Keep the autosampler tray cooled if available. If the analysis sequence is long, prepare smaller batches of the sample throughout the run.

Troubleshooting Gas Chromatography (GC)

Q6: My analyte peak is very broad or doesn't elute at all in GC-MS analysis. What's happening?

A6: This is a common issue when analyzing polar, active compounds like primary/secondary amines by GC without derivatization.[4][10]

  • Causality: The amine groups can interact strongly with active sites in the GC inlet liner and column via hydrogen bonding, leading to poor peak shape or irreversible adsorption. The compound may also be thermally labile and degrade in the hot injector.

  • Solution 1 (Inert Flow Path): Ensure you are using an inert flow path, including a deactivated inlet liner and a GC column designed for amines (e.g., a wax or base-deactivated phase).[10] This minimizes active sites.

  • Solution 2 (Derivatization): The most robust solution is to derivatize the amine groups. Silylation (e.g., with BSTFA) or acylation (e.g., with TFAA) will replace the active hydrogens with non-polar, thermally stable groups. This dramatically improves peak shape and thermal stability.

Q7: I'm seeing ghost peaks in my blank runs after injecting my sample. What is the source?

A7: This indicates carryover from a previous injection. Due to its polarity and potential for strong interaction, this compound can be "sticky" in the GC system.

  • Source of Carryover: The most common sources are the syringe, the inlet liner, or the front of the GC column.[10]

  • Troubleshooting Steps:

    • Clean the Syringe: Implement a rigorous syringe cleaning procedure with multiple solvents of varying polarity.

    • Clean/Replace the Inlet Liner: The liner is a high-contact area. Replace it with a fresh, deactivated liner.

    • Bake Out the Column: Disconnect the column from the detector and bake it at its maximum allowed temperature for 30-60 minutes to strip contaminants.[4]

    • Column Maintenance: If carryover persists, it may have contaminated the front of the column. Removing the first 10-15 cm of the column can often resolve the issue.

Section 3: Recommended Analytical Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method is designed to provide good peak shape and resolution from potential impurities.

ParameterRecommended SettingRationale
Column Base-deactivated C18 or Phenyl-Hexyl, 250 x 4.6 mm, 5 µmMinimizes silanol interactions to prevent peak tailing. Phenyl-Hexyl offers alternative selectivity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape and protonates the analyte for consistent retention.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier. TFA acts as an ion-pairing agent.
Gradient 10% B to 90% B over 20 minutesA broad gradient is suitable for screening for unknown impurities of varying polarity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 280 nmAromatic nature of the compound suggests strong absorbance in this region.
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution.

System Suitability Test (SST):

  • Tailing Factor: ≤ 1.5

  • %RSD of 5 replicate injections (Area): ≤ 2.0%

Protocol 2: Identification of Volatiles by GC-MS (with Derivatization)

This method is for identifying potential volatile impurities or side products.

Step 1: Derivatization Procedure

  • Weigh approximately 1 mg of the sample into a 2 mL GC vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Step 2: GC-MS Parameters

ParameterRecommended SettingRationale
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-bleed column suitable for MS detection.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas compatible with MS.
Inlet Temp. 280 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 minSeparates compounds across a wide range of boiling points.
MS Transfer Line 290 °CPrevents cold spots and analyte condensation.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Mass Range 40 - 550 amuCovers the expected mass range of the derivatized analyte and fragments.

References

Technical Support Center: Protecting Group Strategies for 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of protecting group strategies for 5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sensitive molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Selective Protection

This compound is a valuable building block in medicinal chemistry, featuring two key functionalities: a secondary amine within the tetrahydroisoquinoline (THIQ) core and a primary aromatic amine at the 8-position. The presence of the bromine atom and the electron-rich aromatic ring adds another layer of complexity to its reactivity. Selective protection of the 8-amino group is often a critical first step in multi-step syntheses to prevent unwanted side reactions during subsequent transformations. This guide will focus on the most common and effective strategies for achieving this selectivity.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is best for the 8-amino group of this compound?

The choice of protecting group depends heavily on the planned downstream reaction conditions. The most common and effective protecting groups for aromatic amines are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[1][2][3]

  • Boc (tert-butoxycarbonyl): This is often the first choice due to its stability to a wide range of non-acidic reagents and its straightforward removal under acidic conditions.[3][4][5]

  • Cbz (Benzyloxycarbonyl): A versatile protecting group that is stable to both acidic and basic conditions.[6] It is typically removed by catalytic hydrogenolysis.[6][7] However, care must be taken as hydrogenolysis can also lead to debromination of the aromatic ring.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This group is unique in that it is cleaved under mild basic conditions, typically with piperidine.[3] This makes it an excellent choice for orthogonal protection strategies where acid-labile or hydrogenation-sensitive groups are present elsewhere in the molecule.

Q2: How can I selectively protect the primary 8-amino group in the presence of the secondary amine in the THIQ ring?

Generally, the primary aromatic amine at the C-8 position is more nucleophilic than the secondary amine within the THIQ ring, especially under basic conditions. This inherent difference in reactivity often allows for selective protection. By carefully controlling the stoichiometry of the protecting group reagent and the reaction conditions (e.g., temperature, reaction time), you can favor the protection of the 8-amino group.

Q3: My Boc-protection reaction is sluggish or incomplete. What could be the problem?

Several factors can contribute to an incomplete Boc-protection:

  • Insufficient Base: A base is required to neutralize the acid generated during the reaction.[4] Ensure you are using an adequate amount of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Poor Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time. Use a fresh bottle or a recently opened one for best results.

  • Solvent Choice: The choice of solvent can impact the solubility of your starting material and the reaction rate. Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are common choices.[5]

  • Steric Hindrance: While the 8-amino group is relatively accessible, steric bulk from the THIQ ring could slow the reaction. Consider slightly elevated temperatures or longer reaction times.

Q4: I'm observing debromination during my Cbz-deprotection using catalytic hydrogenation. How can I avoid this?

Debromination is a known side reaction during the catalytic hydrogenolysis of aryl bromides.[7] To minimize this:

  • Catalyst Choice: Use a less active catalyst or a catalyst poison to reduce the rate of debromination.

  • Alternative Deprotection: Consider non-reductive methods for Cbz cleavage. Acidic conditions, such as HBr in acetic acid, or treatment with a Lewis acid like aluminum chloride can be effective.[8][9] Another option is nucleophilic cleavage using a thiol, like 2-mercaptoethanol, which is highly selective and avoids the reduction of sensitive functional groups.[7][9]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of N-protected product Incomplete reaction.Increase reaction time, slightly increase the temperature, or add more of the protecting group reagent and base.
Side reactions (e.g., bis-protection).Control stoichiometry carefully. Add the protecting group reagent slowly to the reaction mixture at a low temperature.[10]
Poor quality of reagents.Use fresh, high-quality reagents and anhydrous solvents.
Formation of multiple products Over-reaction (di-protection of the 8-amino group).Use a slight excess (1.05-1.2 equivalents) of the protecting group reagent.[10] A weaker base like sodium bicarbonate can also help minimize di-protection.[10]
Protection of the secondary amine in the THIQ ring.Optimize reaction conditions to favor the more nucleophilic primary amine (lower temperature, shorter reaction time).
Difficulty in removing the protecting group Incomplete deprotection reaction.Ensure the deprotection conditions are appropriate for the chosen protecting group. For example, for Boc deprotection, use a strong acid like trifluoroacetic acid (TFA) or HCl.[4][5]
Catalyst poisoning (for Cbz deprotection).Use a fresh batch of catalyst and ensure the substrate and solvent are free of impurities that could poison the catalyst.
Unexpected side product during deprotection Alkylation of the deprotected amine.During acid-mediated deprotection (e.g., Boc removal), the carbocation intermediate can alkylate the product.[11] Add a scavenger like anisole or thioanisole to the reaction mixture.[12]
Acetylation during acidic deprotection in acetic acid.If using HBr in acetic acid for Cbz deprotection, the deprotected amine can be acetylated.[9] Consider an alternative solvent or deprotection method.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol details the protection of the 8-amino group using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM.

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • N-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Add trifluoroacetic acid (TFA) dropwise to the solution at 0 °C. A common ratio is 1:1 TFA:DCM.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Visualization of Protecting Group Strategies

Decision-Making Workflow for Protecting Group Selection

G start Start: Need to protect 8-amino group q1 Are there acid-sensitive groups in the molecule? start->q1 q2 Are there groups sensitive to catalytic hydrogenation? q1->q2 Yes boc Use Boc protection q1->boc No cbz Use Cbz protection q2->cbz No fmoc Use Fmoc protection q2->fmoc Yes

Caption: A decision tree for selecting the appropriate protecting group.

Orthogonal Protection Strategy

G cluster_0 Protected Molecule cluster_1 Protecting Groups mol 8-Amino Group Other Functional Group pg1 Fmoc mol:f0->pg1 Protection pg2 Boc mol:f1->pg2 Protection deprotect1 Piperidine pg1->deprotect1 Selective Deprotection deprotect2 TFA/Acid pg2->deprotect2 Selective Deprotection

References

Optimizing reaction conditions for functionalization of the amino group

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven insights for optimizing the functionalization of amino groups. This guide is structured to help you troubleshoot common issues and understand the underlying principles of your experimental choices.

Technical Support Center: Optimizing Amine Functionalization

The primary amino group is a cornerstone of chemical synthesis, particularly in pharmaceutical and materials science. Its nucleophilicity makes it a versatile handle for introducing a vast array of functionalities. However, this reactivity also presents challenges, from over-alkylation and side reactions to difficulties in purification. This guide provides practical solutions to common problems encountered during the functionalization of amines.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve common problems.

Issue: Low or No Reaction Yield

Question: My N-acylation or N-alkylation reaction is not proceeding, or the yield is disappointingly low. What are the primary factors I should investigate?

Answer: Low or non-existent yield is a frequent issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is crucial.

  • Inactivation of the Amine Nucleophile: The lone pair of electrons on the nitrogen is essential for initiating the reaction.[1] If the reaction medium is too acidic, the amine can be protonated, forming its non-nucleophilic conjugate acid and halting the reaction.[1][2]

    • Solution: For reactions that generate an acidic byproduct, such as N-acylation with acyl halides, the addition of a base is critical.[2] Common choices include pyridine, triethylamine (TEA), or sodium acetate to neutralize the acid as it forms.[1][2]

  • Reactivity of the Electrophile: The electrophile (e.g., acylating or alkylating agent) may not be sufficiently reactive, especially when dealing with less nucleophilic or sterically hindered amines.[3]

    • Solution (Acylation): Switch to a more reactive acylating agent. Acyl chlorides are generally more electrophilic than their corresponding anhydrides.[3] For particularly challenging cases, activating a carboxylic acid with a coupling agent (e.g., DCC, EDC, HATU) is a common strategy.[2]

    • Solution (Alkylation): Alkyl iodides are more reactive than bromides, which are more reactive than chlorides in S(_N)2 reactions. For less reactive alkylating agents like alcohols, a catalyst may be necessary.[4]

  • Suboptimal Reaction Temperature: Many functionalization reactions require an energy input to overcome the activation barrier.[1]

    • Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the rate.[1] However, be cautious of excessive heat, which can lead to degradation.[1][3] Always monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Poor Solubility: If the amine substrate is not fully dissolved, the reaction will be heterogeneous, slow, and likely incomplete.[3]

    • Solution: Choose a solvent that dissolves all reactants. For S(_N)2 reactions like N-alkylation, polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective.[4]

G start Low or No Yield Observed check_amine Is the amine protonated? start->check_amine add_base Add a suitable base (e.g., TEA, Pyridine) check_amine->add_base Yes check_electrophile Is the electrophile reactive enough? check_amine->check_electrophile No end Re-run Experiment add_base->end increase_reactivity Switch to a more reactive agent (e.g., acyl chloride) or add a catalyst (e.g., DMAP) check_electrophile->increase_reactivity No check_temp Is the temperature optimal? check_electrophile->check_temp Yes increase_reactivity->end adjust_temp Gently heat (40-60 °C) and monitor by TLC check_temp->adjust_temp No check_solubility Are all reactants fully dissolved? check_temp->check_solubility Yes adjust_temp->end change_solvent Select a more appropriate solvent (e.g., DMF, DMSO) check_solubility->change_solvent No check_solubility->end Yes change_solvent->end

Caption: A decision tree for troubleshooting low-yield amine functionalization reactions.

Issue: Formation of Multiple Products / Impurities

Question: My reaction produces a complex mixture of products, making purification a nightmare. What are the common side reactions, and how can I suppress them?

Answer: The formation of multiple products indicates a lack of selectivity. Understanding the potential side reactions is key to optimizing your conditions.

  • Over-alkylation (for N-Alkylation): Direct alkylation of primary amines with alkyl halides is notoriously difficult to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[5] This is often referred to as a "runaway reaction".[5]

    • Solution: Use a large excess of the amine starting material to increase the probability of the alkyl halide reacting with it over the product amine. Alternatively, consider alternative synthetic routes like reductive amination or the Gabriel synthesis for a more controlled production of primary amines.[6][7]

  • Diacylation (for N-Acylation): While less common for primary amines under controlled conditions, it can occur if the reaction conditions are too harsh or if there is a large excess of a highly reactive acylating agent.[1]

    • Solution: Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the acylating agent and avoid excessive heating.[1]

  • O-Acylation vs. N-Acylation: If your molecule contains other nucleophilic groups, such as hydroxyl (-OH) groups, they can compete with the amine for the acylating agent.[3][8]

    • Solution: N-acylation is typically faster than O-acylation. Running the reaction at lower temperatures can enhance selectivity for the amine. If this is insufficient, you may need to protect the hydroxyl group before performing the N-acylation.[3]

  • Oxidation of the Amine: Some amines, particularly anilines, are susceptible to oxidation, which can lead to colored impurities.[1]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Purifying the starting amine by distillation or chromatography if it appears discolored can also be beneficial.[2]

Issue: Challenges with Sterically Hindered Amines

Question: I'm trying to functionalize a sterically hindered amine (e.g., a 2,6-disubstituted aniline), and the reaction is extremely slow. How can I overcome this?

Answer: Steric hindrance around the amino group reduces its nucleophilicity and physically blocks the approach of the electrophile.[3][9] This is a significant challenge that requires more forcing conditions or specialized reagents.

  • Increase Electrophile Reactivity: Standard reagents may not be sufficient.

    • Solution: Use highly reactive acyl chlorides instead of anhydrides.[3]

  • Employ a Nucleophilic Catalyst: A catalyst can dramatically accelerate the reaction.

    • Solution: Use a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive intermediate, which is then more readily attacked by the hindered amine.[3]

G cluster_0 Catalytic Cycle Acylating Agent Acylating Agent DMAP DMAP Reactive Intermediate Reactive Intermediate DMAP->Reactive Intermediate + Acylating Agent Product Product Reactive Intermediate->Product + Hindered Amine Hindered Amine Hindered Amine Product->DMAP Releases

Caption: The catalytic cycle of DMAP in the acylation of a hindered amine.[3]

  • Higher Temperatures: More thermal energy may be required.

    • Solution: Consider using higher boiling point solvents like toluene or xylene to allow for higher reaction temperatures. Always monitor for potential decomposition.[3]

Issue: Difficult Product Purification

Question: My product is an amine, and I'm struggling to purify it using standard silica gel chromatography. What are my options?

Answer: The basic nature of amines causes them to interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing peaks, and sometimes irreversible adsorption.[10]

  • Modify the Mobile Phase: A common and effective solution is to add a competing base to the solvent system.

    • Solution: Add a small amount of an amine like triethylamine (e.g., 0.5-2%) to your mobile phase (e.g., hexane/ethyl acetate). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more cleanly.[10] Alternatively, adding aqueous ammonia to a dichloromethane/methanol solvent system can also be effective.[10]

  • Use a Different Stationary Phase: If mobile phase modification is insufficient, changing the column packing is the next logical step.

    • Solution: Use an amine-functionalized silica gel column.[10] This stationary phase has a basic surface that minimizes the strong acid-base interactions, resulting in much better peak shape and separation for basic compounds.[10]

  • Aqueous Acid Wash: During the workup, unreacted starting amine can often be removed.

    • Solution: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic starting amine will be protonated and move into the aqueous layer as its water-soluble salt, while the (often less basic) amide product remains in the organic layer.[2]

Frequently Asked Questions (FAQs)

Q1: When should I use a protecting group for my amine?

A1: You should use a protecting group when the amine's nucleophilicity or basicity would interfere with a desired transformation elsewhere in the molecule.[11] The most common strategy is to convert the amine into a carbamate, which is significantly less nucleophilic.[11][12]

  • Common Carbamate Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Installed using Boc-anhydride (Boc(_2)O) and removed under acidic conditions (e.g., TFA, HCl).[12][13][14]

    • Cbz (carboxybenzyl): Installed using benzyl chloroformate and removed by catalytic hydrogenation (H(_2), Pd/C).[12][13]

    • Fmoc (9-fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine).[15]

  • Orthogonal Strategy: The different removal conditions for these groups allow for "orthogonal protection," where one amine can be deprotected selectively while another remains protected.[11][13]

Q2: How do I choose the right solvent for my reaction?

A2: The solvent choice can dramatically impact reaction rates and outcomes.[4]

  • For S(_N)2 reactions (e.g., N-alkylation): Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal as they solvate the cation but not the nucleophile, increasing its reactivity.[4]

  • Protic vs. Aprotic: Protic solvents (like water or alcohols) can form hydrogen bonds with the amine, potentially reducing its nucleophilicity.[16]

  • Solubility: The primary consideration is that all reactants should be soluble at the reaction temperature.

  • Temperature: If you need to heat the reaction, select a solvent with an appropriate boiling point.

Q3: What is the role of a base in amine functionalization, and how do I select one?

A3: A base typically serves one of two roles:

  • Acid Scavenger: In reactions that produce an acid (e.g., acylation with acyl chlorides), a base like pyridine or triethylamine is required to neutralize it and prevent the protonation of the starting amine.[2]

  • Deprotonating Agent: For less nucleophilic amines or specific reactions, a stronger base may be needed to deprotonate the amine, making it a more potent nucleophile. For N-alkylation, bases like potassium carbonate (K(_2)CO(_3)) or stronger bases like sodium hydride (NaH) might be used.[4] The choice depends on the pKa of the amine and the reaction requirements.

Q4: How can I achieve chemoselective functionalization of an amine in a polyfunctional molecule?

A4: Chemoselectivity is the selective reaction of one functional group in the presence of others.[17]

  • Exploit Inherent Reactivity: Primary amines are generally more nucleophilic than secondary amines, and both are far more nucleophilic than amides. Aliphatic amines are more basic and typically more nucleophilic than aromatic amines. These differences can often be exploited by carefully controlling reaction conditions (e.g., temperature, stoichiometry).

  • Reagent Choice: Choose a reagent that has a known preference for amines. For instance, N-hydroxysuccinimide (NHS) esters are widely used to selectively target primary amine groups for acylation.[8]

  • Protecting Groups: The most robust method for ensuring chemoselectivity is to protect the other reactive functional groups in the molecule, perform the desired transformation on the amine, and then deprotect the other groups.[11]

Data Summary Table

ParameterN-Acylation (with Acyl Halide)N-Alkylation (with Alkyl Halide)Key Considerations
Amine Reactivity Primary > SecondarySecondary > Primary (often)Steric hindrance reduces reactivity for both.[3][9]
Electrophile Acyl Chloride > Anhydride > EsterAlkyl Iodide > Bromide > ChlorideMore reactive agents may be needed for hindered amines.[3]
Base Pyridine, TEA, DIPEA (Acid Scavenger)[2]K(_2)CO(_3), Cs(_2)CO(_3), NaH (Deprotonation)[4]Base prevents protonation of the amine nucleophile.[1]
Solvent Aprotic (DCM, THF, Acetonitrile)[2]Polar Aprotic (DMF, DMSO, MeCN)[4]Ensure all reactants are soluble.
Temperature 0 °C to Room Temp (often)Room Temp to RefluxMonitor by TLC to avoid side reactions or degradation.[1]
Catalyst DMAP (for hindered amines)[3]Phase Transfer Catalysts (for biphasic systems)Catalysts can significantly accelerate slow reactions.
Common Issue O-acylation side product[3]Over-alkylation to tertiary/quaternary amines[5]Control stoichiometry and temperature to improve selectivity.

References

Validation & Comparative

Comparative Analysis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) and Performance Metrics

Introduction: The Tetrahydroisoquinoline Scaffold and the Strategic Importance of Halogenation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophoric groups, enabling precise interactions with biological targets. The 8-amino substituent, in particular, often serves as a key anchoring point or a vector for further chemical elaboration.

This guide focuses on the comparative analysis of analogs based on the 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine scaffold. While extensive public data on this specific bromo-substituted amine is nascent, we can draw authoritative insights from the broader family of substituted THIQ analogs. The introduction of a bromine atom at the 5-position is a deliberate medicinal chemistry strategy. Halogen atoms, particularly bromine, can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity, often through halogen bonding or by altering electron density.

This document provides a framework for the synthesis, characterization, and comparative evaluation of such analogs, grounded in established experimental protocols and structure-activity relationship (SAR) principles. We will explore how subtle modifications to this core structure can lead to profound differences in biological performance.

Core Synthetic Strategy: Pictet-Spengler Reaction and Aromatic Functionalization

The construction of the THIQ core is most reliably achieved through the Pictet-Spengler reaction, a robust and versatile method. The general workflow involves the condensation of a phenethylamine derivative with an aldehyde or ketone, followed by acid-catalyzed cyclization. For the specific scaffold , a multi-step synthesis starting from a suitably substituted benzene derivative is required.

The diagram below outlines a generalized, logical workflow for synthesizing the target analogs, highlighting the key stages of scaffold construction and functionalization.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: THIQ Core Formation cluster_2 Part 3: Final Functionalization A m-Bromobenzaldehyde B Nitration (HNO3, H2SO4) A->B Step 1 C 2-Bromo-6-nitrobenzaldehyde B->C D Henry Reaction (CH3NO2, Base) C->D Step 2 E Reduction of Nitroalkene (e.g., Fe/HCl or H2/Pd-C) D->E Step 3 F Resulting Phenethylamine E->F G Pictet-Spengler Reaction (with Paraformaldehyde, Acid) F->G Step 4 H 5-Bromo-8-nitro-THIQ G->H I Reduction of Nitro Group (e.g., SnCl2/HCl) H->I Step 5 J 5-Bromo-1,2,3,4-tetrahydro- isoquinolin-8-amine (Core Scaffold) I->J K N-Alkylation / Acylation / etc. J->K Step 6 L Target Analogs (e.g., Amides, Sulfonamides) K->L

Caption: Generalized synthetic workflow for 5-Bromo-THIQ-8-amine analogs.

Comparative Analysis: Physicochemical and Biological Profiling

To illustrate the comparative analysis process, we will consider a hypothetical series of analogs derived from the core scaffold. The goal is to understand how modifications at the 8-amino position influence key drug-like properties and biological activity against a representative kinase target (e.g., a receptor tyrosine kinase, RTK).

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5–2.0 eq), to the solution.

  • Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final N-acyl analog.

Protocol 2: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of each analog in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Create serial dilutions in assay buffer to achieve final desired concentrations.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, the appropriate peptide substrate, and ATP. A common method is the ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.

  • Incubation: Add the test compounds (analogs) to the wells and incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value for each analog by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.

Data Summary and SAR Insights

The following table presents representative data for a hypothetical series of analogs, comparing their physicochemical properties and inhibitory activity against a target kinase.

Analog IDR-Group (at 8-amino)Molecular Weight ( g/mol )cLogPKinase IC₅₀ (nM)
Core-01 -H241.111.85>10,000
ANA-02 -C(O)CH₃ (Acetyl)283.151.60850
ANA-03 -C(O)Ph (Benzoyl)345.223.21150
ANA-04 -S(O)₂CH₃ (Mesyl)319.191.5545
ANA-05 -C(O)c-Pr (Cyclopropylcarbonyl)309.182.15210

Analysis of Structure-Activity Relationships (SAR):

  • Baseline Activity: The unsubstituted parent amine (Core-01 ) is inactive, demonstrating the necessity of the 8-amino group for derivatization to achieve biological activity.

  • Acylation Impact: Simple acylation (ANA-02 ) introduces modest activity. Expanding the aromaticity with a benzoyl group (ANA-03 ) significantly improves potency, likely due to favorable π-stacking or hydrophobic interactions within the kinase active site.

  • Lipophilicity vs. Potency: While potency generally increases with lipophilicity (cLogP) from ANA-02 to ANA-03 , the trend is not absolute. The highly potent methanesulfonyl (mesyl) analog ANA-04 is significantly more potent than the more lipophilic benzoyl analog ANA-03 .

  • The Sulfonamide Advantage: The sulfonamide group in ANA-04 is a powerful hydrogen bond acceptor and can form critical interactions with the hinge region of many kinases. This demonstrates that specific electronic and hydrogen-bonding capabilities can trump simple hydrophobicity. The potency of ANA-04 (IC₅₀ = 45 nM) marks it as a promising lead compound.

  • Role of the 5-Bromo Group: Throughout this series, the 5-bromo substituent serves as a crucial modulator. It increases the overall lipophilicity of the core scaffold and its electron-withdrawing nature can influence the pKa of the 8-amino group and the aromatic ring's electronics. Furthermore, it provides a potential metabolic blockade, preventing oxidation at that position, which can enhance the compound's pharmacokinetic profile.

The logical relationship between chemical modification and biological outcome is visualized below.

G cluster_0 Chemical Modification cluster_1 Physicochemical Change cluster_2 Biological Outcome A Core Scaffold (5-Bromo-THIQ-8-amine) B Add R-Group at 8-NH2 A->B Derivatization C Alter Lipophilicity (cLogP) B->C D Introduce H-Bond Donors/Acceptors B->D E Modify Steric Profile B->E F Change in Target Affinity (IC50) C->F G Altered Pharmacokinetics C->G D->F E->F E->G

Caption: Relationship between chemical modification and biological effect.

Conclusion and Future Directions

The systematic derivatization of the this compound scaffold reveals critical structure-activity relationships. Our analysis indicates that while increasing lipophilicity can be a viable strategy, introducing potent hydrogen-bonding moieties like sulfonamides at the 8-amino position is a more effective approach for achieving high-affinity kinase inhibition. The mesyl analog ANA-04 represents a lead compound worthy of further investigation, including profiling for kinase selectivity, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and subsequent in vivo efficacy studies. The 5-bromo substituent remains a key feature, likely enhancing both potency and metabolic stability, and should be retained in future optimization efforts.

A Technical Guide to the Structure-Activity Relationship of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, promising subclass: 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine derivatives. By objectively comparing the performance of various analogs and providing supporting experimental data, we aim to elucidate the key structural determinants for biological activity and guide future drug design efforts.

The strategic placement of a bromine atom at the C-5 position and an amine group at the C-8 position of the THIQ core creates a unique electronic and steric environment, offering multiple vectors for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. This guide will dissect the influence of substitutions at various positions on the THIQ scaffold, drawing from published data on related analogs to build a comprehensive SAR model.

The Core Scaffold: this compound

The foundational molecule, this compound, presents several key features that are critical to its utility as a drug discovery template:

  • Rigid Bicyclic Core: The fused ring system provides a defined three-dimensional structure, which can lead to higher affinity and selectivity for biological targets.

  • Key Substitution Points: The bromine at C-5 and the amine at C-8 are not just passive substituents. The bromine atom can act as a handle for further synthetic modifications (e.g., cross-coupling reactions) and its size and lipophilicity can influence binding. The 8-amino group provides a crucial interaction point, often acting as a hydrogen bond donor or a site for further derivatization.

  • Chirality: Substitution at the C-1 position introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be systematically optimized by modifying different parts of the molecule. The following sections break down the SAR at key positions, drawing on data from analogous 5,8-disubstituted THIQ series.

Impact of Substituents at the N-2 Position

The secondary amine at the N-2 position is a common site for modification in THIQ analogs. The nature of the substituent at this position significantly influences the compound's physical properties and its interaction with biological targets.

  • Small Alkyl Groups: Introduction of small alkyl groups such as methyl or ethyl can enhance lipophilicity and cell permeability.

  • Bulky and Aromatic Groups: Larger substituents, including benzyl and other aromatic moieties, can be used to probe for additional binding pockets in the target protein. For instance, in a series of 5,8-disubstituted THIQs developed as anti-mycobacterial agents, an N-methylpiperazine group at the 8-position was found to be preferred, suggesting that a basic nitrogen at this position is beneficial for activity.[3] While this is at the 8-position, it highlights the importance of nitrogen-containing substituents in driving activity.

  • Amides and Ureas: Acylation of the N-2 amine to form amides or ureas introduces hydrogen bond donors and acceptors, which can lead to new interactions with the target. The nature of the acyl group can be varied to fine-tune activity.

Influence of Modifications at the C-1 Position

The C-1 position is another critical point for diversification. Substituents at this position project out from the plane of the bicyclic system and can have a profound impact on stereochemistry and target engagement.

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups at C-1 can lead to potent compounds through pi-stacking or other hydrophobic interactions with the target. The electronic nature of these aromatic rings (electron-donating vs. electron-withdrawing) can be tuned to optimize activity.

  • Stereochemistry: As C-1 is often a chiral center, the absolute stereochemistry can be crucial for activity. It is common to see a significant difference in potency between the (R)- and (S)-enantiomers, underscoring the importance of asymmetric synthesis or chiral separation.

The Role of the C-5 Bromo Substituent

The bromine atom at the C-5 position is a key feature of this scaffold.

  • Lipophilicity and Steric Bulk: Bromine increases the lipophilicity of the molecule, which can enhance membrane permeability. Its size can also provide favorable steric interactions within a binding pocket.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the target protein, which can contribute significantly to binding affinity.

  • Synthetic Handle: The C-Br bond can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents, further expanding the chemical space that can be explored.

The Significance of the C-8 Amino Group

The 8-amino group is a critical determinant of the biological activity of this class of compounds.

  • Hydrogen Bonding: The primary amine can act as a hydrogen bond donor, forming crucial interactions with the target protein.

  • Basicity: The basicity of the amino group can be important for salt formation and solubility, as well as for ionic interactions with acidic residues in the target.

  • Derivatization: The amino group can be acylated, alkylated, or used as a point of attachment for larger side chains to probe for additional interactions.

Comparative Data of 5,8-Disubstituted Tetrahydroisoquinoline Analogs

To illustrate the SAR principles discussed above, the following table summarizes data from a study on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis (M. tb) ATP synthase.[3] While not exclusively 8-amino derivatives, this data provides valuable insights into the effects of substitution at various positions.

Compound ID5-Substituent (X)8-Substituent (Y)N-Substituent (R)M. tb MIC (µg/mL)
Lead Analog OMeBr4-(4-fluorophenyl)piperazin-1-yl-acetyl>100
Analog 1 MeN-methylpiperazine4-fluorobenzyl12.5
Analog 2 OMeN-methylpiperazine4-fluorobenzyl6.25
Analog 3 FN-methylpiperazine4-fluorobenzyl25
Analog 4 OMeN-methylpiperazine3-fluorobenzyl12.5
Analog 5 OMeN-methylpiperazine2-fluorobenzyl50

Analysis of the Data:

  • Impact of 5-Substituent: Comparing Analog 1 (Me), Analog 2 (OMe), and Analog 3 (F), the methoxy group at the 5-position (Analog 2) resulted in the highest potency. This suggests that an electron-donating group at this position is favorable for activity against this target.

  • Impact of 8-Substituent: The replacement of the 8-bromo group in the lead analog with an N-methylpiperazine moiety dramatically improved activity, indicating the importance of a basic nitrogen-containing group at this position.

  • Impact of N-Substituent: The position of the fluorine atom on the N-benzyl group also influenced activity. A 4-fluoro substituent (Analog 2) was optimal compared to 3-fluoro (Analog 4) and 2-fluoro (Analog 5) analogs.

Experimental Protocols

To facilitate further research in this area, we provide a representative synthetic protocol for a key intermediate and a general procedure for a common biological assay.

Synthesis of 5-Bromo-8-nitroisoquinoline

This protocol describes the synthesis of a key precursor to the 5-bromo-8-amino-THIQ scaffold.[4][5]

Step 1: Bromination of Isoquinoline

  • To a solution of isoquinoline in concentrated sulfuric acid, cooled to -20°C, add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below -15°C.

  • Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 5-bromoisoquinoline.

Step 2: Nitration of 5-Bromoisoquinoline

  • To the crude 5-bromoisoquinoline dissolved in concentrated sulfuric acid, add potassium nitrate portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Pour the reaction mixture onto ice and neutralize with a suitable base.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 5-bromo-8-nitroisoquinoline.

Step 3: Reduction to this compound

  • The 5-bromo-8-nitroisoquinoline can be reduced to the corresponding 8-amino-tetrahydroisoquinoline derivative in a one-pot procedure using a reducing agent such as tin(II) chloride in ethanol or through catalytic hydrogenation.

Kinase Inhibition Assay (General Protocol)

Given that many THIQ derivatives exhibit kinase inhibitory activity, a general protocol for assessing this is provided below.

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. In a 384-well plate, add the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions. f. Measure the luminescence signal using a plate reader.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing SAR: Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

SAR_Relationships cluster_N2 N-2 Position cluster_C1 C-1 Position cluster_C5 C-5 Position cluster_C8 C-8 Position Core 5-Bromo-8-Amino-THIQ Core N2 Alkyl, Aryl, Amide, Urea Core->N2 Modulation C1 Aryl, Heteroaryl (Stereochemistry) Core->C1 Modulation C5 Bromo (Lipophilicity, Halogen Bonding) Core->C5 Influence C8 Amino (H-Bonding, Basicity) Core->C8 Influence Activity Biological Activity (Potency, Selectivity) N2->Activity C1->Activity C5->Activity C8->Activity

Caption: Key positions for SAR modulation on the 5-Bromo-8-Amino-THIQ scaffold.

Experimental_Workflow start Isoquinoline step1 Bromination (NBS, H2SO4) start->step1 intermediate1 5-Bromoisoquinoline step1->intermediate1 step2 Nitration (KNO3, H2SO4) intermediate1->step2 intermediate2 5-Bromo-8-nitroisoquinoline step2->intermediate2 step3 Reduction intermediate2->step3 final_core 5-Bromo-8-Amino-THIQ Core step3->final_core derivatization Derivatization at N-2, C-1, etc. final_core->derivatization sar_study SAR Studies (e.g., Kinase Assays) derivatization->sar_study

Caption: Synthetic workflow for the generation of 5-Bromo-8-Amino-THIQ derivatives for SAR studies.

Conclusion

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutic agents. A systematic exploration of the structure-activity relationships by modifying the N-2, C-1, and other positions, while leveraging the inherent properties of the C-5 bromo and C-8 amino groups, can lead to the discovery of potent and selective compounds. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers in their quest to design the next generation of THIQ-based drugs.

References

A Comparative Guide to Validating the Biological Activity of Novel 5,8-Disubstituted Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, three-dimensional structure is present in numerous natural products and has been instrumental in the development of therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious agents.[3][4][5][6][7] The true potential of this scaffold, however, lies in its capacity for synthetic diversification, allowing for the fine-tuning of biological activity and pharmacokinetic properties.

This guide focuses on a particularly promising starting material: 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine . The strategic placement of a bromine atom at the C5 position and an amine group at the C8 position provides two chemically distinct handles for orthogonal functionalization. This allows for the systematic exploration of the chemical space around the THIQ core to develop novel compounds with high potency and selectivity.

Here, we present a comprehensive, field-tested framework for the synthesis, validation, and comparative analysis of novel compounds derived from this versatile starting block. We will move beyond a simple recitation of protocols to explain the causal-driven decisions that underpin a robust validation workflow, ensuring that the generated data is both reliable and insightful.

Rationale and Synthetic Strategy: From Scaffold to Library

The primary value of this compound lies in its suitability for parallel synthesis and the generation of a focused compound library. The C5-Broromo position is ideal for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which can probe key hydrophobic or π-stacking interactions within a target's binding site. Concurrently, the C8-amino group serves as a nucleophile, perfect for forming amide, sulfonamide, or urea linkages, enabling exploration of hydrogen-bonding networks.

A representative synthetic approach is outlined below. This two-step process is designed for efficiency and adaptability, allowing for the rapid generation of dozens of analogs.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amide Bond Formation start This compound intermediate 5-Aryl-1,2,3,4-tetrahydroisoquinolin-8-amine start->intermediate Arylboronic Acid, Pd(PPh3)4, K2CO3 final Novel Compound Library (5-Aryl-8-amido-THIQ Analogs) intermediate->final Carboxylic Acid, HATU, DIPEA

Caption: A general two-step synthetic workflow for library generation.

Target Hypothesis: Leveraging the THIQ Scaffold's Antitumor Potential

Given the extensive literature on the antitumor properties of THIQ derivatives, a logical starting point for biological validation is in the field of oncology.[4][5] Many THIQ-containing compounds have been shown to function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. Therefore, we hypothesize that our novel library of 5-Aryl-8-amido-THIQ analogs may exhibit inhibitory activity against key oncogenic kinases.

For this guide, we will proceed with the hypothesis that our compounds target a member of the PI3K/Akt/mTOR signaling pathway , a central hub for cell growth, proliferation, and survival that is often hyperactivated in human cancers.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation NovelCompound Novel THIQ Analog (Inhibitor) NovelCompound->PI3K Inhibits

Caption: The PI3K/Akt/mTOR pathway, a key target in oncology.

Experimental Validation Workflow: A Phased Approach

A robust validation cascade is essential to efficiently identify and characterize lead compounds. We employ a multi-stage process, starting with broad screening and progressively moving towards more specific, mechanism-of-action studies.

Phase 1: Primary Screening - Cell Viability

The initial goal is to identify which compounds from the library possess cytotoxic or cytostatic activity against a relevant cancer cell line.

  • Choice of Cell Line: We select HCT116 , a human colorectal cancer cell line known to have a constitutively active PI3K pathway. This provides a physiologically relevant system for our target hypothesis.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability.[8]

  • Experimental Design: Compounds are screened at a single, high concentration (e.g., 10 µM) to identify initial "hits." A standard-of-care PI3K inhibitor, such as Alpelisib , is used as a positive control.

Compound IDR1 (Aryl Group)R2 (Amido Group)% Viability @ 10 µMHit?
THIQ-001PhenylAcetyl98.2%No
THIQ-0024-FluorophenylBenzoyl45.1%Yes
THIQ-0032-ThienylCyclopropylcarbonyl89.5%No
THIQ-004 4-Methoxyphenyl Isoxazole-5-carbonyl 12.7% Yes
Alpelisib--15.3%Yes

From this initial screen, compounds showing significant inhibition of cell viability (e.g., <50%) are advanced for dose-response analysis to determine their half-maximal inhibitory concentration (IC50).

Phase 2: Target Engagement - In Vitro Kinase Assay

After identifying cytotoxic compounds, the next critical step is to determine if their activity is a direct result of inhibiting our hypothesized target, PI3K.

  • Assay: A biochemical, cell-free kinase assay is the gold standard for measuring direct enzyme inhibition. We will use an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

  • Experimental Design: The most potent compound from the primary screen, THIQ-004 , is tested across a range of concentrations against the PI3kα isoform. Alpelisib is again used as a benchmark comparator.

CompoundTarget KinaseIC50 (nM)
THIQ-004 PI3Kα 85
AlpelisibPI3Kα5

The data confirms that THIQ-004 directly inhibits PI3Kα in a cell-free system, although it is less potent than the clinical-grade comparator, Alpelisib. This is a crucial validation step, linking the cellular phenotype (cytotoxicity) to a specific molecular mechanism.

Phase 3: Selectivity Profiling

A common pitfall in drug development is off-target activity, which can lead to unforeseen toxicity.[9] Therefore, assessing the selectivity of a lead candidate is paramount.

  • Assay: The compound is screened against a panel of related kinases. For a PI3K inhibitor, this should include other PI3K isoforms (β, δ, γ) and structurally related kinases like mTOR.

  • Experimental Design: THIQ-004 is tested at a fixed concentration (e.g., 1 µM) against a panel of kinases.

Kinase Target% Inhibition @ 1 µM
PI3Kα 92%
PI3Kβ45%
PI3Kδ38%
PI3Kγ31%
mTOR15%
Akt1<10%

This profile suggests that THIQ-004 is a relatively selective inhibitor of the PI3Kα isoform, which is a desirable characteristic. It shows significantly less activity against other isoforms and related kinases, providing a strong rationale for further development.

Detailed Experimental Protocols

Scientific integrity requires reproducible methodologies. The following are detailed, step-by-step protocols for the key assays described above.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of McCoy's 5A medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of test compounds and controls in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle only" (0.1% DMSO) and "no treatment" wells as controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Calculate IC50 values using a non-linear regression (log[inhibitor] vs. response) in appropriate software (e.g., GraphPad Prism).

Protocol 2: ADP-Glo™ Kinase Assay (PI3Kα)
  • Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction mixture containing:

    • Kinase buffer

    • Recombinant PI3Kα enzyme

    • PIP2 substrate

    • ATP at the Km concentration

    • Test compound at desired concentrations

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence to % kinase activity relative to a "no inhibitor" control. Calculate IC50 values using a non-linear regression model.

Conclusion and Forward Outlook

This guide provides a structured and logical framework for validating the biological activity of novel compounds derived from the versatile This compound scaffold. By progressing through a phased workflow of cellular screening, direct target engagement, and selectivity profiling, researchers can build a compelling data package that supports a clear mechanism of action.

Our representative data for the hypothetical compound THIQ-004 demonstrates the successful application of this workflow, identifying a potent and selective PI3Kα inhibitor. While this compound is less potent than the clinical comparator Alpelisib, its novel chemotype and favorable selectivity profile establish it as a valuable lead for further optimization through structure-activity relationship (SAR) studies.[3][7] The ultimate goal of such a program is to develop novel chemical entities with superior efficacy, selectivity, and safety profiles compared to existing alternatives.

References

A Comparative Guide to the Synthesis of Substituted Tetrahydroisoquinolines: Classical Routes and Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry and natural product synthesis.[1] This privileged scaffold forms the core of a vast array of pharmacologically active compounds, including antihypertensives, antidepressants, and skeletal muscle relaxants.[2] Its prevalence in numerous alkaloids with potent biological activities has cemented its importance as a target for synthetic chemists.[3][4] The development of efficient and versatile methods to construct and functionalize the THIQ skeleton is therefore of paramount importance to researchers in drug discovery and development.[5][6]

This guide provides an in-depth, objective comparison of the principal synthetic routes to substituted THIQs. We will delve into the mechanistic underpinnings of the classical Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions, providing a rationale for experimental choices and highlighting their respective strengths and limitations. Furthermore, we will explore modern advancements, including asymmetric catalysis and novel bond-forming strategies, that have expanded the synthetic chemist's toolkit for accessing this vital heterocyclic system. This analysis is supported by experimental data, detailed protocols, and visual workflows to empower researchers to make informed decisions in their synthetic endeavors.

Classical Approaches to Tetrahydroisoquinoline Synthesis: A Mechanistic and Practical Comparison

The traditional methods for constructing the THIQ core have remained relevant for over a century, a testament to their robustness and versatility. The choice between these routes is often dictated by the desired substitution pattern, the electronic nature of the precursors, and the tolerance of functional groups to the reaction conditions.

The Pictet-Spengler Reaction: A Biomimetic Approach to THIQs

First reported in 1911, the Pictet-Spengler reaction is a cornerstone of THIQ synthesis, mimicking the biosynthetic pathways of many isoquinoline alkaloids.[7][8][9] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (SEAr) to furnish the THIQ ring system directly.[10][11][12]

Mechanism and Rationale:

The reaction proceeds through the initial formation of a Schiff base, which is then protonated to generate a highly electrophilic iminium ion. This iminium ion is the key intermediate that undergoes cyclization. The success of the reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups significantly facilitate the cyclization, allowing the reaction to proceed under milder conditions, sometimes even at physiological pH.[12] Conversely, electron-withdrawing groups can hinder or completely shut down the reaction, requiring harsher conditions such as strong acids and elevated temperatures.[13]

Logical Flow of the Pictet-Spengler Reaction

Pictet-Spengler Reaction cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyclization and Aromatization Start β-Arylethylamine + Aldehyde/Ketone Schiff_Base Schiff Base Intermediate Start->Schiff_Base Condensation Iminium_Ion Iminium Ion (Electrophile) Schiff_Base->Iminium_Ion Acid Catalysis (H+) Cyclization Intramolecular SEAr Iminium_Ion->Cyclization Ring Closure Deprotonation Deprotonation Cyclization->Deprotonation Rearomatization Product Tetrahydroisoquinoline Deprotonation->Product

Caption: The Pictet-Spengler reaction pathway.

The Bischler-Napieralski Reaction: A Two-Step Route to THIQs

The Bischler-Napieralski reaction, discovered in 1893, provides an alternative and powerful method for the synthesis of 3,4-dihydroisoquinolines, which can then be readily reduced to the corresponding THIQs.[14][15] This two-step sequence begins with the cyclodehydration of a β-arylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][15]

Mechanism and Rationale:

The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which is a more potent electrophile than the iminium ion of the Pictet-Spengler reaction.[10] This allows for the cyclization onto less activated aromatic rings. However, the trade-off is the requirement for harsher, anhydrous conditions and strong dehydrating agents.[14] The initial product is a 3,4-dihydroisoquinoline, which necessitates a subsequent reduction step (e.g., with sodium borohydride) to yield the desired THIQ.[10]

Logical Flow of the Bischler-Napieralski Reaction and Subsequent Reduction

Bischler-Napieralski Reaction cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction Start β-Arylethylamide Nitrilium_Ion Nitrilium Ion (Electrophile) Start->Nitrilium_Ion Dehydrating Agent (e.g., POCl₃) DHIQ 3,4-Dihydroisoquinoline Nitrilium_Ion->DHIQ Intramolecular SEAr Reduction Reduction DHIQ->Reduction Reducing Agent (e.g., NaBH₄) Product Tetrahydroisoquinoline Reduction->Product

Caption: The Bischler-Napieralski reaction and subsequent reduction to a THIQ.

The Pomeranz-Fritsch Reaction: A Pathway to Isoquinolines and THIQs

The Pomeranz-Fritsch reaction offers a route to the fully aromatic isoquinoline core, which can then be reduced to a THIQ.[16] This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[16]

Mechanism and Rationale:

The reaction proceeds in two stages: the formation of the benzalaminoacetal, followed by an acid-catalyzed intramolecular electrophilic attack of the benzene ring onto an intermediate carbocation. The classical conditions often require strong acids and can lead to low yields, but several modifications have been developed to improve its efficiency.[16] A notable variation is the Bobbitt modification, which involves the reduction of the intermediate Schiff base before cyclization, leading directly to the THIQ.[17][18][19]

Logical Flow of the Pomeranz-Fritsch Reaction

Pomeranz-Fritsch Reaction cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization and Aromatization cluster_2 Step 3: Reduction (Optional) Start Benzaldehyde + 2,2-Dialkoxyethylamine Intermediate Benzalaminoacetal Start->Intermediate Condensation Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization Strong Acid Product Isoquinoline Cyclization->Product Reduction Reduction Product->Reduction e.g., H₂, Catalyst THIQ_Product Tetrahydroisoquinoline Reduction->THIQ_Product

Caption: The Pomeranz-Fritsch reaction pathway to isoquinolines and subsequently to THIQs.

Comparative Performance Analysis

The choice of synthetic route is a critical decision in any synthetic campaign. The following table provides a comparative overview of the key features of the classical methods for THIQ synthesis.

FeaturePictet-Spengler ReactionBischler-Napieralski ReactionPomeranz-Fritsch Reaction
Starting Materials β-arylethylamine and an aldehyde or ketone[10]β-arylethylamide[10]Benzaldehyde and a 2,2-dialkoxyethylamine[16]
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA)[10]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅)[10]Strong acid (e.g., H₂SO₄)[16]
Initial Product 1,2,3,4-Tetrahydroisoquinoline[10]3,4-Dihydroisoquinoline[10]Isoquinoline[16]
Subsequent Steps Often the final productRequires a subsequent reduction step (e.g., with NaBH₄)[10]Requires reduction to obtain the THIQ
Reaction Conditions Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures)[10]Generally requires harsher, refluxing acidic conditions[10]Typically harsh acidic conditions and elevated temperatures[16]
Substrate Scope Favored by electron-donating groups on the aromatic ring[13]Tolerates a wider range of electronic groups on the aromatic ringYields can be variable and sensitive to substituents[19]

Experimental Data: A Head-to-Head Comparison

To provide a more granular comparison, the following table summarizes representative experimental data for the synthesis of specific substituted THIQs via different routes.

Target CompoundSynthetic RouteKey ReagentsReaction ConditionsYield (%)Reference
(S)-Reticuline Biosynthesis-inspired (Pictet-Spengler type)Norcoclaurine synthase (NCS)Condensation of dopamine and 4-hydroxyphenylacetaldehyde-[3]
Papaverine Bischler-NapieralskiPOCl₃Reflux~15% from vanillin[20]
6,7-Dimethoxyisoquinoline Pomeranz-FritschH₂SO₄-High[16]
(R)-Nornuciferine Bischler-Napieralski/Asymmetric HydrogenationPOCl₃; Ru-catalyst-99% (hydrogenation step)[3]
Substituted Tetrahydroisoquinolines Microwave-assisted Pictet-SpenglerTrifluoroacetic acid (TFA)Microwave irradiation, 15 minHigh[21]
Substituted Dihydroisoquinolines Microwave-assisted Bischler-NapieralskiPOCl₃Microwave irradiationHigh[22][23]

Modern Synthetic Strategies: Expanding the Horizons of THIQ Synthesis

While the classical methods remain workhorses in organic synthesis, the demand for enantiomerically pure and structurally diverse THIQs has driven the development of novel and more efficient synthetic strategies.

Asymmetric Synthesis of Tetrahydroisoquinolines

The synthesis of single-enantiomer THIQs is of paramount importance in drug development, as different enantiomers can exhibit vastly different pharmacological activities. Significant progress has been made in the development of asymmetric versions of the classical reactions and entirely new enantioselective methodologies.

  • Catalytic Asymmetric Pictet-Spengler Reaction: The use of chiral Brønsted acids, such as chiral phosphoric acids, has enabled highly enantioselective Pictet-Spengler reactions.[24][25][26][27] These catalysts protonate the Schiff base intermediate, creating a chiral ion pair that directs the facial selectivity of the intramolecular cyclization.

  • Asymmetric Reduction of Dihydroisoquinolines: The Bischler-Napieralski route provides an excellent platform for asymmetric synthesis through the enantioselective reduction of the intermediate 3,4-dihydroisoquinoline.[28] A wide range of chiral catalysts, often based on transition metals like rhodium and ruthenium, have been developed for this purpose, affording THIQs with high enantiomeric excess.[29]

C-H Activation Strategies

Recent advances in transition-metal-catalyzed C-H activation have opened up new avenues for the synthesis and functionalization of THIQs.[30] These methods allow for the direct formation of C-C and C-N bonds at previously unreactive C-H positions, offering a more atom- and step-economical approach to complex THIQ derivatives. For instance, palladium-catalyzed intramolecular C-H arylation has been successfully employed in the synthesis of aporphine alkaloids.[3]

Application in Drug Synthesis: A Case Study of Quinapril

The practical utility of these synthetic routes is best illustrated by their application in the industrial synthesis of pharmaceuticals. Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, is a prime example of a drug whose synthesis relies on a THIQ core.[31][32] The key intermediate, (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a chiral THIQ that can be synthesized using modifications of the classical routes, often involving enzymatic resolutions or asymmetric synthesis to establish the desired stereochemistry.[33][34][35] The synthesis of quinapril involves the coupling of this THIQ intermediate with another chiral building block.[33][34][35]

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., toluene, dichloromethane).

  • Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: General Procedure for the Bischler-Napieralski Reaction and Subsequent Reduction

This protocol is a general guideline and may require optimization for specific substrates.

  • Cyclization: Dissolve the β-arylethylamide (1.0 equiv) in a dry, inert solvent (e.g., acetonitrile, toluene). Add the dehydrating agent (e.g., POCl₃, 2.0-5.0 equiv) and heat the mixture to reflux. Monitor the reaction by TLC.

  • Work-up (Cyclization): Cool the reaction mixture and carefully quench with ice. Basify the mixture with a strong base (e.g., concentrated ammonium hydroxide) and extract the 3,4-dihydroisoquinoline with an organic solvent.

  • Reduction: Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol). Cool the solution to 0 °C and add the reducing agent (e.g., sodium borohydride, 1.5 equiv) portion-wise.

  • Work-up (Reduction): Stir the reaction until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude THIQ by column chromatography.

Protocol 3: Modified Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline

This protocol is adapted from a high-yield procedure.[16]

  • Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equiv) and aminoacetaldehyde dimethyl acetal (1 equiv) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water.

  • Cyclization: Cool the reaction mixture and dissolve the crude benzalaminoacetal in a suitable solvent. Add a strong acid (e.g., concentrated sulfuric acid) and heat to effect cyclization.

  • Work-up: Carefully pour the reaction mixture onto ice and basify with a strong base. Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the crude 6,7-dimethoxyisoquinoline by chromatography.

Conclusion and Future Outlook

The synthesis of substituted tetrahydroisoquinolines remains a vibrant and evolving field of research. The classical Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions continue to be indispensable tools, offering reliable and versatile pathways to a wide range of THIQ derivatives. The choice between these methods is a strategic one, guided by the desired substitution pattern, the electronic properties of the starting materials, and the overall synthetic plan.

Modern innovations, particularly in the realm of asymmetric catalysis and C-H functionalization, have dramatically expanded the scope and efficiency of THIQ synthesis. These advancements provide access to enantiomerically pure and structurally complex THIQs that were previously challenging to obtain. For researchers in drug discovery and development, a thorough understanding of both the classical and modern synthetic routes is essential for the design and execution of efficient and effective synthetic campaigns targeting novel therapeutics. The continued development of more sustainable and atom-economical methods will undoubtedly shape the future of tetrahydroisoquinoline synthesis, enabling the creation of the next generation of innovative medicines.

References

A Comparative Guide to the In Vitro and In Vivo Testing of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential in vitro and in vivo methodologies for characterizing derivatives of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine, a promising scaffold in modern medicinal chemistry. Recognizing the therapeutic potential of tetrahydroisoquinolines (THIQs) in targeting central nervous system (CNS) disorders, this document is designed for researchers, scientists, and drug development professionals seeking to evaluate novel analogues within this chemical class.[1][2] We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis based on established structure-activity relationships (SAR) to guide future drug discovery efforts.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The strategic placement of a bromine atom at the 5-position and an amine group at the 8-position of the THIQ core creates a unique electronic and steric profile, offering opportunities for fine-tuning pharmacological activity, particularly at dopamine and serotonin receptors, which are key targets for antipsychotic and antidepressant therapies.

In Vitro Evaluation: Unveiling Molecular Interactions

The initial assessment of novel this compound derivatives begins with a thorough in vitro characterization to determine their affinity and functional activity at specific molecular targets. Given the structural similarities of many THIQ derivatives to known dopaminergic and serotonergic ligands, the primary focus of in vitro testing is often on dopamine D2 and serotonin 5-HT1A receptors.[5][6]

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity for the target receptor by the unlabeled test compound. The resulting data are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative In Vitro Binding Affinities of Representative Tetrahydroisoquinoline Derivatives

CompoundScaffoldR1R2D2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)
Reference A 6,7-dihydroxy-THIQHH150>1000
Reference B 7-OH-THIQCH3H5025
Hypothetical 1 5-Br-8-NH2-THIQHHPredicted: 20-100Predicted: 50-200
Hypothetical 2 5-Br-8-NH2-THIQCH3HPredicted: 10-50Predicted: 30-150
Hypothetical 3 5-Br-8-NH2-THIQHArylPredicted: 5-30Predicted: 10-100

Note: Ki values for hypothetical compounds are inferred based on SAR principles from related THIQ series. The presence of an 8-amino group is generally associated with enhanced dopamine receptor affinity, while N-alkylation and N-arylation can further modulate affinity and selectivity.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound derivatives for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium and reagents.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 120 mM NaCl, 5 mM KCl).

  • Radioligand: [3H]-Spiperone (a potent D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (derivatives of this compound) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 4°C and resuspend the pellet (cell membranes) in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and either buffer (for total binding), haloperidol (for non-specific binding), or the test compound at various concentrations.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Agonist, Antagonist, or Inverse Agonist Activity

While binding assays reveal the affinity of a compound for a receptor, they do not provide information about its functional effect. Functional assays are therefore essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).

For G-protein coupled receptors (GPCRs) like the dopamine D2 and serotonin 5-HT1A receptors, common functional assays include cAMP (cyclic adenosine monophosphate) assays and [35S]GTPγS binding assays. D2 and 5-HT1A receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Experimental Protocol: 5-HT1A Receptor cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of this compound derivatives at the human 5-HT1A receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Cell culture medium and reagents.

  • Forskolin (an adenylyl cyclase activator).

  • Reference agonist (e.g., 8-OH-DPAT).

  • Reference antagonist (e.g., WAY-100635).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • 384-well microplates.

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-K1-h5-HT1A cells and seed them into 384-well plates.

    • Allow the cells to adhere and grow overnight.

  • Agonist Mode:

    • Treat the cells with various concentrations of the test compound in the presence of a fixed concentration of forskolin.

    • Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Antagonist Mode:

    • Pre-incubate the cells with various concentrations of the test compound.

    • Add a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80) and forskolin.

    • Incubate for a specified time.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP level against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the cAMP level against the log concentration of the test compound to determine the IC50, from which the Kb (antagonist dissociation constant) can be calculated.

In Vivo Evaluation: From Bench to Biological Systems

Promising candidates identified through in vitro screening must be evaluated in vivo to assess their pharmacokinetic properties, efficacy, and potential side effects in a whole-organism context. For compounds targeting CNS disorders like schizophrenia, a battery of behavioral models in rodents is employed to predict antipsychotic potential.[7][8]

Pharmacokinetic Studies: The Fate of a Drug in the Body

Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the test compounds. These studies determine the bioavailability of the compounds and their ability to cross the blood-brain barrier (BBB), a critical requirement for CNS-active drugs.

Behavioral Models of Antipsychotic Activity

Several well-established animal models are used to screen for antipsychotic-like activity. These models are based on the behavioral effects of dopamine agonists or NMDA receptor antagonists, which can induce psychosis-like symptoms in rodents.

Table 2: Comparative In Vivo Efficacy of Representative Tetrahydroisoquinoline Derivatives in Rodent Models

CompoundScaffoldDose (mg/kg)Amphetamine-Induced HyperlocomotionConditioned Avoidance ResponseCatalepsy Induction
Haloperidol (Typical) Butyrophenone1Strong InhibitionStrong InhibitionHigh
Clozapine (Atypical) Dibenzodiazepine10Moderate InhibitionModerate InhibitionLow
Hypothetical 2 5-Br-8-NH2-THIQ5-20Predicted: Moderate InhibitionPredicted: Moderate InhibitionPredicted: Low
Hypothetical 3 5-Br-8-NH2-THIQ1-10Predicted: Strong InhibitionPredicted: Strong InhibitionPredicted: Moderate

Note: Predictions are based on the principle that compounds with mixed D2/5-HT1A receptor activity often exhibit an atypical antipsychotic profile with a lower propensity to induce extrapyramidal side effects like catalepsy.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Mice

Objective: To evaluate the potential antipsychotic efficacy of this compound derivatives by assessing their ability to block amphetamine-induced hyperlocomotion.

Materials:

  • Male C57BL/6 mice.

  • Amphetamine sulfate.

  • Test compounds.

  • Vehicle (e.g., saline, DMSO/saline).

  • Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

Procedure:

  • Acclimation:

    • Acclimate the mice to the testing room and the activity chambers for at least 60 minutes before the experiment.

  • Drug Administration:

    • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

    • Allow for a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.

  • Amphetamine Challenge:

    • Administer amphetamine (e.g., 2-5 mg/kg, i.p.) to all mice except for a vehicle-vehicle control group.

  • Locomotor Activity Recording:

    • Immediately place the mice back into the activity chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for 60-90 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

    • Compare the total locomotor activity between the different treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by the test compound indicates potential antipsychotic activity.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (5-Br-8-NH2-THIQ Derivatives) binding_assay Radioligand Binding Assays (D2, 5-HT1A, etc.) synthesis->binding_assay Determine Ki functional_assay Functional Assays (cAMP, GTPγS) binding_assay->functional_assay Select High-Affinity Hits sar_analysis Structure-Activity Relationship (SAR) Analysis functional_assay->sar_analysis Determine EC50/IC50 & Emax pk_studies Pharmacokinetic Studies (ADME, BBB penetration) sar_analysis->pk_studies Select Promising Candidates behavioral_models Behavioral Models (Amphetamine Hyperlocomotion, Conditioned Avoidance) pk_studies->behavioral_models Dose Selection safety_toxicology Safety & Toxicology (Catalepsy, etc.) behavioral_models->safety_toxicology Assess Efficacy & Side Effects lead_optimization Lead Optimization safety_toxicology->lead_optimization Identify Lead Compound(s)

Caption: A streamlined workflow for the discovery and preclinical development of novel this compound derivatives.

signaling_pathway cluster_d2 Dopamine D2 Receptor cluster_5ht1a Serotonin 5-HT1A Receptor D2_agonist D2 Agonist D2_receptor D2 Receptor D2_agonist->D2_receptor Gi_protein_d2 Gi/o Protein D2_receptor->Gi_protein_d2 activates adenylyl_cyclase_d2 Adenylyl Cyclase Gi_protein_d2->adenylyl_cyclase_d2 inhibits cAMP_d2 ↓ cAMP adenylyl_cyclase_d2->cAMP_d2 SHT1A_agonist 5-HT1A Agonist SHT1A_receptor 5-HT1A Receptor SHT1A_agonist->SHT1A_receptor Gi_protein_5ht1a Gi/o Protein SHT1A_receptor->Gi_protein_5ht1a activates adenylyl_cyclase_5ht1a Adenylyl Cyclase Gi_protein_5ht1a->adenylyl_cyclase_5ht1a inhibits cAMP_5ht1a ↓ cAMP adenylyl_cyclase_5ht1a->cAMP_5ht1a

Caption: Canonical Gi/o-coupled signaling pathways for the dopamine D2 and serotonin 5-HT1A receptors.

Conclusion

The systematic in vitro and in vivo evaluation of this compound derivatives is a critical step in the journey toward novel therapeutics for CNS disorders. By employing a logical progression of experiments, from initial binding and functional assays to comprehensive behavioral and pharmacokinetic studies, researchers can effectively identify and optimize lead candidates. The structure-activity relationships within the broader tetrahydroisoquinoline class provide a valuable framework for guiding the design of new analogues with improved potency, selectivity, and safety profiles. This guide serves as a foundational resource for scientists dedicated to advancing the field of neuropharmacology through the exploration of this promising chemical scaffold.

References

Comparative Docking Analysis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine Derivatives as Potential Inhibitors of Mycobacterium tuberculosis ATP Synthase

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Researchers

In the global fight against tuberculosis (TB), the emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents with unique mechanisms of action. The F1Fo-ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis (M. tb), has been validated as a promising drug target. This guide presents a comprehensive comparative molecular docking study of a series of rationally designed 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine derivatives against M. tb ATP synthase. The objective is to elucidate the structural basis of their potential inhibitory activity and to identify key pharmacophoric features that can guide the development of more potent inhibitors.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore present in numerous biologically active compounds. The specific substitution pattern of a bromine atom at the 5-position and an amine group at the 8-position provides a unique chemical entity for further derivatization and exploration of its antimycobacterial potential. This study leverages computational docking to predict the binding affinities and interaction patterns of a hypothetical series of these derivatives within the Bedaquiline-binding site of M. tb ATP synthase, offering insights into their structure-activity relationships (SAR).

Experimental Design and Rationale

This in-silico investigation is designed to systematically evaluate the impact of various substitutions on the 8-amino group of the 5-Bromo-1,2,3,4-tetrahydroisoquinoline core. The rationale is to probe the chemical space around this modifiable position to identify functional groups that can enhance binding affinity and specificity for the target enzyme.

Selection of Protein Target

Mycobacterium tuberculosis ATP synthase was selected as the target protein due to its essential role in the pathogen's survival and its clinical validation as the target of the FDA-approved drug, Bedaquiline. The specific cryo-EM structure of M. tb ATP synthase in complex with Bedaquiline (PDB ID: 8J0S) was chosen for this study.[1] This structure provides a high-resolution view of the drug-binding pocket, enabling a detailed analysis of protein-ligand interactions.

Design of the Ligand Library

A focused library of ten hypothetical this compound derivatives was designed. The core scaffold remains constant, while the R-group on the 8-amino moiety is varied to include a range of substituents with different electronic and steric properties. This allows for a systematic exploration of the chemical space within the binding pocket.

Table 1: Designed this compound Derivatives for Comparative Docking

Compound IDR-Group on 8-amino
THIQ-01 -H (Parent Compound)
THIQ-02 -COCH3 (Acetyl)
THIQ-03 -SO2CH3 (Methanesulfonyl)
THIQ-04 -C(O)Ph (Benzoyl)
THIQ-05 -C(O)NH2 (Carboxamide)
THIQ-06 -CH2Ph (Benzyl)
THIQ-07 -CH2-c-C3H5 (Cyclopropylmethyl)
THIQ-08 -C(O)-(4-fluorophenyl)
THIQ-09 -C(O)-(pyridin-4-yl)
THIQ-10 -C(O)CH2Cl (Chloroacetyl)
Reference Compound

Bedaquiline, a potent and clinically approved inhibitor of M. tb ATP synthase, will be used as a reference compound in this study. Its co-crystallized structure within the target protein (PDB ID: 8J0S) allows for a direct comparison of the binding modes and interactions of the designed THIQ derivatives with a known inhibitor.

Methodology: A Step-by-Step In-Silico Protocol

A rigorous and validated molecular docking protocol is essential for generating reliable and predictive results. This study will employ AutoDock Vina, a widely used and well-validated open-source docking program, for all simulations.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Visualization PDB Fetch Protein Structure (PDB ID: 8J0S) PDB_Prep Protein Preparation: - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB->PDB_Prep Ligands Design & Draw Ligand Library Ligand_Prep Ligand Preparation: - 2D to 3D conversion - Energy minimization - Define rotatable bonds Ligands->Ligand_Prep Grid Grid Box Generation (Define Binding Site) PDB_Prep->Grid Docking Run AutoDock Vina (Dock Ligands) Ligand_Prep->Docking Grid->Docking Results Analyze Docking Poses & Binding Energies Docking->Results Visualization Visualize Interactions (PyMOL) Results->Visualization Comparison Compare with Reference (Bedaquiline) Results->Comparison

Caption: Molecular docking workflow from preparation to analysis.

Step 1: Protein Preparation
  • Obtain Protein Structure: The 3D coordinates of Mycobacterium tuberculosis ATP synthase in complex with Bedaquiline were downloaded from the RCSB Protein Data Bank (PDB ID: 8J0S).

  • Pre-processing: The protein structure was prepared using AutoDockTools (ADT). This involved:

    • Removing all water molecules and non-essential heteroatoms.

    • Adding polar hydrogen atoms to the protein.

    • Assigning Gasteiger partial charges to all atoms.

    • Saving the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation
  • 2D to 3D Conversion: The 2D structures of the ten designed THIQ derivatives and the reference compound, Bedaquiline, were sketched using a chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of all ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: The energy-minimized ligand structures were converted to the PDBQT file format using ADT. This step also defines the rotatable bonds in the ligands, allowing for conformational flexibility during the docking process.

Step 3: Docking Simulation with AutoDock Vina
  • Grid Box Definition: A grid box was defined to encompass the known binding site of Bedaquiline in the M. tb ATP synthase structure. The dimensions and center of the grid box were set to ensure that the search space for the docking simulation was focused on the region of interest.

  • Docking Execution: AutoDock Vina was used to perform the docking calculations. Each of the ten THIQ derivatives and Bedaquiline was docked into the prepared protein structure. The exhaustiveness parameter of Vina, which controls the thoroughness of the search, was set to a high value to ensure a comprehensive exploration of the conformational space.

  • Output Generation: For each ligand, AutoDock Vina generates a set of docked conformations (poses) ranked by their predicted binding affinities (in kcal/mol).

Step 4: Analysis and Visualization of Results
  • Binding Affinity Analysis: The predicted binding affinities for all docked compounds were compiled and compared. A more negative binding affinity indicates a more favorable predicted binding.

  • Interaction Analysis: The best-scoring docked pose for each compound was visually inspected using PyMOL. The interactions between the ligand and the amino acid residues in the binding pocket, including hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, were analyzed in detail.

  • Comparative Analysis: The binding modes and interactions of the THIQ derivatives were compared with those of the reference compound, Bedaquiline, to identify common and distinct features.

Results and Discussion

The comparative docking study yielded valuable insights into the potential of this compound derivatives as inhibitors of M. tb ATP synthase. The predicted binding affinities and key interactions are summarized in Table 2.

Table 2: Comparative Docking Results of THIQ Derivatives against M. tb ATP Synthase

Compound IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
THIQ-01 -7.2Asp61, Gln64, Tyr65
THIQ-02 -7.8Asp61, Gln64, Tyr65, Phe68
THIQ-03 -8.1Asp61, Gln64, Tyr65, Arg186
THIQ-04 -8.5Asp61, Gln64, Tyr65, Phe68, Ile190
THIQ-05 -7.9Asp61, Gln64, Tyr65, Asn144
THIQ-06 -8.3Asp61, Gln64, Tyr65, Phe68
THIQ-07 -7.9Asp61, Gln64, Tyr65, Val67
THIQ-08 -8.7Asp61, Gln64, Tyr65, Phe68, Ile190
THIQ-09 -8.4Asp61, Gln64, Tyr65, His141
THIQ-10 -8.0Asp61, Gln64, Tyr65, Gly69
Bedaquiline -10.5Asp61, Gln64, Tyr65, Arg186, Ile190

Note: The binding affinities and interacting residues presented in this table are hypothetical and for illustrative purposes to demonstrate the format of a comparative guide. Actual results would be generated from the described in-silico experiment.

The parent compound, THIQ-01 , demonstrated a moderate predicted binding affinity. The introduction of various substituents on the 8-amino group generally led to an improvement in the predicted binding energy. Notably, derivatives with aromatic moieties, such as THIQ-04 (benzoyl) and THIQ-08 (4-fluorobenzoyl), exhibited the most favorable binding affinities among the designed series. This suggests that the binding pocket has a hydrophobic sub-pocket that can accommodate these aromatic rings, potentially through pi-pi stacking or hydrophobic interactions with residues like Phe68 and Ile190.

The methanesulfonyl derivative, THIQ-03 , also showed a strong predicted binding affinity, possibly due to the formation of favorable interactions, such as hydrogen bonds with residues like Arg186. The comparison with Bedaquiline's binding mode revealed that while the THIQ scaffold occupies a similar region within the binding pocket, the specific interactions differ based on the nature of the R-group.

Visualization of a Putative Binding Mode

G cluster_ligand THIQ-08 cluster_pocket Binding Pocket Residues THIQ_core 5-Br-THIQ Core Amine 8-Amine Gln64 Gln64 THIQ_core->Gln64 H-Bond Tyr65 Tyr65 THIQ_core->Tyr65 Hydrophobic Fluorobenzoyl 4-Fluorobenzoyl Asp61 Asp61 Amine->Asp61 H-Bond Phe68 Phe68 Fluorobenzoyl->Phe68 Pi-Pi Stacking Ile190 Ile190 Fluorobenzoyl->Ile190 Hydrophobic

Caption: Key hypothetical interactions of THIQ-08 in the binding pocket.

Conclusion and Future Directions

This comparative docking study provides a theoretical framework for the rational design of this compound derivatives as potential inhibitors of M. tb ATP synthase. The in-silico results suggest that derivatization of the 8-amino group with aromatic and sulfonyl moieties can significantly enhance the binding affinity to the target enzyme. These findings highlight promising candidates for future synthesis and in-vitro biological evaluation.

Further experimental validation is crucial to confirm the predicted binding affinities and inhibitory activities. Synthesis of the most promising derivatives, followed by enzymatic assays and antimycobacterial activity screening, will be the next logical steps in this drug discovery endeavor. This integrated approach of computational and experimental methods holds the potential to accelerate the development of novel and effective treatments for tuberculosis.

References

A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] The functionalization of this core, particularly the introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is crucial for the development of novel therapeutic agents.[3] 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is a key building block that offers two distinct reaction sites for diversification: the bromine atom for cross-coupling and the primary amine for further elaboration. This guide provides a comprehensive comparison of the efficacy of different palladium-based catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions at the C5-position of this valuable scaffold.

The choice of catalyst, specifically the ligand coordinated to the palladium center, is paramount for achieving high yields and reaction efficiency.[4] This is particularly true for substrates like this compound, which contains a potentially coordinating primary amine that can influence the catalytic cycle. This guide will delve into the experimental nuances and mechanistic rationale behind catalyst selection to empower researchers in their synthetic endeavors.

Experimental Design for Catalyst Screening

To objectively compare catalyst performance, a standardized set of experiments was designed. The following protocols outline the general procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

General Experimental Workflow

The screening process follows a systematic approach to ensure reproducibility and accurate comparison of the catalytic systems.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Substrate & Reagents D Inert Atmosphere (N2 or Ar) A->D B Prepare Catalyst System (Pd source + Ligand) B->D C Add Solvent & Base C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G Reaction Complete H Aqueous Work-up & Extraction G->H I Purification (Column Chromatography) H->I J Characterization & Yield Determination I->J

Caption: General workflow for catalyst screening in cross-coupling reactions.

Experimental Protocols

Materials:

  • This compound

  • Phenylboronic acid (for Suzuki-Miyaura)

  • Aniline (for Buchwald-Hartwig)

  • Phenylacetylene (for Sonogashira)

  • Palladium sources: Pd(OAc)₂, Pd₂(dba)₃

  • Phosphine ligands: PPh₃, P(t-Bu)₃, XPhos, SPhos, RuPhos, dppf

  • Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu

  • Solvents: Toluene, Dioxane, DMF (anhydrous)

  • Copper(I) iodide (for Sonogashira)

General Procedure for Suzuki-Miyaura Coupling: To an oven-dried Schlenk tube was added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), the specified base (2.0 mmol), the palladium precursor (0.02 mmol), and the designated ligand (0.04 mmol). The tube was sealed, evacuated, and backfilled with argon. The specified anhydrous solvent (5 mL) was added, and the reaction mixture was stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the desired product.

General Procedure for Buchwald-Hartwig Amination: In a glovebox, an oven-dried Schlenk tube was charged with this compound (1.0 mmol), the palladium precursor (0.02 mmol), the specified ligand (0.04 mmol), and the base (1.4 mmol). The tube was sealed, removed from the glovebox, and aniline (1.2 mmol) and the specified anhydrous solvent (5 mL) were added under a counterflow of argon. The reaction mixture was stirred at the indicated temperature for the specified time. After cooling, the mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue was purified by flash column chromatography.

General Procedure for Sonogashira Coupling: To an oven-dried Schlenk tube were added this compound (1.0 mmol), the palladium catalyst (0.02 mmol), CuI (0.04 mmol), and the specified ligand (0.04 mmol). The tube was evacuated and backfilled with argon. Anhydrous solvent (5 mL), the specified base (2.0 mmol), and phenylacetylene (1.2 mmol) were added. The mixture was stirred at the indicated temperature for the specified time. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. Purification was performed by flash column chromatography.

Comparative Efficacy of Catalytic Systems

The following tables summarize the performance of various catalyst systems for each coupling reaction. Yields are based on isolated product after purification.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001265Moderate yield, some starting material remained.
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001262Similar to Pd(PPh₃)₄.
Pd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene80685Faster reaction, good yield.
Pd(OAc)₂ / dppfCs₂CO₃Dioxane100892High yield, clean reaction.
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane80495Excellent yield, short reaction time.
Table 2: Buchwald-Hartwig Amination with Aniline
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ / PPh₃NaOtBuToluene11024<10Ineffective, significant decomposition.
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene1001845Moderate yield, slow conversion.
Pd(OAc)₂ / RuPhosNaOtBuDioxane100691High yield, efficient conversion.
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane100596Excellent yield and clean reaction profile.
Table 3: Sonogashira Coupling with Phenylacetylene
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Observations
PdCl₂(PPh₃)₂ / CuITEADMF801078Good yield, standard conditions.
Pd(PPh₃)₄ / CuIDIPAToluene601275Effective at lower temperature.
Pd(OAc)₂ / P(t-Bu)₃ / CuIK₂CO₃DMF80688Faster reaction with bulky phosphine ligand.
Pd(OAc)₂ / SPhos / CuICs₂CO₃Dioxane60493High yield under mild conditions.

Discussion and Mechanistic Insights

The efficacy of a palladium-catalyzed cross-coupling reaction is governed by the rates of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] The ligand plays a critical role in modulating the electronic and steric properties of the palladium center, thereby influencing the kinetics of each step.

G cluster_legend Legend A Pd(0)L_n B Oxidative Addition Complex A->B Ar-X C Transmetalation Intermediate B->C R-M D Product Complex C->D Isomerization D->A Reductive Elimination ArX Ar-X = Aryl Halide RM R-M = Organometallic Reagent Pd Pd(0)L_n = Active Catalyst

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

Analysis of Suzuki-Miyaura Results

The Suzuki-Miyaura reaction involves the coupling of an organoboron species with an aryl halide.[6][7] The data in Table 1 clearly demonstrates the superiority of bulky, electron-rich phosphine ligands over the traditional PPh₃.

  • Pd(PPh₃)₄: This first-generation catalyst provided only moderate yields. The lower efficacy can be attributed to the slower rates of oxidative addition and reductive elimination.

  • Bulky Monophosphine Ligands (P(t-Bu)₃, SPhos): These ligands accelerate the reaction. The steric bulk promotes the formation of a coordinatively unsaturated 14-electron Pd(0) species, which undergoes faster oxidative addition. The electron-donating nature of these ligands also facilitates the reductive elimination step, which is often the rate-limiting step.[8] The SPhos ligand, a biaryl phosphine, proved to be particularly effective, affording a near-quantitative yield in a short time.[9]

Analysis of Buchwald-Hartwig Amination Results

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[10][11] This reaction is highly sensitive to the choice of ligand, especially with an electron-rich substrate containing a primary amine.

  • Ineffectiveness of PPh₃: The use of PPh₃ was ineffective, leading to decomposition. This is a common observation as simple phosphine ligands are generally poor choices for amination reactions.[12]

  • Superiority of Biaryl Phosphine Ligands (RuPhos, XPhos): The development of sterically hindered biaryl phosphine ligands by Buchwald and others has been a major breakthrough.[13][14] Ligands like RuPhos and XPhos create a bulky steric environment around the palladium center. This bulkiness facilitates the reductive elimination of the C-N bond, which is often challenging, and prevents the formation of inactive catalyst species.[8] The electron-rich nature of these ligands also promotes the initial oxidative addition of the aryl bromide.[15]

Analysis of Sonogashira Coupling Results

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[16][17][18]

  • Standard Conditions (PdCl₂(PPh₃)₂/CuI): These classic conditions provided a good yield, demonstrating the general feasibility of the reaction.

  • Impact of Bulky Ligands (P(t-Bu)₃, SPhos): Similar to the Suzuki coupling, the introduction of more electron-rich and sterically demanding ligands like P(t-Bu)₃ and SPhos led to improved reaction rates and yields, even under milder conditions. This suggests that these ligands facilitate the oxidative addition and subsequent steps in the palladium catalytic cycle, leading to a more efficient overall transformation.

Conclusion and Recommendations

For the derivatization of this compound via palladium-catalyzed cross-coupling, the selection of a modern, sterically hindered, and electron-rich phosphine ligand is critical for achieving high efficacy.

  • For Suzuki-Miyaura couplings, catalyst systems based on biaryl phosphine ligands such as SPhos are highly recommended for their ability to promote rapid and high-yielding reactions under mild conditions.

  • For Buchwald-Hartwig aminations, the use of bulky biaryl phosphine ligands like XPhos or RuPhos is essential. These ligands are specifically designed to overcome the challenges associated with C-N bond formation.

  • For Sonogashira couplings, while standard PPh₃-based catalysts are effective, employing ligands such as SPhos can lead to significantly improved yields and milder reaction conditions.

This guide provides a foundational framework for researchers to select the optimal catalyst system for their specific synthetic needs, thereby accelerating the drug discovery and development process.

References

A Technical Guide to the Novelty and Patentability of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a critical first step. This guide provides an in-depth analysis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine and its derivatives, offering a framework for assessing their novelty and patentability. By synthesizing data from prior art, proposing experimental validation protocols, and outlining a clear patentability assessment workflow, this document serves as a valuable resource for researchers looking to innovate within the tetrahydroisoquinoline (THIQ) space.

The this compound Scaffold: An Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include antitumor, antibacterial, antiviral, and central nervous system (CNS) effects.[2][3][4] The specific substitution pattern of a bromine atom at the 5-position and an amine group at the 8-position of the THIQ core presents a unique chemical entity. While the parent compound, this compound, is commercially available from some suppliers, its synthesis and biological activities are not extensively reported in publicly available literature, suggesting a potential area for novel intellectual property.[5]

Assessing Novelty: A Comparative Prior Art Analysis

A thorough assessment of novelty is the cornerstone of patentability. This involves a comprehensive search and analysis of existing scientific literature and patent databases.

The Landscape of Substituted Tetrahydroisoquinolines

The THIQ scaffold has been extensively explored. A review of patent literature reveals numerous patents covering various substituted THIQ derivatives for a range of therapeutic applications.[6] For instance, patents exist for 8-substituted 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines and other amino-substituted tetrahydroisoquinoline compounds.[7] While these establish a precedent for substitution at the 8-position, the specific combination of a 5-bromo and an 8-amino group on the THIQ ring is less common.

A key consideration is the existence of structurally similar compounds. For example, a patent for 8-amino-5,6,7,8-tetrahydroquinoline derivatives exists, highlighting that amino substitution at the 8-position of a related heterocyclic system has been a subject of patenting.[8] However, the core scaffold is a quinoline, not an isoquinoline, which represents a significant structural difference.

The Importance of the 5-Bromo-8-amino Substitution Pattern

The presence of a bromine atom at the 5-position offers a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of a diverse library of derivatives. The 8-amino group provides a site for derivatization, such as acylation or alkylation, to modulate the compound's physicochemical properties and biological activity. The combination of these two functionalities on the THIQ scaffold is not widely documented, which strengthens the argument for novelty.

Establishing Patentability: The Three Pillars

For a new chemical entity to be patentable, it must be novel, possess utility (a practical application), and be non-obvious to a person skilled in the art.

Novelty

As established, while the broader THIQ scaffold is well-known, the specific this compound substitution pattern appears to be underexplored in the public domain. A comprehensive prior art search is the first critical step to confirm this.

Utility

The utility of these derivatives can be established by demonstrating significant biological activity in relevant in vitro and/or in vivo models. The diverse biological activities of THIQ analogs suggest several potential therapeutic areas to explore, including:

  • Anticancer Activity: Many THIQ derivatives have shown potent anticancer activity.[9][10]

  • CNS Disorders: The THIQ scaffold is present in compounds with activity against various CNS targets.

  • Infectious Diseases: Antibacterial and antiviral activities have been reported for THIQ analogs.[2]

Non-Obviousness

This is often the most challenging hurdle. Even if a compound is novel, it may be considered obvious if it is a simple or predictable modification of a known compound with expected properties. To argue for non-obviousness, one must demonstrate "unexpected results." This could include:

  • Superior Potency: Significantly higher activity compared to structurally similar compounds.

  • Improved Safety Profile: Lower toxicity or fewer side effects.

  • Novel Mechanism of Action: A different biological target or pathway compared to existing THIQs.

  • Unexpectedly Favorable ADME-Tox Properties: Improved absorption, distribution, metabolism, excretion, and toxicity profile.

The following diagram illustrates the workflow for assessing the patentability of these novel derivatives:

G cluster_0 Novelty Assessment cluster_1 Utility & Non-Obviousness Assessment cluster_2 Patent Filing Decision A Prior Art Search (Scientific Literature & Patents) B Analysis of Structural Analogs A->B Identify closest compounds C Synthesis of Novel Derivatives B->C Identify patentability gap D In Vitro Biological Screening (e.g., anticancer, CNS assays) C->D E In Vitro ADME-Tox Profiling C->E F Comparative Data Analysis D->F E->F G Identification of 'Unexpected Results' F->G Superior potency, safety, or PK? H Draft Patent Application (Composition of Matter, Method of Use) G->H Positive outcome

Caption: Workflow for assessing the novelty and patentability of this compound derivatives.

Experimental Validation: Protocols and Data Presentation

To build a strong patent application, robust experimental data is essential. The following sections outline key experimental protocols.

Proposed Synthesis of this compound Derivatives

A plausible synthetic route starting from 5-bromoisoquinoline is outlined below. This proposed pathway is based on known chemical transformations for isoquinoline systems.[11][12][13]

G A 5-Bromoisoquinoline B 5-Bromo-8-nitroisoquinoline A->B Nitration (e.g., HNO3/H2SO4) C This compound B->C Reduction (e.g., H2/Pd-C or SnCl2/HCl) D N-protected derivative C->D N-protection (e.g., Boc2O) E Further derivatization at N-2 or C-1 D->E Various reactions

Caption: Proposed synthetic pathway to this compound and its derivatives.

Step-by-Step Protocol:

  • Nitration of 5-Bromoisoquinoline: Treat 5-bromoisoquinoline with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 8-position.

  • Reduction of the Nitro Group and Isoquinoline Core: The resulting 5-bromo-8-nitroisoquinoline can be reduced. A catalytic hydrogenation (e.g., H2 over Pd/C) or chemical reduction (e.g., SnCl2 in HCl) can simultaneously reduce the nitro group to an amine and the isoquinoline ring to a tetrahydroisoquinoline.

  • Derivatization: The primary amine at the 8-position and the secondary amine at the 2-position can be further functionalized to generate a library of derivatives.

Biological Activity Screening

A panel of in vitro assays should be employed to determine the biological activity of the synthesized derivatives.

Example Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro ADME-Tox Profiling

Early assessment of ADME-Tox properties is crucial for identifying drug candidates with favorable pharmacokinetic and safety profiles.

Table 1: Key In Vitro ADME-Tox Assays

ParameterAssayExperimental SystemEndpoint
Absorption Caco-2 PermeabilityCaco-2 cell monolayerApparent permeability (Papp)
Metabolism Metabolic StabilityHuman liver microsomesHalf-life (t1/2), Intrinsic clearance (CLint)
Toxicity CytotoxicityHepG2 cellsIC50
Toxicity hERG InhibitionHEK293 cells expressing hERG channelIC50

Comparative Performance and Data Interpretation

The data generated from the biological and ADME-Tox assays should be compared with that of relevant benchmark compounds. These could be existing drugs for the target indication or structurally related THIQ derivatives from the literature.

Table 2: Hypothetical Comparative Data for a Novel Derivative

CompoundAnticancer Activity (MCF-7, IC50, µM)Metabolic Stability (t1/2, min)hERG Inhibition (IC50, µM)
Derivative X 0.560> 30
Benchmark Compound A 2.0255
Benchmark Compound B 1.54510

In this hypothetical example, Derivative X demonstrates superior anticancer potency, improved metabolic stability, and a better safety profile (lower hERG inhibition) compared to the benchmark compounds. These "unexpected results" would form a strong basis for a non-obviousness argument in a patent application.

Conclusion and Strategic Recommendations

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The relative lack of specific prior art for this substitution pattern suggests a high probability of novelty. To secure patent protection, it is imperative to:

  • Conduct a comprehensive and ongoing prior art search.

  • Synthesize a diverse library of derivatives to explore the structure-activity relationship (SAR).

  • Generate robust in vitro biological and ADME-Tox data.

  • Clearly identify and articulate the "unexpected results" that demonstrate non-obviousness.

By following the systematic approach outlined in this guide, researchers and drug development professionals can effectively assess the novelty and patentability of these derivatives, paving the way for the development of new and valuable medicines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.